HCV-796 analog
Description
Propriétés
Key on ui mechanism of action |
This drug inhibits polymerase enzyme which encourages hepatitis C virus (HCV) infections. |
|---|---|
Formule moléculaire |
C20H21FN2O5S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-6-(methanesulfonamido)-N-methyl-5-propan-2-yloxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C20H21FN2O5S/c1-11(2)27-17-9-14-16(10-15(17)23-29(4,25)26)28-19(18(14)20(24)22-3)12-5-7-13(21)8-6-12/h5-11,23H,1-4H3,(H,22,24) |
Clé InChI |
VBRUONUESYTIDA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C |
SMILES canonique |
CC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HCV-086; HCV 086; HCV086 |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of HCV-796 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of HCV-796 (Nesbuvir) and its analogs, a class of potent non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase. This document details the synthetic strategies for creating these benzofuran-based compounds, protocols for their biological evaluation, and a summary of their structure-activity relationships.
Introduction to HCV-796 and its Mechanism of Action
HCV-796, also known as Nesbuvir, is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus, a crucial enzyme for viral replication known as NS5B.[1][2] Unlike nucleoside inhibitors that act as chain terminators, HCV-796 binds to an allosteric site within the "palm" domain of the NS5B polymerase.[2][3] This binding event induces a conformational change in the enzyme, ultimately inhibiting its ability to synthesize viral RNA.[4] The benzofuran (B130515) core is a key structural feature of HCV-796 and its analogs, contributing to their potent antiviral activity.[3][5]
The clinical development of HCV-796 was halted due to observations of elevated liver enzymes in some patients during prolonged treatment.[6] However, the scaffold remains a valuable starting point for the design of new, safer, and potentially more potent anti-HCV agents. Understanding the synthesis and characterization of HCV-796 analogs is therefore critical for the development of next-generation HCV NS5B inhibitors.
Synthesis of HCV-796 Analogs
The synthesis of HCV-796 and its analogs generally revolves around the construction of the core benzofuran scaffold, followed by modifications at various positions to explore structure-activity relationships (SAR). While specific, patented synthesis routes for HCV-796 are proprietary, the scientific literature provides a general framework for the synthesis of analogous benzofuran derivatives.
A representative synthetic approach involves a multi-step process that can be adapted for parallel synthesis to generate a library of analogs for screening. The key steps typically include the formation of the benzofuran ring, followed by the introduction of substituents at the C2, C3, C5, and C6 positions.
General Synthetic Scheme:
Characterization of HCV-796 Analogs
The characterization of newly synthesized HCV-796 analogs involves a series of in vitro assays to determine their antiviral potency, cytotoxicity, and mechanism of action.
Antiviral Activity Assessment
The primary method for evaluating the anti-HCV activity of these compounds is the HCV replicon assay.[6][7][8][9] This cell-based system utilizes human hepatoma cells (Huh-7) that contain a subgenomic or full-length HCV RNA that can replicate autonomously.[7][9] The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.[7]
Table 1: In Vitro Activity of Representative Benzofuran-based HCV NS5B Inhibitors
| Compound | Target Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HCV-796 | 1b | 9[7] | >100 | >11,111 |
| Analog A | 1a | 5[1] | >25 | >5,000 |
| Analog B | 1b | 15 | >50 | >3,333 |
| Analog C | 2a | 50 | >100 | >2,000 |
Cytotoxicity Assessment
To ensure that the observed antiviral activity is not due to general toxicity to the host cells, a cytotoxicity assay is performed in parallel with the replicon assay.[7] The 50% cytotoxic concentration (CC50) is determined, and the selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.[1]
NS5B Polymerase Inhibition Assay
To confirm that the analogs target the NS5B polymerase, a biochemical assay is conducted using purified recombinant NS5B enzyme.[1] This assay measures the ability of the compounds to inhibit the RNA-dependent RNA polymerase activity of NS5B in a cell-free system. The half-maximal inhibitory concentration (IC50) is determined from this assay.
Table 2: NS5B Polymerase Inhibition by HCV-796 Analogs
| Compound | Genotype | IC50 (nM) |
| HCV-796 | 1b | ~10 |
| Analog D | 1a | 8 |
| Analog E | 1b | 25 |
Experimental Protocols
HCV Replicon Assay Protocol
This protocol outlines a typical procedure for determining the EC50 of a test compound using a luciferase-based HCV replicon system.
Detailed Steps:
-
Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates at an appropriate density and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a commercial kit and a luminometer.[7]
-
Data Analysis: Plot the luminescence signal against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Cytotoxicity Assay (MTT Assay) Protocol
This protocol describes a common method for assessing the cytotoxicity of compounds.
-
Cell Seeding: Seed Huh-7 cells (without the replicon) in 96-well plates.
-
Compound Treatment: Treat the cells with the same concentrations of the test compound as in the replicon assay and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Structure-Activity Relationship (SAR)
Systematic modification of the benzofuran scaffold has provided valuable insights into the structural requirements for potent anti-HCV activity.
-
C2 Position: Substitution with various aryl or heteroaryl groups is generally well-tolerated and can significantly impact the potency and spectrum of activity against different HCV genotypes.[1]
-
C3 Position: The carboxamide moiety at this position is critical for interaction with the NS5B polymerase. Modifications to the N-methyl group can influence potency.
-
C5 Position: The cyclopropyl (B3062369) group in HCV-796 contributes to its potency. Replacement with other small alkyl or aryl groups can modulate the pharmacokinetic properties of the analogs.
-
C6 Position: The substituted amino group at this position is important for both potency and solubility. Variations in the substituent can be explored to optimize these properties.
Conclusion
The benzofuran scaffold of HCV-796 represents a validated starting point for the design of novel and potent inhibitors of the HCV NS5B polymerase. This guide has provided an overview of the synthetic strategies, detailed characterization protocols, and key structure-activity relationships for this important class of antiviral compounds. By leveraging this information, researchers can continue to develop new analogs with improved safety profiles and broader genotypic coverage, contributing to the ongoing effort to eradicate hepatitis C.
References
- 1. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of HCV-796 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of HCV-796 and its Analogs: A Deep Dive into Non-Nuceloside Inhibition of HCV NS5B Polymerase
HCV-796 and its derivatives represent a potent class of non-nucleoside inhibitors (NNIs) that target the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. These compounds bind to an allosteric site on the enzyme, inducing a conformational change that ultimately halts viral RNA synthesis. This technical guide provides a comprehensive overview of the mechanism of action of HCV-796 derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.
Mechanism of Action: Allosteric Inhibition of NS5B Polymerase
HCV-796 and its benzofuran-based analogs exert their antiviral effect by binding to a specific, hydrophobic pocket within the "palm" domain of the NS5B polymerase, designated as palm site II. This binding is non-competitive with respect to the nucleotide substrates. The interaction of the inhibitor with this allosteric site induces a conformational change in the enzyme's active site, thereby preventing the conformational changes required for the initiation and elongation of the nascent RNA strand.
Key amino acid residues within this binding pocket, including Cys316, Ser365, and Leu384, play a crucial role in the interaction with HCV-796. The benzofuran (B130515) core of these inhibitors establishes multiple hydrophobic and polar contacts with these residues. Notably, mutations in these residues, particularly the C316Y substitution, have been shown to confer resistance to HCV-796, highlighting their importance in the drug-target interaction.
The binding of HCV-796 to NS5B has been characterized as a slow-binding process, with the binding affinity increasing over time. This kinetic profile is driven by a slow dissociation rate from the enzyme, suggesting a stable and long-lasting inhibitory complex.
Quantitative Antiviral Activity
The antiviral potency of HCV-796 and its derivatives has been evaluated in various in vitro systems, including enzyme inhibition assays and cell-based replicon systems. The following tables summarize the key quantitative data for HCV-796 and select analogs.
| Compound | Assay Type | Target | IC50 (nM) | EC50 (nM) | Genotype | Reference |
| HCV-796 | NS5B Polymerase Inhibition | Wild-Type | 40 | - | 1b | [1] |
| HCV-796 | HCV Replicon | Wild-Type | - | 9 | 1b | |
| HCV-796 | HCV Replicon | C316Y Mutant | - | >1000 | 1b | |
| Indole-based Inhibitor 56 | NS5B Polymerase Inhibition | Wild-Type | 8 | - | Not Specified | [2] |
| Indole-based Inhibitor 56 | HCV Replicon | Wild-Type | - | 20 | Not Specified | [2] |
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (Detailed Protocol)
This assay quantifies the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b)
-
RNA template (e.g., poly(C))
-
RNA primer (e.g., oligo(G))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, UTP, GTP)
-
Radiolabeled rNTP (e.g., [α-³²P]GTP or [α-³³P]GTP)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 10 units RNase inhibitor
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.
-
Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control (no compound) should be included.
-
Initiate the reaction by adding the recombinant NS5B polymerase and the rNTP mix, including the radiolabeled rNTP.
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Spot the reaction mixture onto DE81 filter paper discs.
-
Wash the filter discs three times with a wash buffer (e.g., 0.5 M Na₂HPO₄) to remove unincorporated radiolabeled rNTPs.
-
Wash the discs once with water and then with ethanol.
-
Air-dry the filter discs.
-
Place the discs in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV Subgenomic Replicon Assay (Detailed Protocol)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
G418 (for maintaining selection pressure on replicon cells).
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent (if using a luciferase reporter).
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium. A DMSO control should be included.
-
Remove the existing medium from the cells and add the medium containing the test compounds.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48-72 hours).
-
For Luciferase Reporter Replicons:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
For Neomycin-selectable Replicons (endpoint analysis):
-
After the incubation period, quantify the HCV RNA levels using real-time RT-PCR.
-
-
Determine the cell viability in parallel using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to assess the compound's toxicity.
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the DMSO control.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values by plotting the respective data against the compound concentration and fitting to a dose-response curve. The selectivity index (SI) can be calculated as CC50/EC50.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of HCV-796 inhibition of HCV replication.
References
- 1. Inhibitors for the hepatitis C virus RNA polymerase explored by SAR with advanced machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Benzofuran-Based NS5B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase, is a cornerstone of the viral replication machinery and a prime target for direct-acting antiviral agents. Among the numerous scaffolds investigated, benzofuran (B130515) derivatives have emerged as a particularly promising class of non-nucleoside inhibitors (NNIs). These compounds typically bind to allosteric sites on the enzyme, inducing conformational changes that stifle its polymerase activity. This technical guide delves into the critical structure-activity relationships (SAR) of benzofuran-based NS5B inhibitors, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key molecular and procedural concepts.
Quantitative Structure-Activity Relationship (SAR) Data
The potency of benzofuran-based NS5B inhibitors is intricately linked to the nature and position of substituents on the core scaffold. The following tables summarize the in vitro activities of representative compounds, providing a clear comparison of their inhibitory effects.
Table 1: In Vitro Activity of Fused Benzofuran Derivatives against HCV NS5B
| Compound ID | R Group | IC50 (nM) vs. NS5B (Genotype 1b) | EC50 (nM) in Replicon Assay (Genotype 1b) |
| 1a | H | 21800 | >50000 |
| 3a | 5-Bromo | 8200 | 12000 |
| 11a | 3-Methylthiophene | 7500 | 9800 |
| 21a | Phenyl | 5200 | 6500 |
| 24a | 4-Fluorophenyl | 2400 | 3100 |
Data compiled from various sources, including synthesis and SAR optimization studies of diketo acid pharmacophores for HCV NS5B polymerase inhibition.[1]
Table 2: Anti-HCV Activity of Selected Benzofuran Analogs
| Compound ID | Modification | IC50 (µM) vs. NS5B | EC50 (µM) in Replicon Assay | CC50 (µM) |
| N2 | Novel Scaffold | 2.01 | 1.61 | 51.3 |
| N3 | Novel Scaffold | 23.84 | 21.88 | >100 |
| N4 | Novel Scaffold | 2.01 | - | >100 |
Data from a study combining random forest, multiple e-pharmacophore modeling, and docking to discover novel HCV NS5B polymerase inhibitors.[2][3]
Core Structural Insights from SAR Studies
The analysis of quantitative data reveals several key trends in the structure-activity relationship of benzofuran-based NS5B inhibitors:
-
Substitution at the 5-position: Modifications at the C5 position of the benzofuran ring with aryl groups have been shown to be crucial for potent inhibitory activity.[4] The introduction of a 5-bromobenzofuran-2-yl moiety, for instance, significantly enhances potency compared to an unsubstituted analog.[1]
-
Bioisosteric Replacements: Replacing the furan (B31954) moiety with bioisosteric rings like thiophene (B33073) and phenyl can lead to improved inhibitory activity.[1]
-
Fused Ring Systems: The development of fused benzofuran scaffolds has proven to be a viable strategy for creating novel and potent NS5B inhibitors.[5]
-
Hydrogen Bonding: The SAR of fused benzofuran derivatives highlights the importance of potential hydrogen-bonding interactions within the allosteric binding site of the NS5B protein.[5]
Key Experimental Protocols
The evaluation of benzofuran-based NS5B inhibitors relies on robust in vitro and cell-based assays. The following are detailed methodologies for two cornerstone experiments.
NS5B RNA-Dependent RNA Polymerase (RdRp) Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of NS5B by measuring the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand. The scintillation proximity assay (SPA) format is a homogeneous method that eliminates the need for separation steps.[6][7]
Materials:
-
Recombinant HCV NS5B polymerase
-
Biotinylated RNA template/primer
-
Radiolabeled nucleotide (e.g., [³H]UTP)
-
Unlabeled NTPs (ATP, CTP, GTP)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
Test compounds (benzofuran derivatives) dissolved in DMSO
-
96-well microplates
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a saturating concentration of the biotinylated RNA template/primer, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified recombinant NS5B polymerase to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow for RNA synthesis.
-
Termination and SPA Bead Addition: Stop the reaction by adding EDTA. Subsequently, add the streptavidin-coated SPA beads to each well. The biotinylated RNA product will bind to the beads.
-
Signal Detection: As the radiolabeled nucleotide is incorporated into the RNA, it comes into close proximity with the scintillant in the SPA beads, generating a light signal that can be measured using a microplate scintillation counter.
-
Data Analysis: The amount of light emitted is proportional to the amount of radiolabeled nucleotide incorporated, and thus to the activity of the NS5B polymerase. The IC50 values for the test compounds are determined by plotting the percentage of inhibition against the compound concentration.
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase) for easy quantification of replication levels.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum and antibiotics
-
Test compounds (benzofuran derivatives) dissolved in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include appropriate vehicle controls (DMSO) and positive controls (known NS5B inhibitors).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of RNA replication (e.g., 48-72 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: The luciferase signal is directly proportional to the level of HCV RNA replication. The EC50 values, representing the concentration at which the compound inhibits 50% of viral replication, are calculated by plotting the percentage of inhibition against the compound concentration. A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of replication is not due to cellular toxicity.
Visualizing Key Concepts
Graphical representations are invaluable for understanding complex biological pathways, experimental designs, and molecular interactions. The following diagrams, generated using the DOT language, illustrate fundamental aspects of benzofuran-based NS5B inhibitor research.
Caption: A generalized pharmacophore model for benzofuran-based NS5B inhibitors.
Caption: A typical experimental workflow for the evaluation of benzofuran-based NS5B inhibitors.
References
- 1. Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel potent HCV NS5B polymerase non-nucleoside inhibitors bearing a fused benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Figure 1. [Scintillation Proximity Assay]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Novel Non-Nucleoside HCV Polymerase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery process for novel non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B polymerase. It covers the molecular target, discovery workflows, key experimental protocols, and data for prominent inhibitor classes.
Introduction: The HCV NS5B Polymerase as a Therapeutic Target
Hepatitis C virus (HCV) infection is a major global health issue that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma[1][2]. The HCV genome encodes a polyprotein that is processed into structural and non-structural (NS) proteins[3]. Among these, the NS5B protein, an RNA-dependent RNA polymerase (RdRp), is essential for replicating the viral RNA genome[2][3][4]. Since mammalian cells do not have a comparable RdRp, NS5B is a highly attractive and specific target for antiviral drug development[2][5].
Inhibitors of NS5B are broadly categorized into two main classes: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs)[1][3][6][7][8]. NIs act as chain terminators after being incorporated into the growing RNA strand, directly competing with natural nucleotide substrates[6][8]. In contrast, NNIs are a chemically diverse group of molecules that bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function non-competitively with respect to nucleotide substrates[3][6][9]. This guide focuses on the discovery and characterization of these novel NNIs.
The Molecular Target: Structure and Allosteric Sites of NS5B
The three-dimensional structure of the NS5B polymerase resembles a classic "right hand" topology, with distinct finger, palm, and thumb domains that encircle the active site located in the palm domain[1][2]. The catalytic mechanism involves conserved aspartic acid residues in the palm domain that coordinate magnesium ions[9].
NNIs do not bind to the active site but rather to several distinct allosteric pockets, leading to the inhibition of RNA synthesis, often by preventing the conformational changes necessary for the initiation or elongation phases of polymerization[3][7][10]. At least four major allosteric binding sites for NNIs have been identified[11][12][13]:
-
Thumb Site I (NNI-1): Located in the thumb domain, this site binds inhibitors like benzimidazoles and indole (B1671886) derivatives[13].
-
Thumb Site II (NNI-2): Also in the thumb domain, this pocket accommodates various chemical scaffolds, including thiophenes, phenylalanine derivatives, and dihydropyranones[12][13].
-
Palm Site I (Palm Pocket I): Situated at the interface of the palm and thumb domains, near the active site[1][12].
-
Palm Site II (Palm Pocket II): A second pocket located in the palm domain[3][12].
The existence of these multiple allosteric sites makes NS5B a highly "drugable" target, allowing for the development of inhibitors with diverse chemical structures and mechanisms of action[11].
The Drug Discovery Workflow
The discovery of novel NNIs typically follows a structured, multi-stage process that begins with the screening of large compound libraries and progresses through rigorous biochemical and cell-based testing to identify promising lead candidates.
Caption: A flowchart illustrating the typical drug discovery pipeline for HCV NS5B NNIs.
Key Experimental Protocols
This protocol describes a common method to measure the ability of a compound to inhibit the RNA synthesis activity of recombinant NS5B polymerase in vitro.[1][5][14]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against NS5B RdRp activity.
-
Principle: A scintillation proximity assay (SPA) or filter-binding assay is used to quantify the incorporation of a radiolabeled nucleotide triphosphate (e.g., [³H]-GTP) into a newly synthesized RNA strand using a synthetic template/primer like poly(rC)/oligo(rG).
-
Materials & Reagents:
-
Purified, recombinant HCV NS5B protein (e.g., genotype 1b, C-terminally truncated Δ21)[5][9].
-
Reaction Buffer: 20 mM HEPES (pH 7.5-8.0), 1.5-5 mM MnCl₂ or MgCl₂, 100 mM ammonium (B1175870) acetate, 1 mM DTT, 40 U/mL RNasin[1].
-
Substrates: Poly(rC) template and oligo(rG) primer[5].
-
Nucleotide Triphosphates (NTPs): ATP, CTP, UTP (at ~250 µM each), and GTP (at a concentration near its Km value, e.g., 0.3-1 µM)[5].
-
Radiolabeled NTP: [³H]-GTP or [³³P]-GTP.
-
Test compounds dissolved in DMSO.
-
96-well or 384-well assay plates.
-
SPA beads or glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, template/primer, non-labeled NTPs, and radiolabeled NTP.
-
Dispense test compounds at various concentrations (serial dilutions) into the assay plate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the purified NS5B enzyme to the wells and incubate briefly to allow for compound binding.
-
Initiate the polymerase reaction by adding the NTP/template/primer reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 22-30°C) for 1-2 hours.
-
Stop the reaction using an EDTA-containing stop buffer.
-
For SPA: Add SPA beads that bind the biotinylated primer. The signal is generated only when the radiolabeled nucleotide is incorporated into the RNA strand attached to the bead.
-
For Filter-Binding: Transfer the reaction mixture to a filter plate and wash to remove unincorporated nucleotides.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration and use non-linear regression to calculate the IC50 value.
-
This protocol outlines the use of a subgenomic HCV replicon system to assess the antiviral activity of compounds in a cellular context.[15][16][17]
-
Objective: To determine the half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of test compounds.
-
Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to harbor a subgenomic HCV RNA that replicates autonomously.[15][16] This replicon often contains a reporter gene (e.g., firefly luciferase) whose expression level correlates with the rate of viral RNA replication.[16] A decrease in reporter signal indicates inhibition of replication.
-
Materials & Reagents:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum, antibiotics, and G418 for selection pressure.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates (white, opaque for luminescence).
-
Luciferase assay reagent (e.g., Bright-Glo or Steady-Glo).
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo, resazurin, or MTS).
-
Luminometer.
-
-
Procedure:
-
Seed the stable replicon cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include appropriate controls.
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
EC50 Determination:
-
Remove the culture medium.
-
Add luciferase assay reagent to lyse the cells and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO-treated cells and determine the EC50 value by non-linear regression.
-
-
CC50 Determination (in parallel or multiplexed):
-
Add a cytotoxicity reagent to the cells according to the manufacturer's instructions.
-
Measure the resulting signal (luminescence or absorbance).
-
Calculate cell viability relative to DMSO-treated cells and determine the CC50 value.
-
-
The Selectivity Index (SI) is calculated as CC50 / EC50 to assess the therapeutic window of the compound.
-
Classes of Non-Nucleoside Inhibitors and Performance Data
Numerous chemical scaffolds have been identified as potent NNIs of HCV NS5B. Below are examples of key classes with their reported activity data.
High-throughput screening identified 1,5-benzodiazepines (BZDs) as a novel class of NS5B inhibitors.[5] Kinetic analysis showed that these compounds are non-competitive inhibitors with respect to GTP, suggesting they bind to an allosteric site.[5]
| Compound | NS5B IC50 (µM) | Replicon EC50 (µM) | Replicon CC50 (µM) | Selectivity Index (SI) | Reference |
| 1 | 3.1 | >50 | >50 | - | [5] |
| 2 | 7.9 | >50 | >50 | - | [5] |
| 3 | 3.0 | 5.8 | >50 | >8.6 | [5] |
| 4a (enantiomer) | 0.9 | 12.0 | >50 | >4.2 | [5] |
| 4b (enantiomer) | >50 | 14.0 | >50 | >3.6 | [5] |
Thiophene derivatives have been shown to bind to an allosteric site in the thumb domain, approximately 35 Å from the polymerase active site.[18] Binding of these inhibitors induces significant conformational changes in the enzyme.[18]
| Compound Class | NS5B IC50 (nM) | Binding Site | Reference |
| Thiophene-based NNIs | 270 - 307 | Thumb Domain | [18] |
Optimization of known inhibitors like tegobuvir (B1682003) led to the discovery of imidazo[4,5-c]pyridine derivatives with extremely high potency in cell-based replicon systems.[19]
| Compound | Replicon EC50 (nM) (Genotype 1b) | Replicon CC50 (nM) | Selectivity Index (SI) | Reference |
| Compound 3 | 1.163 | >200 | >171,969 | [19] |
Computational methods combining random forest models, pharmacophore screening, and docking have successfully identified novel scaffolds with inhibitory activity.[1]
| Compound | NS5B IC50 (µM) | Replicon EC50 (µM) | Replicon CC50 (µM) | Selectivity Index (SI) | Reference |
| N1 | 10.33 | 11.23 | >100 | >8.9 | [1] |
| N2 | 2.57 | 1.61 | 51.3 | 31.9 | [1] |
| N3 | 23.84 | 21.88 | >100 | >4.6 | [1] |
| N4 | 2.01 | 3.24 | >100 | >30.9 | [1] |
| N5 | 15.68 | 13.84 | >100 | >7.2 | [1] |
Mechanism of Allosteric Inhibition
The binding of an NNI to an allosteric site induces conformational changes that are transmitted through the protein structure to the active site, ultimately inhibiting polymerase function.[3][6][10] This inhibition can occur by preventing the binding of the RNA template or by locking the enzyme in a closed, inactive conformation that is incompatible with the initiation of RNA synthesis.[12][20] The communication between the allosteric site and the active site often involves key regulatory elements of the polymerase, such as the β-loop and the C-terminal tail.[12][20]
Caption: Binding of an NNI to an allosteric site induces a conformational change, inhibiting RNA synthesis.
Conclusion
The discovery of non-nucleoside inhibitors of the HCV NS5B polymerase represents a major success in antiviral drug development.[11] By targeting allosteric sites, these inhibitors provide a powerful mechanism to disrupt viral replication with high specificity. The combination of high-throughput screening, robust biochemical and cell-based assays, and structure-based drug design continues to yield novel and potent NNI candidates. These agents form an integral part of modern combination therapies that have revolutionized the treatment of chronic hepatitis C, leading to high cure rates and improved patient outcomes.[6][11]
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the HCV-796 Binding Site on the NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of HCV-796, a non-nucleoside inhibitor (NNI), on the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document details the molecular interactions, quantitative binding data, and the experimental protocols used to characterize this crucial drug-target interface.
Introduction: The NS5B Polymerase as a Therapeutic Target
The HCV NS5B polymerase is a key enzyme in the replication of the viral RNA genome, making it a prime target for antiviral therapies.[1] Unlike host-cell polymerases, NS5B is an RNA-dependent RNA polymerase (RdRp), offering a window for selective inhibition. Non-nucleoside inhibitors like HCV-796 bind to allosteric sites on the enzyme, inducing conformational changes that ultimately halt viral replication.[2]
The HCV-796 Binding Site: A Deep Dive into the Palm Domain
HCV-796 binds to a specific allosteric site located in the palm domain of the NS5B polymerase.[3][4] This binding pocket is distinct from the catalytic active site where nucleotide incorporation occurs. The binding of HCV-796 is characterized by slow binding kinetics, meaning it takes a measurable amount of time to reach binding equilibrium.[5][6] This is driven by a slow dissociation rate from the enzyme.[5]
Co-crystal structures of NS5B in complex with HCV-796 have revealed a deep, hydrophobic binding pocket.[5][7] The interaction of HCV-796 within this pocket induces a conformational change in the enzyme, which is consistent with its slow binding kinetics.[5] Key amino acid residues have been identified through resistance studies, which pinpoint the critical contact points for the inhibitor. Mutations in these residues can significantly reduce the binding affinity and inhibitory potency of HCV-796.[5][8]
Key Amino Acid Interactions and Resistance Mutations
Site-directed mutagenesis and sequence analysis of resistant HCV replicons have identified several amino acid residues crucial for HCV-796 binding. Notably, mutations at position C316 (such as C316Y and C316N) have been shown to confer resistance to HCV-796.[9][8] The C316Y mutation, for instance, can cause a 100-fold loss in binding affinity.[8] Modeling studies suggest that the larger side chain of tyrosine at this position creates a steric clash that hinders inhibitor binding.[7][8] Another important residue is Ser365, which forms a hydrogen bond with the amide nitrogen of HCV-796.[10]
Quantitative Analysis of HCV-796 Binding and Inhibition
The potency of HCV-796 has been quantified through various in vitro and cell-based assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Assay System | Genotype | Reference |
| IC50 | 0.081 ± 0.019 µM | NS5B Polymerase Assay | 1b | [5] |
| EC50 | 9 nM | HCV Replicon Assay | 1b | [11] |
| Kd (equilibrium) | 71 ± 2 nM | Fluorescence Quenching | 1b (Con1) | [5] |
| Kd (initial, 10 min) | 1.9 ± 0.2 µM | Fluorescence Quenching | 1b (Con1) | [5] |
| koff | 4.9 ± 0.5 × 10-4 s-1 | Fluorescence Quenching | 1b (Con1) | [5] |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), Kd (dissociation constant), and koff (dissociation rate constant) are key parameters in drug development.[12]
Experimental Protocols for Characterizing the Binding Site
The characterization of the HCV-796 binding site has relied on a combination of biochemical, cell-based, and structural biology techniques. Detailed methodologies for these key experiments are provided below.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the RNA synthesis activity of purified recombinant NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein (e.g., C-terminally truncated NS5BΔ21 for solubility)[13]
-
RNA template/primer (e.g., poly(A)/oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-33P]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2, 0.5% Triton X-100)
-
Test compound (HCV-796) dissolved in DMSO
-
DE81 filtermats
-
Wash buffer (e.g., 0.5 M Na2HPO4)
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, RNA template/primer, and non-radiolabeled rNTPs.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the reaction by adding the purified NS5B enzyme and the radiolabeled rNTP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of 0.5 M EDTA.
-
Spot the reaction mixture onto a DE81 filtermat.
-
Wash the filtermat multiple times with the wash buffer to remove unincorporated radiolabeled rNTPs.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay assesses the antiviral activity of a compound in a cellular context by measuring the replication of a subgenomic HCV replicon in a human hepatoma cell line (e.g., Huh-7).[1]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
Test compound (HCV-796) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a DMSO-only control.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo) to check for cytotoxicity of the compound.
-
Calculate the percentage of inhibition of replicon replication for each compound concentration and determine the EC50 value.
X-ray Crystallography
This structural biology technique is used to determine the three-dimensional structure of the NS5B polymerase in complex with the inhibitor, providing atomic-level detail of the binding interaction.
Protocol Outline:
-
Protein Expression and Purification: Express a soluble form of HCV NS5B (e.g., NS5BΔC55) in a suitable expression system (e.g., E. coli or insect cells) and purify it to high homogeneity using chromatography techniques.[14][15]
-
Crystallization: Co-crystallize the purified NS5B protein with the inhibitor (HCV-796). This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals.[14]
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.[11][14]
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known NS5B structure as a search model. Refine the atomic model of the NS5B-inhibitor complex against the experimental data to obtain a high-resolution structure.[11]
Site-Directed Mutagenesis
This technique is used to introduce specific amino acid substitutions into the NS5B protein to investigate the importance of individual residues for inhibitor binding and enzyme function.
Protocol Outline:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change that will result in the desired amino acid substitution.[16][17]
-
Mutagenesis PCR: Perform a polymerase chain reaction (PCR) using a plasmid containing the wild-type NS5B gene as a template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.[17]
-
Template Removal: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).[17]
-
Transformation: Transform the mutated plasmid into competent E. coli for propagation.
-
Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.
-
Protein Expression and Characterization: Express and purify the mutant NS5B protein and characterize its enzymatic activity and its sensitivity to the inhibitor using the polymerase inhibition assay described above.
Visualizing the Mechanism and Workflow
Allosteric Inhibition Pathway of HCV-796
Caption: Allosteric inhibition of NS5B by HCV-796.
Experimental Workflow for Inhibitor Characterization
References
- 1. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of the hepatitis C virus NS5B RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 5. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 13. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. assaygenie.com [assaygenie.com]
- 17. Site-Directed Mutagenesis [protocols.io]
Chemical Synthesis of HCV-796 Analogs with Improved Safety Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatitis C Virus (HCV) infection remains a significant global health issue. The viral RNA-dependent RNA polymerase, NS5B, is a prime target for direct-acting antivirals (DAAs). HCV-796 (Nesbuvir), a potent non-nucleoside inhibitor (NNI) of NS5B polymerase, demonstrated significant antiviral efficacy but its clinical development was halted due to hepatotoxicity. This technical guide provides an in-depth overview of the chemical strategies for designing and synthesizing novel HCV-796 analogs with the primary objective of mitigating liver toxicity while retaining or improving antiviral potency. We detail medicinal chemistry approaches, synthetic pathways, and essential experimental protocols for evaluating the efficacy and safety of these next-generation compounds.
Introduction: The Challenge of HCV and the Promise of NS5B Inhibitors
The Hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The discovery of DAAs has revolutionized treatment, with the NS5B polymerase being a key therapeutic target due to its essential role in viral replication and the lack of a human homolog.[2]
NS5B inhibitors are broadly classified into two groups: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NNIs bind to allosteric sites on the polymerase, inducing a conformational change that inhibits its function.[3] HCV-796 (Nesbuvir) is a benzofuran-based NNI that binds to the "palm II" allosteric site of the NS5B polymerase.[4][5] Despite its potent anti-HCV activity, clinical trials revealed that a percentage of patients treated with HCV-796 experienced abnormal liver function tests, leading to the cessation of its development. This underscores a critical challenge in drug development: balancing high efficacy with an acceptable safety profile.
This guide focuses on the chemical synthesis of HCV-796 analogs designed to overcome the safety liabilities of the parent compound.
HCV-796: A Profile of High Potency and Unacceptable Toxicity
HCV-796 exhibited potent and selective inhibition of the HCV NS5B polymerase. Its efficacy was demonstrated across enzymatic assays, cell-based replicon systems, and in animal models.[6]
Table 1: Antiviral Activity of HCV-796 (Nesbuvir)
| Assay Type | Target | Value | Genotype(s) | Reference(s) |
| Enzyme Inhibition | NS5B Polymerase | IC₅₀: 0.01 - 0.14 µM | 1 | [6][7] |
| Cell-based Replicon | HCV Replication | EC₅₀: 5 nM | 1a | [6][7] |
| Cell-based Replicon | HCV Replication | EC₅₀: 9 nM | 1b | [6][7] |
The primary safety concern that emerged during clinical trials was drug-induced liver injury (DILI). The mechanism of HCV-796 hepatotoxicity is not fully elucidated in the public domain but is often associated with the formation of reactive metabolites produced by cytochrome P450 (CYP) enzymes in the liver.[8] This metabolic bioactivation can lead to cellular damage, oxidative stress, and mitochondrial dysfunction.
Strategic Approaches to Designing Safer HCV-796 Analogs
The core principle in designing safer analogs is to modify the HCV-796 scaffold to alter its metabolic fate, reducing the formation of toxic metabolites without compromising its binding affinity to the NS5B polymerase. Key medicinal chemistry strategies include:
-
Bioisosteric Replacement: Swapping functional groups prone to metabolic bioactivation with others that are more stable or lead to non-toxic metabolites. For the benzofuran (B130515) core, this could involve replacing metabolically "hot" spots with groups that block oxidative metabolism.
-
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis: Systematically modifying different parts of the molecule (the benzofuran core, the C5-cyclopropyl group, the C2-fluorophenyl group, and the C6-sulfonamide side chain) to understand their respective contributions to both antiviral activity and toxicity.[1][9]
-
Fragment Growth and Molecular Docking: Using computational models to design new fragments that extend from the lead compound to enhance binding affinity and introduce properties that favor safer metabolic pathways.[10][11]
The following diagram illustrates a generalized workflow for the design and evaluation of safer HCV-796 analogs.
References
- 1. Structure-activity relationships of fluorene compounds inhibiting HCV variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Exploration of the Inhibitory Mechanism of Rationally Screened Benzofuran-1,3,4-Oxadiazoles and-1,2,4-Triazoles as Inhibitors of NS5B RdRp Hepatitis C Virus through Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Nesbuvir (HCV-796) | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 8. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Pharmacophore of HCV-796: A Blueprint for Novel Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) continues to be a significant global health challenge, necessitating the development of novel and potent antiviral agents. A key target in this endeavor is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRP) essential for viral replication.[1][2][3] HCV-796, a non-nucleoside inhibitor (NNI) of NS5B, has served as a critical tool in understanding the structural requirements for potent inhibition of this enzyme. This guide provides a comprehensive exploration of the pharmacophore of HCV-796, offering a detailed roadmap for the design of next-generation anti-HCV drugs.
The Target: HCV NS5B Polymerase
The HCV NS5B polymerase is a 66 kDa protein that catalyzes the synthesis of the viral RNA genome.[1] Unlike host DNA and RNA polymerases, NS5B is an RNA-dependent RNA polymerase, making it a highly specific and attractive target for antiviral therapy.[1][2] The enzyme possesses a characteristic "right-hand" structure with finger, palm, and thumb domains. While nucleoside inhibitors target the active site within the palm domain, non-nucleoside inhibitors like HCV-796 bind to allosteric sites, inducing conformational changes that inhibit polymerase activity.[4][5] HCV-796 specifically binds to a hydrophobic pocket within the palm I region of the NS5B polymerase.[1][4]
Pharmacophore Modeling: Unveiling the Key Features
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For HCV-796 and related NS5B inhibitors, both ligand-based and structure-based approaches have been employed to construct robust pharmacophore models.[1][3][6][7] These models consistently highlight a combination of key features that are critical for potent inhibition.
A generalized pharmacophore model for a potent NNI targeting the palm I site of HCV NS5B, inspired by the structure of HCV-796, would typically include:
-
One or more Hydrogen Bond Acceptors (HBA): These features are crucial for anchoring the inhibitor within the binding pocket through interactions with specific amino acid residues.
-
One or more Hydrogen Bond Donors (HBD): Similar to HBAs, HBDs form key hydrogen bonds that contribute to the binding affinity and specificity of the inhibitor.
-
Multiple Hydrophobic Regions (HY): The allosteric binding pocket of NS5B is predominantly hydrophobic. Therefore, hydrophobic moieties on the inhibitor are essential for establishing favorable van der Waals interactions and ensuring a snug fit.
-
A Ring Aromatic (RA) feature: Aromatic rings often engage in π-π stacking or hydrophobic interactions within the binding site, contributing to the overall binding energy.
The following diagram illustrates a hypothetical pharmacophore model for an HCV-796-like inhibitor:
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Combination of pharmacophore hypothesis and molecular docking to identify novel inhibitors of HCV NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel HCV polymerase inhibitors using pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
In Silico Modeling of HCV-796 Analog Interactions with NS5B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the computational methodologies used to investigate the interactions between the hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase and the non-nucleoside inhibitor HCV-796 and its analogs. This document details the experimental protocols for key in silico techniques, presents quantitative data in a structured format, and offers visual representations of relevant biological pathways and computational workflows.
Introduction to HCV NS5B and HCV-796
The hepatitis C virus is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The viral RNA-dependent RNA polymerase (RdRp), NS5B, is a key enzyme in the replication of the HCV genome and a prime target for antiviral therapies.[3][4][5] NS5B synthesizes a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the synthesis of new positive-strand viral genomes.[3]
HCV-796 is a potent and selective non-nucleoside inhibitor (NNI) of the NS5B polymerase.[6][7] Unlike nucleoside inhibitors that bind to the active site, HCV-796 binds to an allosteric site in the palm domain of the enzyme.[4][6][8] This binding induces a conformational change that ultimately inhibits RNA synthesis.[4] Understanding the molecular interactions between HCV-796 analogs and NS5B is crucial for the development of next-generation inhibitors with improved efficacy and resistance profiles. In silico modeling plays a pivotal role in this endeavor, providing insights that are often difficult to obtain through traditional experimental methods alone.
Experimental Protocols for In Silico Modeling
A variety of computational techniques are employed to study the interactions between small molecules and their protein targets. The following sections detail the typical methodologies used in the in silico modeling of HCV-796 analogs with NS5B.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10][11] It is a fundamental tool for virtual screening and for understanding the binding modes of inhibitors.
Methodology:
-
Protein Preparation:
-
The three-dimensional crystal structure of HCV NS5B polymerase is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER or CHARMM.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of HCV-796 analogs are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are assigned appropriate atom types and charges.
-
Different tautomeric and ionization states of the ligands at physiological pH are generated.
-
The ligand geometries are optimized using a suitable force field.
-
-
Docking Simulation:
-
A binding site on NS5B is defined, typically centered on the known allosteric pocket for HCV-796.
-
A docking algorithm (e.g., AutoDock, GOLD, Glide) is used to systematically search for the optimal binding poses of the ligand within the defined binding site.
-
The algorithm generates a set of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The predicted binding poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
The scoring function provides a quantitative estimate of the binding affinity, which can be used to rank different analogs.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its flexibility, conformational changes, and the stability of interactions over time.[12][13][14]
Methodology:
-
System Setup:
-
The docked protein-ligand complex from the molecular docking step is used as the starting structure.
-
The complex is placed in a simulation box filled with explicit water molecules (e.g., TIP3P).
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Energy Minimization:
-
The entire system is energy minimized to remove any bad contacts between atoms.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a short period. This allows the water molecules and ions to relax around the protein-ligand complex.
-
-
Production MD Simulation:
-
A long-timescale MD simulation (typically nanoseconds to microseconds) is run, during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion.
-
The trajectory of the simulation, which contains the coordinates of all atoms at different time points, is saved for analysis.
-
-
Trajectory Analysis:
-
Various properties are calculated from the trajectory, including root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number and duration of intermolecular interactions (e.g., hydrogen bonds).
-
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity between a ligand and a protein compared to docking scores.
Methodology:
-
MM/PBSA and MM/GBSA Methods:
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to calculate the binding free energy.
-
Snapshots are extracted from the MD simulation trajectory of the protein-ligand complex.
-
For each snapshot, the binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.
-
The free energy is typically composed of molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and non-polar solvation energy (often estimated from the solvent-accessible surface area).
-
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various in silico and in vitro studies on HCV-796 and its analogs.
Table 1: In Vitro Activity of HCV-796
| Genotype | IC50 (µM) | EC50 (nM) | Reference |
| 1a | 0.01 - 0.14 | 5 | [7] |
| 1b | 0.01 - 0.14 | 9 | [7] |
Table 2: Binding Affinity of HCV-796 to NS5B
| Method | Kd (nM) | Reference |
| Experimental (Slow Binding Kinetics) | 71 ± 2 | [8] |
Table 3: Impact of Resistance Mutations on HCV-796 Activity
| Mutation | Fold Shift in EC50 | Reference |
| C316Y | >100 | [15][16] |
| S365T | Significant | [16] |
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in HCV replication and in silico drug design.
HCV Replication Cycle and the Role of NS5B
Caption: Overview of the Hepatitis C Virus replication cycle.
Mechanism of Action of NS5B Non-Nucleoside Inhibitors
Caption: Allosteric inhibition of NS5B by HCV-796 analogs.
In Silico Drug Design Workflow for NS5B Inhibitors
Caption: A typical workflow for in silico drug design.
Conclusion
In silico modeling is an indispensable tool in the discovery and development of novel inhibitors of HCV NS5B. Techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations provide detailed insights into the molecular interactions, binding affinities, and dynamic behavior of inhibitors like HCV-796 and its analogs. This computational approach, in conjunction with experimental validation, accelerates the design of more potent and specific antiviral agents, ultimately contributing to the fight against hepatitis C. The methodologies and data presented in this guide offer a comprehensive overview for researchers engaged in this critical area of drug discovery.
References
- 1. Computational analysis of de novo evolution of hepatitis C virus NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Analysis of De Novo Evolution of Hepatitis C Virus NS5B Polymerase Inhibitors | In Vivo [iv.iiarjournals.org]
- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking and Pharmacoinformatics Studies Reveal Potential Phytochemicals Against HCV NS5B Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Metabolic Pathways of HCV-796 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information detailing the specific metabolic pathways of the discontinued (B1498344) hepatitis C virus (HCV) NS5B polymerase inhibitor, HCV-796 (Nesbuvir), is limited. The clinical development of HCV-796 was halted due to observations of elevated liver enzymes in some patients during Phase 2 trials, suggesting potential hepatotoxicity.[1] The precise metabolic routes and potential formation of reactive metabolites that may have contributed to this are not extensively documented in published literature.
This guide, therefore, provides a comprehensive overview based on inferred metabolic pathways derived from the metabolism of structurally related compounds, particularly those containing a benzofuran (B130515) core, and other non-nucleoside HCV inhibitors. The experimental protocols and data presentation formats outlined herein represent the standard methodologies that would be employed to fully elucidate the biotransformation of a compound like HCV-796.
Introduction to HCV-796
HCV-796 is a non-nucleoside inhibitor of the HCV NS5B polymerase, an essential enzyme for viral replication.[2] Early clinical studies showed that it had a generally acceptable absorption and elimination profile with a long half-life.[3] However, the emergence of safety concerns related to liver function ultimately led to the cessation of its development.[1] A thorough understanding of a drug candidate's metabolic fate is critical for identifying potential safety liabilities, such as the formation of toxic metabolites, and for predicting drug-drug interactions.
Hypothesized Metabolic Pathways of HCV-796
Based on the chemical structure of HCV-796, which features a benzofuran core, and data from analogous compounds, its metabolism is likely to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism
Phase I reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. For benzofuran-containing molecules, common Phase I metabolic transformations include:
-
Hydroxylation: The addition of a hydroxyl group to the benzofuran ring is a common metabolic pathway.[4][5]
-
N-Dealkylation: The removal of alkyl groups from nitrogen atoms is another frequent metabolic route for compounds containing such moieties.[5]
-
Oxidative Cleavage: The furan (B31954) ring of the benzofuran structure can undergo oxidative cleavage.[5]
-
Bioactivation: Some structurally similar HCV NS5B inhibitors containing a benzofuran core have been shown to undergo bioactivation, where metabolism leads to the formation of reactive intermediates that can covalently bind to cellular macromolecules. For instance, a study on a series of HCV NS5B inhibitors identified a bioactivation pathway involving a cyclopropyl (B3062369) group, resulting in the formation of glutathione (B108866) (GSH) conjugates.[6] Given that hepatotoxicity was a concern for HCV-796, the potential for bioactivation is a critical area for investigation.
Phase II Metabolism
Following Phase I reactions, the introduced functional groups can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Potential Phase II pathways for HCV-796 metabolites include:
-
Glucuronidation: The attachment of glucuronic acid to hydroxyl groups, a common pathway for hydroxylated metabolites.
-
Sulfation: The conjugation of a sulfonate group, another pathway for hydroxylated metabolites.
Data Presentation: Characterizing Metabolic Profiles
A comprehensive understanding of the metabolism of HCV-796 and its analogs would require extensive quantitative data. The following tables illustrate the structured format for presenting such data, which is currently unavailable for HCV-796.
Table 1: In Vitro Metabolic Stability of HCV-796 in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Monkey | Data not available | Data not available |
Table 2: Metabolite Identification of HCV-796 in Human Hepatocytes
| Metabolite ID | Proposed Biotransformation | m/z | Retention Time (min) | Relative Abundance (%) |
| M1 | Data not available | Data not available | Data not available | Data not available |
| M2 | Data not available | Data not available | Data not available | Data not available |
| M3 | Data not available | Data not available | Data not available | Data not available |
Table 3: Cytochrome P450 Reaction Phenotyping for HCV-796
| CYP Isoform | Relative Contribution to Metabolism (%) |
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
| CYP3A4 | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to elucidate the metabolic pathways of a compound like HCV-796.
Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a test compound in liver microsomes from different species.
Materials:
-
Test compound (HCV-796)
-
Pooled liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the test compound (e.g., 1 µM).
-
Pre-warm the incubation mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolite Identification in Hepatocytes
Objective: To identify the major metabolites of a test compound in a more physiologically relevant in vitro system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Test compound (HCV-796)
-
LC-HRMS (High-Resolution Mass Spectrometry) system
Procedure:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Remove the plating medium and add fresh medium containing the test compound (e.g., 10 µM).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 24 hours).
-
Collect both the cell culture medium and the cell lysate.
-
Extract the samples using a suitable method (e.g., protein precipitation with acetonitrile or solid-phase extraction).
-
Analyze the extracts by LC-HRMS to detect and structurally characterize potential metabolites based on their accurate mass and fragmentation patterns.
Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific CYP isoforms responsible for the metabolism of a test compound.
Methods:
-
Recombinant Human CYP Enzymes: Incubate the test compound with a panel of individual recombinant human CYP enzymes and NADPH. Monitor the depletion of the parent compound or the formation of a specific metabolite.
-
Chemical Inhibition: Incubate the test compound with human liver microsomes in the presence and absence of known selective inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor implicates that CYP isoform in the compound's metabolism.
Visualizing Hypothesized Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the inferred metabolic pathways for a benzofuran-containing compound like HCV-796 and a typical experimental workflow for metabolite identification.
Caption: Hypothesized metabolic pathways of a benzofuran-containing compound.
Caption: Experimental workflow for metabolite identification in hepatocytes.
Conclusion
While specific metabolic data for HCV-796 remains largely unavailable in the public domain, an understanding of the metabolic pathways of structurally similar compounds provides a framework for inferring its likely biotransformation. The hepatotoxicity observed during its clinical development underscores the importance of thorough metabolic and safety profiling in the drug development process. The experimental protocols and data presentation formats described in this guide represent the standard approach to generating the critical data needed to fully characterize the metabolic fate of new chemical entities and ensure their safety and efficacy. Further research into the metabolism of benzofuran-containing compounds will continue to inform the development of safer and more effective therapeutics.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ViroPharma Incorporated Announces Presentation Of Pharmacokinetic Data From HCV-796 Phase 1a Study - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HCV Replicon Assay in Novel Inhibitor Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health issue, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1][2] A pivotal tool in the discovery and preclinical development of these DAAs has been the HCV replicon system.[1][2][3] First established by Lohmann and colleagues, this system allows for the study of HCV RNA replication in a controlled cell culture environment without the production of infectious virus particles, thereby offering a safer and more tractable model for high-throughput screening of potential inhibitors.[4]
HCV replicons are self-replicating subgenomic HCV RNA molecules that can be stably maintained and propagated in human hepatoma cell lines, most commonly Huh-7 cells.[2][5] These replicons typically contain the HCV non-structural (NS) proteins NS3 to NS5B, which are essential for viral RNA replication, along with a selectable marker, such as neomycin resistance, and often a reporter gene like luciferase or Green Fluorescent Protein (GFP) for easy quantification of replication levels.[1][5] This application note provides a detailed protocol for utilizing the HCV replicon assay to screen and characterize novel inhibitors of HCV replication.
Principle of the Assay
The HCV replicon assay is based on the principle of measuring the replication of a subgenomic HCV RNA in cultured cells. The replicon RNA is introduced into permissive host cells, such as Huh-7 human hepatoma cells.[6] In cells that support replication, the viral non-structural proteins are translated and form a replication complex that synthesizes new viral RNA.[7]
The level of HCV RNA replication can be quantified by various methods, depending on the design of the replicon. For replicons containing a reporter gene like firefly or Renilla luciferase, replication levels can be rapidly and sensitively measured by a luminometer.[5][8] Alternatively, for replicons without a reporter, replication can be quantified by measuring viral RNA levels using real-time reverse transcription-PCR (RT-qPCR) or by detecting viral proteins via methods like Western blotting.[2][5][9]
Novel compounds are added to the cell culture medium, and their effect on HCV replication is determined by measuring the reduction in the reporter signal or viral RNA levels compared to untreated control cells. This allows for the determination of the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%.[10] Concurrently, the cytotoxicity of the compounds on the host cells is assessed to determine the 50% cytotoxic concentration (CC50).[11] The ratio of CC50 to EC50 provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.[11]
Experimental Workflow
The overall workflow for testing novel inhibitors using the HCV replicon assay involves several key steps, from the preparation of the replicon system to the final data analysis.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of the Hepatitis C Virus Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for In Vitro HCV NS5B Polymerase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health issue, and the viral RNA-dependent RNA polymerase (RdRp), NS5B, is a cornerstone for viral replication.[1][2][3] This enzyme is responsible for synthesizing new viral RNA genomes, a process essential for the virus's life cycle.[3][4][5] The absence of a similar enzyme in host mammalian cells makes NS5B an attractive and specific target for antiviral drug development.[1][2] In vitro assays that measure the enzymatic activity of NS5B are fundamental tools for the discovery and characterization of novel HCV inhibitors. These assays allow for high-throughput screening of compound libraries to identify potential drug candidates that can block viral replication.
This document provides detailed protocols for performing in vitro HCV NS5B polymerase activity assays, data presentation guidelines, and visual representations of the experimental workflow.
Principle of the Assay
The in vitro HCV NS5B polymerase activity assay is a biochemical method designed to measure the synthesis of RNA by the purified recombinant NS5B enzyme. The assay typically utilizes a synthetic RNA template, such as a homopolymer [e.g., poly(rA) or poly(rC)] primed with a complementary oligonucleotide [e.g., oligo(rU) or oligo(rG)], or a heteropolymeric template representing a part of the HCV genome.[2][6][7][8] The polymerase incorporates ribonucleoside triphosphates (NTPs) into a new RNA strand. The enzymatic activity is quantified by measuring the incorporation of a labeled nucleotide, which can be radioactive (e.g., [³H]-, [³²P]-, or [³³P]-labeled NTPs) or non-radioactive.[2][3][4][9] The inhibition of NS5B activity by a test compound is determined by measuring the reduction in RNA synthesis in the presence of the compound.
Data Presentation
Quantitative data from the assay, such as the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kᴅ), are crucial for evaluating the potency of potential inhibitors. The following tables provide examples of how to structure such data for clear comparison.
Table 1: Inhibitory Activity of Compounds against HCV NS5B Polymerase
| Compound | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Compound N2 | - | 1.61 | 51.3 | 32.1 |
| Compound N3 | 23.84 | - | > 100 | - |
| Compound N4 | 2.01 | - | > 100 | - |
| 2'-O-Me-CTP (Control) | - | - | - | - |
| Benzimidazole-5-carboxamide | 13.6 | - | - | - |
IC₅₀: Half-maximal inhibitory concentration in the biochemical assay. EC₅₀: Half-maximal effective concentration in a cell-based replicon assay. CC₅₀: Half-maximal cytotoxic concentration. Data compiled from multiple sources.[1][2]
Table 2: Binding Affinity of Inhibitors to HCV NS5B Polymerase
| Compound | Dissociation Constant (Kᴅ) (µM) |
| Compound N1 | 4.67 |
| Compound N2 | 123.1 |
| Compound N3 | - |
| Compound N4 | - |
Kᴅ values determined by Surface Plasmon Resonance (SPR).[1]
Experimental Protocols
Two common methods for measuring NS5B polymerase activity are presented below: a radioactive filter-binding assay and a non-radioactive Scintillation Proximity Assay (SPA).
Protocol 1: Radioactive Filter-Binding Assay
This method relies on the incorporation of a radiolabeled nucleotide into the newly synthesized RNA, which is then captured on a filter membrane.
Materials and Reagents:
-
RNA template/primer: e.g., poly(rA)/oligo(rU)₁₂ or a biotinylated template for specific capture[2]
-
NTP mix: ATP, CTP, GTP, UTP
-
Assay Buffer: 20 mM HEPES (pH 7.5-8.0), 5-10 mM MgCl₂, 1.5 mM MnCl₂, 100 mM ammonium (B1175870) acetate, 10 mM KCl, 1 mM DTT, 20 units/ml RNasin[1][2][4][9]
-
Test compounds dissolved in DMSO
-
Stop Solution: 0.5 M EDTA
-
DE81 filter paper discs
-
Wash Buffer: Phosphate buffer
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a 50 µl reaction mixture containing the assay buffer, purified NS5B protein (e.g., 300 ng), and the RNA template/primer.[1]
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control (a known NS5B inhibitor) and a negative control (DMSO vehicle).
-
Initiation: Start the reaction by adding the NTP mix, including the radiolabeled NTP.[3][4]
-
Incubation: Incubate the reaction at room temperature or 30°C for 1-2 hours.[4][8]
-
Termination: Stop the reaction by adding the stop solution.
-
Capture: Spot an aliquot of the reaction mixture onto a DE81 filter paper disc.[2]
-
Washing: Wash the filter discs multiple times with the wash buffer to remove unincorporated radiolabeled NTPs.[2]
-
Detection: Dry the filter discs, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.
Protocol 2: Scintillation Proximity Assay (SPA)
This high-throughput method uses a biotinylated primer and streptavidin-coated SPA beads. The proximity of the radiolabeled, newly synthesized RNA to the beads generates a light signal.
Materials and Reagents:
-
All reagents from Protocol 1, with the following modifications:
-
Biotinylated RNA primer: e.g., 5'-biotinylated oligo(rU)₁₂[2]
-
Radiolabeled NTP: [³H]UTP[2]
-
Streptavidin-coated SPA beads[2]
-
Stop/Bead Solution: 150 µg/ml tRNA in 0.5 M EDTA, with 8 mg/ml streptavidin-coated beads[2]
-
Cesium chloride (CsCl) solution (5 M)[2]
-
Microplate scintillation counter (e.g., TopCount)
Procedure:
-
Reaction Setup and Incubation: Follow steps 1-4 from Protocol 1, using a biotinylated primer and [³H]UTP. The reaction volume is typically 60 µl.[2]
-
Termination and Bead Addition: Terminate the reaction by adding 20 µl of the Stop/Bead Solution.[2]
-
Incubation with Beads: Incubate for 30 minutes at room temperature to allow the biotinylated RNA product to bind to the streptavidin-coated beads.[2]
-
Signal Enhancement: Add 75 µl of 5 M CsCl to each well and incubate for at least 1 hour at room temperature.[2] This step helps to reduce background signal.
-
Detection: Measure the signal using a microplate scintillation counter.[2]
Data Analysis:
Similar to Protocol 1, calculate the percentage of inhibition and determine the IC₅₀ values from the dose-response curves.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro HCV NS5B polymerase activity assay.
Caption: General workflow of the in vitro HCV NS5B polymerase assay.
HCV NS5B Polymerase Inhibition Logic
This diagram illustrates the mechanism of action for inhibitors targeting the NS5B polymerase.
Caption: Logic of HCV NS5B polymerase inhibition by small molecules.
References
- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 4. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 7. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assays for Screening HCV-796 Analog Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hepatitis C Virus (HCV) infection is a major global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a key target for antiviral drug development. HCV-796 is a potent and selective non-nucleoside inhibitor (NNI) of the NS5B polymerase, binding to a hydrophobic pocket in the "palm" domain of the enzyme.[1][2] This document provides detailed protocols for cell-based assays designed to screen libraries of HCV-796 analogs for their antiviral activity and cytotoxicity. The primary assays described are the HCV replicon assay, which assesses RNA replication, and a cytotoxicity assay, which is performed in parallel to determine the therapeutic window of the compounds.
Key Experimental Protocols
HCV Replicon Assay
This assay is a robust method for quantifying the inhibition of HCV RNA replication by antiviral compounds.[1][3][4][5] It utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. This replicon contains the HCV non-structural proteins necessary for replication (including NS5B) and a reporter gene (e.g., luciferase) for easy quantification of replication levels.[6][7]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for selection and maintenance of replicon-containing cells)
-
96-well cell culture plates
-
HCV-796 analog library (dissolved in DMSO)
-
Positive control (e.g., HCV-796)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Maintain Huh-7 replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selective concentration of G418.
-
The day before the assay, seed the cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of the HCV-796 analogs in DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the culture medium from the seeded plates and add the diluted compounds. Include wells with a positive control (HCV-796) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not a result of cell death.[8][9][10][11] This assay is typically run in parallel with the antiviral assay using the same cell line and compound concentrations.[8][11]
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound library (dissolved in DMSO)
-
Positive control for cytotoxicity (e.g., a known cytotoxic agent)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed Huh-7 cells in 96-well plates at the same density as in the replicon assay.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of the HCV-796 analogs as in the replicon assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the same duration as the replicon assay (48-72 hours).
-
-
Cell Viability Measurement (MTS Assay Example):
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window for the compound.
-
Data Presentation
The quantitative data from the screening of an this compound library should be summarized in a clear and structured table for easy comparison.
| Compound ID | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| HCV-796 | 9 | >50 | >5555 |
| Analog-001 | 5 | >50 | >10000 |
| Analog-002 | 25 | 45 | 1800 |
| Analog-003 | 150 | >50 | >333 |
| Analog-004 | 8 | 15 | 1875 |
| Analog-005 | 3 | 25 | 8333 |
Visualizations
HCV Replication Cycle and the Target of HCV-796
Caption: HCV replication cycle and the inhibitory action of HCV-796 analogs on the NS5B polymerase.
Experimental Workflow for Screening this compound Libraries
Caption: Workflow for screening this compound libraries using parallel cell-based assays.
References
- 1. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. A cell-based reporter assay for inhibitor screening of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for Hepatitis C Virus (HCV) Drug Resistance Mutation Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of drug resistance mutations in the Hepatitis C Virus (HCV). The emergence of resistance-associated substitutions (RASs) in response to direct-acting antiviral (DAA) therapy is a significant clinical challenge. Accurate and sensitive detection of these mutations is crucial for guiding treatment decisions, monitoring therapeutic efficacy, and developing novel antiviral agents.
This document outlines the primary methodologies for HCV drug resistance testing: genotypic and phenotypic assays. Genotypic assays identify known RASs by sequencing the viral genome, while phenotypic assays measure the impact of these mutations on drug susceptibility in cell culture systems.
I. Genotypic Analysis of HCV Drug Resistance
Genotypic assays are the most common methods for routine clinical monitoring of HCV drug resistance. They involve sequencing the specific regions of the HCV genome targeted by DAAs, primarily the NS3/4A protease, NS5A, and NS5B polymerase regions.
A. Methodologies
Two primary sequencing technologies are employed for genotypic analysis:
-
Sanger Sequencing: This traditional method provides a consensus sequence of the dominant viral population. It is effective for detecting variants present at a frequency of 15-25% or higher in the viral quasispecies.[1]
-
Next-Generation Sequencing (NGS): Also known as deep sequencing, NGS offers higher sensitivity, allowing for the detection of minor viral variants present at frequencies as low as 1%.[1] For clinical decision-making, a cutoff of ≥15% is often used to align with the sensitivity of Sanger sequencing.[1]
B. Experimental Workflow: Genotypic Analysis
The general workflow for both Sanger and NGS-based genotypic analysis involves several key steps from sample collection to data interpretation.
C. Experimental Protocols
This protocol outlines the steps for amplifying and sequencing the key drug resistance regions of the HCV genome from patient plasma or serum.
1. Viral RNA Extraction:
-
Extract viral RNA from 200 µL of plasma or serum using a commercial viral RNA extraction kit (e.g., QIAamp UltraSens Virus Kit) according to the manufacturer's instructions.
-
Elute the RNA in a final volume of 60 µL of nuclease-free water.
2. cDNA Synthesis and PCR Amplification:
-
Perform a one-step reverse transcription PCR (RT-PCR) to generate cDNA and amplify the target regions (NS3, NS5A, or NS5B). Use genotype-specific primers for optimal amplification.[2][3]
-
RT-PCR Reaction Mix:
-
5 µL of viral RNA extract
-
Reverse transcriptase and high-fidelity DNA polymerase mix
-
Forward and reverse primers (genotype-specific)
-
dNTPs
-
Reaction buffer
-
-
RT-PCR Cycling Conditions (Example for NS5A): [3]
-
Reverse Transcription: 50°C for 30 minutes, followed by 94°C for 2 minutes.
-
PCR Amplification (35 cycles): 94°C for 15 seconds, 62°C for 30 seconds, and 68°C for 90 seconds.
-
Final Extension: 68°C for 5 minutes.
-
-
For low viral loads, a nested PCR may be required to increase the amplicon yield.[4]
3. PCR Product Purification:
-
Visualize the PCR products on a 2% agarose (B213101) gel to confirm amplification.
-
Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic cleanup method.[5]
4. Cycle Sequencing:
-
Perform cycle sequencing using a BigDye Terminator v3.1 Cycle Sequencing Kit or similar.
-
Cycle Sequencing Reaction Mix:
-
Purified PCR product (template DNA)
-
Forward or reverse sequencing primer
-
BigDye Terminator Ready Reaction Mix
-
-
Cycle Sequencing Thermal Cycling: Perform 25-30 cycles of denaturation, annealing, and extension as per the kit protocol.
5. Sequencing Product Cleanup:
-
Remove unincorporated dye terminators from the sequencing products using ethanol/EDTA precipitation or a commercial cleanup kit.
6. Capillary Electrophoresis:
-
Resuspend the purified sequencing products in Hi-Di Formamide.
-
Denature the fragments and run on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).
7. Data Analysis:
-
Analyze the raw sequencing data using appropriate software (e.g., Sequencing Analysis Software).
-
Assemble the forward and reverse sequences to generate a consensus sequence for the amplified region.
-
Align the consensus sequence to a genotype-specific HCV reference sequence to identify amino acid substitutions.
-
Compare the identified substitutions to a database of known RASs.
This protocol provides a general framework for targeted NGS of HCV resistance regions. Specific details may vary depending on the NGS platform and library preparation kit used.
1. Viral RNA Extraction and cDNA Synthesis:
-
Follow the same procedure as for Sanger sequencing (Protocol 1, steps 1 and 2a).
2. Second-Strand cDNA Synthesis:
-
Synthesize the second strand of cDNA using a second-strand synthesis module to create double-stranded DNA (dsDNA).[6]
3. Library Preparation: [7]
-
Fragmentation: Shear the dsDNA into smaller fragments of a desired size range.
-
End Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine (B156593) (A) base to the 3' ends.
-
Adapter Ligation: Ligate platform-specific adapters with unique indexes (barcodes) to the ends of the A-tailed fragments. This allows for multiplexing of samples in a single sequencing run.
-
Library Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments that have adapters on both ends.
4. Library Quantification and Quality Control:
-
Quantify the final library concentration using a fluorometric method (e.g., Qubit) or qPCR.
-
Assess the size distribution of the library using an automated electrophoresis system (e.g., Agilent TapeStation).
5. Sequencing:
-
Pool the indexed libraries in equimolar concentrations.
-
Perform sequencing on an NGS platform (e.g., Illumina MiSeq or HiSeq) according to the manufacturer's instructions.
6. Data Analysis Workflow: [7]
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases from the reads using software like Trimmomatic.
-
Alignment: Align the cleaned reads to an HCV reference genome using a tool like Burrows-Wheeler Aligner (BWA).
-
Variant Calling: Identify single nucleotide variations (SNVs) and small insertions/deletions using tools like SAMTOOLS mpileup.
-
Annotation: Annotate the identified variants to determine the resulting amino acid changes using software like SnpEff.
-
RAS Identification and Reporting: Compare the identified amino acid substitutions to a database of known RASs and report their frequencies.
D. Data Presentation: Key Resistance-Associated Substitutions
The following tables summarize key RASs in the NS3, NS5A, and NS5B regions of HCV and their associated fold-change in resistance to various DAAs. The fold-change represents the increase in the drug concentration required to inhibit viral replication by 50% (EC50) or 90% (EC90) compared to the wild-type virus.
Table 1: Resistance-Associated Substitutions in HCV NS3 Protease
| DAA Class | Drug | Genotype | RAS | Fold-Change in EC50/IC50 |
| Protease Inhibitors | Boceprevir | 1a/1b | V55A | 6.9[8] |
| 1b | D168A/E/V | Significant resistance to paritaprevir (B612276) and grazoprevir[9] | ||
| 1b | A156T/V | Resistance to glecaprevir[9] | ||
| 1a/1b | R155K | Loss of susceptibility to paritaprevir[9] | ||
| Asunaprevir | 1a | D168G | 5-21[8] | |
| 1b | D168G | 170-400[8] | ||
| Danoprevir | 1a | A156T | 5.7 (IC50)[10] | |
| 1a | D168A | 48 (IC50)[10] | ||
| MK-5172 | 1a | R155K | 0.55 (IC50)[10] | |
| 1a | D168A | 13 (IC50)[10] | ||
| 1a | A156T | 108 (IC50)[10] | ||
| Vaniprevir | 1a | D168A | >400 (IC50)[10] |
Table 2: Resistance-Associated Substitutions in HCV NS5A
| DAA Class | Drug | Genotype | RAS | Fold-Change in EC50 |
| NS5A Inhibitors | Daclatasvir (DCV) | 1a | Q30E/Y93N | High-level resistance (3,400 to >330,000)[11] |
| 1b | L31V + Y93H | ~15,000[12] | ||
| 2a | M31 | 140[11] | ||
| Velpatasvir | 3 | Y93H | >100[13] | |
| Elbasvir | 1a | M28V | No significant impact[14] | |
| Ombitasvir | 1a | L31M | No significant impact[14] | |
| Ledipasvir | 1a | Y93H/N | High levels of resistance[14] |
Table 3: Resistance-Associated Substitutions in HCV NS5B Polymerase
| DAA Class | Drug | Genotype | RAS | Fold-Change in EC50 |
| Nucleoside Inhibitors | Sofosbuvir | 1a/1b | S282T | 3-10[14] |
| Mericitabine | 1a | L320F | ≤2.7[8] |
II. Phenotypic Analysis of HCV Drug Resistance
Phenotypic assays directly measure the ability of HCV to replicate in the presence of a drug. These assays are essential for characterizing the resistance profile of novel mutations and for understanding the cross-resistance patterns between different drugs. The HCV replicon system is the primary tool for in vitro phenotypic analysis.[1]
A. The HCV Replicon System
HCV replicons are subgenomic RNA molecules that can autonomously replicate in cultured human hepatoma cells (e.g., Huh-7 cells).[9] They typically contain the HCV non-structural proteins required for replication but lack the structural proteins, making them non-infectious. Reporter genes, such as luciferase or neomycin phosphotransferase (conferring resistance to G418), are often included for monitoring replication levels.[9][15]
B. Experimental Workflow: Phenotypic Analysis
The workflow for phenotypic analysis involves creating and testing HCV replicons with specific mutations.
C. Experimental Protocol
This protocol describes how to assess the drug susceptibility of HCV variants using a luciferase reporter replicon system.
1. Generation of Mutant Replicon Constructs:
-
Introduce specific RASs into a wild-type HCV replicon plasmid (e.g., genotype 1b Con1 replicon) using site-directed mutagenesis.
-
Verify the presence of the desired mutation and the absence of off-target mutations by Sanger sequencing.
2. In Vitro Transcription of Replicon RNA:
-
Linearize the wild-type and mutant replicon plasmids with a restriction enzyme.
-
Synthesize replicon RNA from the linearized plasmids using an in vitro transcription kit (e.g., T7 RiboMAX Express Large Scale RNA Production System).
-
Purify the RNA and verify its integrity.
3. Transfection of Huh-7 Cells:
-
Culture Huh-7 cells to approximately 70-80% confluency.
-
Transfect the cells with the in vitro transcribed replicon RNA using electroporation or a lipid-based transfection reagent.
4. Drug Susceptibility Assay:
-
Plate the transfected cells into 96-well plates.
-
After cell attachment (4-6 hours), add cell culture medium containing serial dilutions of the DAA to be tested. Include a no-drug control.
-
Incubate the plates for 48-72 hours.
5. Measurement of HCV Replication:
-
Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) using a luminometer.
6. Data Analysis:
-
Plot the reporter signal against the drug concentration.
-
Calculate the 50% effective concentration (EC50) – the drug concentration that inhibits HCV replication by 50% – by fitting the data to a dose-response curve.
-
Determine the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
III. Conclusion
The protocols and data presented here provide a framework for the comprehensive analysis of HCV drug resistance. The choice between genotypic and phenotypic assays will depend on the specific research or clinical question. Genotypic analysis is well-suited for identifying known RASs in clinical samples, while phenotypic assays are indispensable for characterizing novel mutations and understanding the mechanisms of drug resistance. A thorough understanding and application of these methodologies are essential for the effective management of HCV infection in the era of direct-acting antiviral therapy.
References
- 1. hcvguidelines.org [hcvguidelines.org]
- 2. Sequencing Analysis of NS3/4A, NS5A, and NS5B Genes from Patients Infected with Hepatitis C Virus Genotypes 5 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence and Pattern of Resistance in NS5A/NS5B in Hepatitis C Chronic Patients Genotype 3 Examined at a Public Health Laboratory in the State of São Paulo, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Technical Validation of a Hepatitis C Virus Whole Genome Sequencing Assay for Detection of Genotype and Antiviral Resistance in the Clinical Pathway [frontiersin.org]
- 5. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - BR [thermofisher.com]
- 6. research.unipd.it [research.unipd.it]
- 7. Next-generation sequencing analysis of hepatitis C virus resistance–associated substitutions in direct-acting antiviral failure in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance mutations of NS3 and NS5b in treatment-naïve patients infected with hepatitis C virus in Santa Catarina and Rio Grande do Sul states, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 11. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance Patterns Associated with HCV NS5A Inhibitors Provide Limited Insight into Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iasusa.org [iasusa.org]
- 14. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of HCV-796 Analogs: Application Notes and Protocols for EC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal effective concentration (EC50) of analogs of HCV-796, a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Accurate determination of EC50 values is a critical step in the evaluation of antiviral potency and the development of novel direct-acting antivirals (DAAs).[3]
Introduction
HCV-796 is a benzofuran (B130515) derivative that acts as a non-competitive allosteric inhibitor of the HCV NS5B polymerase, an essential enzyme for viral RNA replication.[4][5] Analogs of HCV-796 are continuously being developed to improve efficacy, overcome resistance, and enhance pharmacokinetic properties. The primary method for evaluating the cell-based antiviral activity of these compounds is the HCV replicon assay.[6][7] This system utilizes human hepatoma (Huh-7) cell lines that harbor autonomously replicating subgenomic or full-length HCV RNAs.[3][8] These replicons are often engineered to express a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[9]
Data Presentation
The following tables summarize the reported EC50 values for HCV-796 against different HCV genotypes and the impact of resistance-associated substitutions (RASs). This data serves as a benchmark for the evaluation of novel analogs.
Table 1: In Vitro Antiviral Activity of HCV-796 Against Wild-Type HCV Replicons
| Compound | Target | Assay System | Genotype | EC50 (nM) | Reference(s) |
| HCV-796 | HCV NS5B Polymerase | HCV Replicon Assay | 1a | 5 | [2] |
| HCV-796 | HCV NS5B Polymerase | HCV Replicon Assay | 1b | 9 | [2][5] |
| HCV-796 | HCV NS5B Polymerase | Transient Expression Assay | 1a | 14 | [1] |
| HCV-796 | HCV NS5B Polymerase | 51C-RFP-1a Replicon | 1a | 21 | [10] |
Table 2: Impact of NS5B Resistance-Associated Substitutions on HCV-796 EC50
| NS5B Substitution | Assay System | Fold Change in EC50 | Reference(s) |
| C316Y | 51C-RFP-1a Replicon | 166 | [10] |
| L314F | Recombinant Replicon | >10 | [5] |
| I363V | Recombinant Replicon | >10 | [5] |
| M414V | Recombinant Replicon | >10 | [5] |
| S365L | Recombinant Replicon | >1000 | [5] |
Experimental Protocols
Cell-Based HCV Replicon Assay for EC50 Determination
This protocol describes the determination of the EC50 value of an HCV-796 analog using a Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a luciferase reporter gene
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
96-well cell culture plates, white, clear-bottom
-
This compound (test compound)
-
Positive control inhibitor (e.g., HCV-796)
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture Maintenance: Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.[9] Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage the cells every 3-4 days.
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the this compound in DMEM. A typical starting concentration for the dilution series is 1 µM.[3]
-
Include wells with a vehicle control (DMSO) and a positive control inhibitor.[3]
-
Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells.[3]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[3][9]
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the raw luminescence data to the control wells (0% inhibition for DMSO-treated cells and 100% for a high concentration of a known inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software.[9]
-
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this purpose.
Materials:
-
Huh-7 cells (or the replicon cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 8 x 10³ cells per well in 100 µL of medium and incubate for 24 hours.[3]
-
Compound Addition: Prepare a serial dilution of the this compound in DMEM, with concentrations higher than those used for the EC50 determination (e.g., starting from 100 µM).[3] Add 100 µL of the diluted compound to the wells and include a vehicle control. Incubate for 72 hours.[3]
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[3]
-
Incubate the plate at room temperature for at least 2 hours with gentle shaking.[3]
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[3] Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.
Visualizations
HCV NS5B Polymerase Inhibition by HCV-796 Analogs
Caption: Mechanism of action of HCV-796 analogs.
Experimental Workflow for EC50 Determination
Caption: Workflow for EC50 determination of HCV-796 analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HCV-796, new HCV non-nucleoside- 14 day study [natap.org]
- 5. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preexisting drug-resistance mutations reveal unique barriers to resistance for distinct antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HCV NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme in the viral replication cycle. The following sections offer a comprehensive overview of the NS5B target, various screening methodologies, quantitative data from published studies, and detailed experimental protocols.
Introduction to HCV NS5B Polymerase as a Drug Target
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) responsible for replicating the viral RNA genome.[1][2] As a key component of the HCV replication machinery and lacking a functional equivalent in mammalian cells, NS5B is a prime target for the development of specific antiviral therapies.[2] The enzyme possesses a "right-hand" structural motif common to many polymerases, consisting of palm, fingers, and thumb subdomains.[3] The active site, located in the palm domain, catalyzes the polymerization of ribonucleoside triphosphates (NTPs).[3] Inhibitors of NS5B can be broadly classified as nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the active site, or non-nucleoside inhibitors (NNIs) that bind to allosteric sites and induce conformational changes that inhibit enzyme function.[3]
High-Throughput Screening (HTS) Assays for HCV NS5B Inhibitors
Several HTS-compatible assay formats have been developed to identify inhibitors of HCV NS5B polymerase. These assays are designed to be robust, scalable, and sensitive. The choice of assay often depends on the available instrumentation, cost, and the specific research question.
Key HTS Assay Formats:
-
Scintillation Proximity Assay (SPA): A homogeneous radioisotopic assay that measures the incorporation of a radiolabeled nucleotide into a nascent RNA strand.[4]
-
Fluorescence-Based Assays:
-
Fluorescence Quenching (FQ): This method measures the change in the intrinsic fluorescence of the NS5B protein upon inhibitor binding.[5]
-
Fluorescence Polarization (FP): This assay measures the change in the polarization of light emitted from a fluorescently labeled RNA probe upon binding to the NS5B polymerase.[6]
-
-
Filter Binding Assay: A traditional method where radiolabeled RNA products are captured on a filter, and the retained radioactivity is quantified.[4]
Quantitative Data Summary
The following tables summarize published IC50 values for various compounds identified as inhibitors of HCV NS5B polymerase using different assay formats. The Z' factor, a statistical parameter used to evaluate the quality of an HTS assay, is also included where available. An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.
| Compound Class | Compound ID | Assay Type | IC50 (µM) | Z' Factor | Reference |
| Benzimidazole-5-carboxamide | 1 | SPA | 13.6 | Not Reported | [7] |
| Benzimidazole-5-carboxamide | 1e | SPA | 0.019 | Not Reported | [7] |
| 1,5-Benzodiazepine | 1 | SPA | 3.1 | Not Reported | [8] |
| 1,5-Benzodiazepine | 2 | SPA | 7.9 | Not Reported | [8] |
| 1,5-Benzodiazepine | 3 | SPA | 3.0 | Not Reported | [8] |
| 1,5-Benzodiazepine | 4a | SPA | 1.0 - 1.3 | Not Reported | [8] |
| Thiobarbituric acid derivative | G05 | Not Specified | 1.7 - 3.8 | Not Reported | [9] |
| S-Trityl-L-cysteine derivative | 9 | Filter Binding | 39.7 | Not Reported | [10] |
| S-Trityl-L-cysteine derivative | F-3070 | Filter Binding | 22.3 | Not Reported | [10] |
| S-Trityl-L-cysteine derivative | F-3065 | Filter Binding | 23.5 | Not Reported | [10] |
| 4-hydrazinoquinazoline scaffold | 1 | Filter Binding | 16.0 | Not Reported | [1] |
| Virtual Screening Hit | N2 | RNA Synthesis Assay | 5.34 | Not Reported | [3] |
| Virtual Screening Hit | N4 | RNA Synthesis Assay | 2.01 | Not Reported | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key HTS assays used to screen for HCV NS5B polymerase inhibitors.
Scintillation Proximity Assay (SPA) Protocol
This protocol is adapted from a high-throughput screening campaign for HCV NS5B polymerase inhibitors.[4]
Materials:
-
Recombinant HCV NS5B polymerase
-
Biotinylated oligo(rU)12 primer
-
Poly(rA) template
-
[³H]UTP (radiolabeled nucleotide)
-
Unlabeled UTP
-
Streptavidin-coated SPA beads
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.2 U/µl RNasin, 5% DMSO, 3% glycerol, 30 mM NaCl, 0.33% dodecyl-β-d-maltoside, 0.01% IGEPAL.
-
Stop Solution: 0.5 M EDTA
-
384-well microplates
Procedure:
-
Compound Plating: Dispense test compounds (dissolved in DMSO) into the wells of a 384-well microplate. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Reagent Preparation: Prepare a master mix containing the assay buffer, poly(rA) template (10 µg/ml), biotinylated oligo(rU)12 primer (250 nM), unlabeled UTP (1 µM), and [³H]UTP (0.5 µCi).
-
Enzyme Addition: Just before starting the reaction, add the recombinant HCV NS5B polymerase to the master mix to a final concentration of 2-10 nM.
-
Reaction Initiation: Dispense the enzyme-containing master mix into the wells of the microplate containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 90 minutes to allow for the polymerase reaction to proceed.
-
Reaction Termination: Add Stop Solution to each well to terminate the polymerase reaction.
-
SPA Bead Addition: Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated RNA product will bind to the beads.
-
Incubation: Incubate the plate for at least 30 minutes to allow the beads to settle.
-
Signal Detection: Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]UTP incorporated into the RNA.
Fluorescence Quenching (FQ) Assay Protocol
This protocol is based on the principle that the binding of an inhibitor to the NS5B polymerase can quench its intrinsic tryptophan fluorescence.[5]
Materials:
-
Recombinant HCV NS5B polymerase
-
Assay Buffer: 40 mM Tris (pH 7.5), 4 mM MgCl₂, 4 mM DTT, 40 mM NaCl, 0.0125% maltoside, 10% glycerol.
-
Test compounds dissolved in DMSO
-
96-well or 384-well black, clear-bottom microplates
Procedure:
-
Compound Plating: Dispense serial dilutions of test compounds into the wells of the microplate.
-
Enzyme Addition: Add recombinant HCV NS5B polymerase to each well to a final concentration of approximately 100 nM in a 100 µl reaction volume.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes to allow for binding equilibrium to be reached).
-
Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence using a fluorescence plate reader with an excitation wavelength of ~280 nm and an emission wavelength of ~340 nm.
-
Data Analysis: Calculate the percentage of fluorescence quenching for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay Protocol
This protocol is a general guide for developing an FP assay for HCV NS5B polymerase, based on principles applied to other polymerases.[6]
Materials:
-
Recombinant HCV NS5B polymerase
-
Fluorescently labeled RNA primer-template substrate (e.g., 5'-fluorescein-labeled RNA hairpin).
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1.5 mM Magnesium Acetate, 60 µM ZnCl₂, 0.1% NP40.
-
NTPs (ATP, UTP, CTP, GTP)
-
Test compounds dissolved in DMSO
-
384-well black microplates
Procedure:
-
Compound Plating: Dispense test compounds into the wells of a 384-well microplate.
-
Reagent Addition: Add the fluorescently labeled RNA substrate (e.g., 10 nM) and HCV NS5B polymerase (e.g., 1 µM) to the wells.
-
Incubation (Binding): Incubate the plate at 4°C for 30 minutes to allow for the formation of the polymerase-RNA complex.
-
Reaction Initiation: Add a mixture of all four NTPs (e.g., to a final concentration of 200 nM each) to initiate the elongation reaction.
-
Incubation (Elongation): Incubate the plate at room temperature for a defined period to allow for RNA elongation.
-
FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore. An increase in polarization indicates enzyme activity (elongation of the fluorescent probe), and inhibition is observed as a decrease in this signal.
-
Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values.
Filter Binding Assay Protocol
This protocol describes a basic filter binding assay to measure the incorporation of radiolabeled nucleotides.[4]
Materials:
-
Recombinant HCV NS5B polymerase
-
Poly(rA)/oligo(dT) or other suitable primer-template
-
[α-³²P]UTP or other radiolabeled NTP
-
Unlabeled NTPs
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.
-
Trichloroacetic acid (TCA)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the assay buffer, primer-template, unlabeled NTPs, and the test compound.
-
Enzyme Addition: Add the HCV NS5B polymerase to initiate the reaction.
-
Radiolabel Addition: Add the radiolabeled NTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Precipitation: Stop the reaction and precipitate the newly synthesized RNA by adding cold TCA to a final concentration of 10%.
-
Filtration: Collect the precipitated RNA by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters several times with cold 5% TCA to remove unincorporated nucleotides.
-
Drying: Dry the filters completely.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis and Quality Control
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of inhibitor required to reduce the activity of the enzyme by 50%. IC50 values are typically determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Z' Factor Calculation: The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It is calculated using the following formula:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD is the standard deviation.
-
The positive control is typically a known inhibitor at a high concentration (maximum inhibition).
-
The negative control is the vehicle (e.g., DMSO) without any inhibitor (no inhibition).
An assay with a Z' factor greater than 0.5 is considered to be a robust and reliable assay for HTS.
Visualizations
HCV NS5B Polymerase Structure and Active Site
Caption: Structure of HCV NS5B polymerase with inhibitor binding sites.
High-Throughput Screening Workflow
Caption: Workflow for HTS hit identification and validation.
Logical Relationship in Hit Confirmation
Caption: Logical workflow for confirming primary HTS hits.
References
- 1. Discovery of New Scaffolds for Rational Design of HCV NS5B Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 4. A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescence Polarization Based Screening Assay for Nucleic Acid Polymerase Elongation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 9. Elongation of synthetic RNA templates by hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of HCV-796 Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of HCV-796 derivatives, compounds developed as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. Due to the known severe hepatocellular injury and apoptosis associated with the parent compound, HCV-796, a thorough evaluation of the cytotoxic potential of any new derivative is of paramount importance.[1] This document outlines key in vitro assays to determine cell viability and understand the mechanisms of potential toxicity.
Introduction to Cytotoxicity Assessment
Cytotoxicity testing is a critical step in the preclinical safety evaluation of antiviral drug candidates.[2][3] It helps to identify compounds that may cause harm to host cells, providing essential data for dose optimization and risk assessment.[4] For HCV-796 derivatives, it is crucial to distinguish between the desired antiviral activity and any unintended cytotoxic effects on host cells.[4] This is typically achieved by running cytotoxicity tests in parallel with antiviral assays, using the same cell lines and compound concentrations in the absence of the virus.[3]
Commonly used methods to assess cytotoxicity include evaluating metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).[2][5] The following sections provide detailed protocols for the MTT, LDH, and apoptosis assays, which are standard methods for these assessments.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of HCV-796 derivatives involves treating a suitable cell line with varying concentrations of the compounds and then performing a battery of assays to measure different aspects of cell health.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.[9]
Experimental Protocol
-
Cell Seeding: Seed a suitable human liver cell line (e.g., Huh-7 or HepG2) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the HCV-796 derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. The incubation time should be consistent with the duration of antiviral activity assays.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]
-
Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[6] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[6][8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Data Presentation
| HCV-796 Derivative | Concentration (µM) | Absorbance (570 nm) | % Cell Viability | CC₅₀ (µM) |
| Control (Untreated) | 0 | 1.25 ± 0.08 | 100% | - |
| Derivative A | 1 | 1.21 ± 0.07 | 96.8% | >100 |
| 10 | 1.15 ± 0.09 | 92.0% | ||
| 50 | 0.78 ± 0.06 | 62.4% | ||
| 100 | 0.55 ± 0.05 | 44.0% | ||
| Derivative B | 1 | 1.23 ± 0.06 | 98.4% | >100 |
| 10 | 1.19 ± 0.08 | 95.2% | ||
| 50 | 1.05 ± 0.07 | 84.0% | ||
| 100 | 0.89 ± 0.06 | 71.2% | ||
| Positive Control | 10 | 0.15 ± 0.02 | 12.0% | - |
CC₅₀: 50% cytotoxic concentration
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[11]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, such as Triton X-100).[12][13]
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[12] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[12] Add 100 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][14]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14] A reference wavelength of 680 nm can be used to correct for background.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Data Presentation
| HCV-796 Derivative | Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity | CC₅₀ (µM) |
| Spontaneous Release | 0 | 0.20 ± 0.03 | 0% | - |
| Maximum Release | - | 1.50 ± 0.10 | 100% | - |
| Derivative A | 1 | 0.22 ± 0.02 | 1.5% | >100 |
| 10 | 0.28 ± 0.03 | 6.2% | ||
| 50 | 0.75 ± 0.05 | 42.3% | ||
| 100 | 1.10 ± 0.07 | 69.2% | ||
| Derivative B | 1 | 0.21 ± 0.02 | 0.8% | >100 |
| 10 | 0.25 ± 0.03 | 3.8% | ||
| 50 | 0.45 ± 0.04 | 19.2% | ||
| 100 | 0.60 ± 0.05 | 30.8% |
CC₅₀: 50% cytotoxic concentration
Apoptosis Assays: Uncovering the Mechanism of Cell Death
Given that the parent compound, HCV-796, was associated with apoptosis-mediated liver injury, it is crucial to investigate whether its derivatives induce programmed cell death.[1] Apoptosis is a highly regulated process involving a cascade of specific events. Several methods can be used to detect apoptosis, including Annexin V staining, caspase activity assays, and TUNEL assays.
Key Apoptosis Detection Methods
-
Annexin V Staining: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorescent dye. Co-staining with a viability dye like propidium (B1200493) iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, typically analyzed by flow cytometry.[15]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[16] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorogenic or colorimetric substrates. An increase in caspase activity is a hallmark of apoptosis.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, which is a characteristic of late-stage apoptosis.
Apoptosis Signaling Pathways
Drug-induced apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[17] Both pathways converge on the activation of effector caspases, which execute the final stages of cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway.[17] Understanding which pathway is activated can provide insights into the mechanism of cytotoxicity.
Data Presentation for Apoptosis (Caspase-3/7 Activity)
| HCV-796 Derivative | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Control (Untreated) | 0 | 1.0 ± 0.1 |
| Derivative A | 1 | 1.2 ± 0.2 |
| 10 | 1.8 ± 0.3 | |
| 50 | 4.5 ± 0.5 | |
| 100 | 8.2 ± 0.9 | |
| Derivative B | 1 | 1.1 ± 0.1 |
| 10 | 1.3 ± 0.2 | |
| 50 | 2.1 ± 0.4 | |
| 100 | 3.5 ± 0.6 | |
| Positive Control | 10 | 10.5 ± 1.2 |
Conclusion
A multi-assay approach is recommended for the comprehensive cytotoxicological profiling of HCV-796 derivatives. By combining data from metabolic activity (MTT), membrane integrity (LDH), and apoptosis assays, researchers can gain a clearer understanding of the safety profile of these compounds. Derivatives that exhibit potent antiviral activity with minimal cytotoxicity (a high selectivity index) should be prioritized for further development. This systematic evaluation is essential to avoid the clinical-stage failures associated with the parent compound and to advance safer and more effective treatments for hepatitis C.
References
- 1. Severe Hepatocellular Injury with Apoptosis Induced by a Hepatitis C Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 16. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Testing of HCV Inhibitors Using Chimeric Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of Hepatitis C Virus (HCV) and the development of effective antiviral therapies have been historically hindered by the narrow host range of the virus, which is primarily limited to humans and chimpanzees.[1][2][3] The advent of chimeric mouse models with humanized livers has provided a crucial small animal model to study HCV infection and test novel inhibitors in vivo.[3][4][5][6] These models are typically generated by transplanting human hepatocytes into immunodeficient mice with liver-specific injuries, leading to the repopulation of the mouse liver with functional human liver cells.[4][7][8] This allows for robust HCV replication and the evaluation of antiviral compounds in a preclinical setting that closely mimics human infection.[3][9][10]
This document provides detailed application notes and protocols for utilizing chimeric mouse models for the in vivo testing of HCV inhibitors. It covers the establishment of these models, infection with HCV, administration of inhibitors, and subsequent analysis of antiviral efficacy.
Chimeric Mouse Models for HCV Research
Several immunodeficient mouse strains with liver-specific transgenes are utilized to create chimeric models. The most common models include:
-
uPA/SCID Mice: These mice express the urokinase-type plasminogen activator (uPA) transgene under the control of an albumin promoter, leading to hepatocyte damage and creating a selective advantage for transplanted human hepatocytes to engraft and proliferate.[4][7][8] They are on a Severe Combined Immunodeficiency (SCID) background to prevent rejection of the human cells.[4][8]
-
FRG Mice: These mice have a triple knockout of the fumarylacetoacetate hydrolase (Fah), recombination activating gene 2 (Rag2), and interleukin-2 (B1167480) receptor common gamma chain (IL2rγ) genes. The Fah mutation causes liver damage that can be rescued by the drug NTBC, allowing for controlled selection and expansion of transplanted human hepatocytes.[2]
-
MUP-uPA SCID/Bg Mice: An alternative model where the uPA transgene is driven by the major urinary protein promoter. These mice are generally healthier and have a wider window for human hepatocyte transplantation compared to the Alb-uPA models.[6]
The choice of model can depend on factors such as the desired level of chimerism, the health of the animals, and the specific experimental goals.[6][9] High levels of human hepatocyte chimerism, in some cases up to 95%, can be achieved, which is crucial for supporting high levels of HCV replication.[2][9]
Experimental Workflow
The overall workflow for testing HCV inhibitors in chimeric mouse models involves several key stages, from the generation of the humanized mice to the final analysis of the treatment efficacy.
Caption: Experimental workflow for HCV inhibitor testing in chimeric mouse models.
Detailed Protocols
Generation of Human Liver Chimeric Mice
Objective: To create mice with a high degree of human hepatocyte engraftment.
Materials:
-
Immunodeficient mice (e.g., uPA/SCID, FRG)
-
Cryopreserved or fresh human hepatocytes
-
Transplantation medium (e.g., DMEM)
-
Surgical equipment for intrasplenic injection
Protocol:
-
Preparation of Mice: The recipient mice are prepared according to the specific model. For uPA/SCID mice, transplantation is typically performed within the first few weeks of life.[4] For FRG mice, the protective drug NTBC is withdrawn to induce liver injury prior to transplantation.
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes rapidly in a 37°C water bath. Wash the cells with transplantation medium to remove cryoprotectant. Assess cell viability using a method like trypan blue exclusion. A high viability (>80%) is recommended for successful engraftment.
-
Transplantation: Anesthetize the mouse. Perform a small laparotomy to expose the spleen. Slowly inject approximately 1 x 10^6 viable human hepatocytes in a volume of 50-100 µL into the spleen.[3] The hepatocytes will travel to the liver via the portal circulation.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and warming.
-
Monitoring Engraftment: Monitor the level of human hepatocyte engraftment by measuring the concentration of human albumin in the mouse serum, typically starting 4-6 weeks post-transplantation.[3][4] Successful engraftment is indicated by progressively increasing levels of human albumin.
HCV Infection of Chimeric Mice
Objective: To establish a stable and high-titer HCV infection in the chimeric mice.
Materials:
-
HCV-positive human serum or cell culture-derived HCV (HCVcc)
-
Syringes and needles for intravenous injection
Protocol:
-
Selection of Infected Mice: Select chimeric mice with high levels of human albumin in their serum, as this correlates with the degree of human hepatocyte chimerism and susceptibility to HCV infection.
-
Inoculation: Inoculate the mice intravenously with HCV-positive material. The viral titers can range from 10^4 to 10^6 copies/mL.[3] Both patient-derived serum and cell culture-derived virus have been used successfully to infect these models.[2][9]
-
Confirmation of Infection: Monitor the mice for the presence of HCV RNA in their serum starting from 1-2 weeks post-inoculation. A stable infection is typically established within a few weeks, with viral titers reaching 10^7 to 10^8 copies/mL in some models.[10]
Administration of HCV Inhibitors
Objective: To deliver the test compound to the infected mice to assess its antiviral activity.
Materials:
-
HCV inhibitor compound
-
Appropriate vehicle for dissolving or suspending the compound (e.g., saline, corn oil)
-
Administration equipment (e.g., oral gavage needles, syringes for injection)
Protocol:
-
Dosing Preparation: Prepare the inhibitor at the desired concentration in a suitable vehicle. The formulation will depend on the physicochemical properties of the compound and the intended route of administration.
-
Administration: Administer the compound to the mice. Common routes of administration include oral gavage (PO), intraperitoneal (IP), or subcutaneous (SC) injection. The dosing regimen (e.g., once or twice daily) and duration of treatment will depend on the specific study design.[11]
-
Control Groups: Include appropriate control groups in the study design. This should include a group receiving only the vehicle to account for any effects of the vehicle itself. A positive control group treated with a known HCV inhibitor can also be included for comparison.
Monitoring of Antiviral Efficacy
Objective: To quantify the effect of the inhibitor on HCV replication and liver health.
Materials:
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
RNA extraction kits
-
Reagents for quantitative real-time PCR (qRT-PCR)
-
Kits for measuring liver enzymes (e.g., ALT)
Protocol:
-
Blood Collection: Collect blood samples from the mice at regular intervals throughout the treatment period (e.g., weekly). Serum is separated for subsequent analysis.
-
HCV RNA Quantification: Extract viral RNA from the serum samples. Quantify the HCV RNA levels using a validated qRT-PCR assay. The reduction in viral load is a primary endpoint for assessing antiviral efficacy.[11]
-
Liver Enzyme Measurement: Measure the levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT), in the serum. Elevated ALT levels can be an indicator of liver damage, and a reduction in these levels can suggest a therapeutic benefit.
-
Analysis of Viral Resistance: For some studies, it may be relevant to sequence the viral genome from pre- and post-treatment samples to identify the emergence of drug-resistant variants.[10]
-
Histopathology: At the end of the study, the mice are euthanized, and liver tissue is collected for histopathological analysis to assess liver damage and the presence of viral proteins.
Data Presentation
Quantitative data from inhibitor studies should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: Efficacy of HCV Inhibitors in Chimeric Mouse Models
| Inhibitor | Target | Mouse Model | HCV Genotype | Dosing Regimen | Duration | Mean Log10 Reduction in HCV RNA | Reference |
| SSHRNA (SG220) | IRES | uPA-SCID | 1a | 2.5 mg/kg, IV (2 doses, 1 week apart) | 72 hours | 1.8 | [10][12] |
| SSHRNA (SG273) | IRES | uPA-SCID | 1a | 2.5 mg/kg, IV (2 doses, 1 week apart) | 72 hours | 1.2 | [10][12] |
| SSHRNA Cocktail (SG220 + SG273) | IRES | uPA-SCID | 1a | 2.5 mg/kg each, IV (2 doses, 1 week apart) | 7 days post-2nd dose | 2.5 | [10][12][13] |
| Peg-IFN + Ribavirin | Host Immune Response | FRG | 2a | Standard Doses | 2 weeks | ~2.0 | [2] |
| Peg-IFN + Debio 025 | Cyclophilin | FRG | 2a | Standard Doses | 2 weeks | ~3.0 | [2] |
| Telaprevir | NS3/4A Protease | uPA-SCID | Jc1 (2a/2a chimera) | 300 mg/kg, PO, BID | 14 days | ~2.5 | [11] |
| Fluoxazolevir + Glecaprevir/Pibrentasvir | Entry + NS3/4A & NS5A | Alb-uPA/Scid | Multi-drug resistant strain | Not specified | 6 weeks | Rapidly to undetectable levels | [14] |
Conclusion
Chimeric mouse models with humanized livers represent a powerful tool for the in vivo evaluation of HCV inhibitors.[9][15] These models allow for the study of viral replication, pathogenesis, and the efficacy of novel antiviral therapies in a system that closely mimics human infection.[9][16] The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies for the development of the next generation of HCV therapeutics. While technically demanding, the insights gained from these models are invaluable for advancing the fight against chronic hepatitis C.[3]
References
- 1. A genetically humanized mouse model for hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Animal Models for HCV Study - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of humanized mice for the study of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo study of HCV in mice with chimeric human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chimeric mouse model for the infection of hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of murine models to study Hepatitis C virus induced liver pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse models for the study of HCV infection and virus–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Humanized Mouse Models for the Study of Hepatitis C and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Hepatitis C Virus in Chimeric Mice by Short Synthetic Hairpin RNAs: Sequence Analysis of Surviving Virus Shows Added Selective Pressure of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. somagenics.com [somagenics.com]
- 13. Inhibition of hepatitis C virus in chimeric mice by short synthetic hairpin RNAs: sequence analysis of surviving virus shows added selective pressure of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluoxazolevir inhibits hepatitis C virus infection in humanized chimeric mice by blocking viral membrane fusion [natap.org]
- 15. New Hepatitis C Virus Drug Discovery Strategies and Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in experimental systems to study hepatitis C virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in HCV-796 Analog Synthesis
Welcome to the technical support center for the synthesis of HCV-796 analogs. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of HCV NS5B polymerase inhibitors.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in Palladium-Catalyzed Suzuki-Miyaura Coupling for 2-Arylbenzofuran Core Formation
Question: I am attempting to synthesize the 2-arylbenzofuran core of an HCV-796 analog via a Suzuki-Miyaura coupling between a substituted 2-halobenzofuran and an arylboronic acid, but I am consistently obtaining low yields. What are the likely causes and how can I improve the yield?
Answer: Low yields in Suzuki-Miyaura couplings, especially with complex heterocyclic substrates, are a common issue. The problem can often be traced to catalyst deactivation, suboptimal reaction conditions, or side reactions. Here is a step-by-step guide to troubleshoot this problem:
-
Catalyst System Optimization:
-
Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step, which can be inefficient.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is critical. For electron-rich benzofurans, bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos can be highly effective. These ligands promote oxidative addition and stabilize the catalytic species.
-
Catalyst Loading: While typical loadings are 1-5 mol%, increasing the catalyst loading to 5-10 mol% can sometimes improve yields for challenging substrates, although this should be a last resort due to cost.
-
-
Reaction Conditions:
-
Base: The choice and quality of the base are crucial. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and finely powdered. Cs₂CO₃ is often more effective for difficult couplings due to its higher solubility.
-
Solvent: Ensure your solvent (e.g., Toluene, Dioxane, DMF) is anhydrous and rigorously degassed. Oxygen can poison the Pd(0) catalyst. A mixture of an organic solvent with water (e.g., Toluene/H₂O) can sometimes be beneficial.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Try running the reaction at a moderate temperature (e.g., 80-100 °C) for a longer period.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl byproducts from the boronic acid is often due to the presence of oxygen. Ensure thorough degassing of your reaction mixture.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by water or other protic sources can be a significant side reaction. Using anhydrous conditions and a non-aqueous base can help mitigate this.
-
-
Purification:
-
Substituted benzofurans can be challenging to purify due to similar polarities of starting materials, products, and byproducts. Careful optimization of your column chromatography conditions (e.g., gradient elution, different solvent systems) is often necessary.[1]
-
Issue 2: Poor Yield and Side Products in the N-alkylation of the Sulfonamide Moiety
Question: I am trying to introduce the 2-hydroxyethyl group onto the sulfonamide nitrogen of my this compound precursor, but the reaction is giving a low yield of the desired product along with several side products. What are the common pitfalls and how can I optimize this step?
Answer: N-alkylation of sulfonamides can be challenging due to the decreased nucleophilicity of the sulfonamide nitrogen compared to an amine. Here are some key areas to focus on for optimization:
-
Choice of Base and Solvent:
-
A strong, non-nucleophilic base is required to deprotonate the sulfonamide. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or THF are common choices. Ensure the sulfonamide is fully deprotonated before adding the alkylating agent.
-
The use of Lewis acids like FeCl₃ or ZnCl₂ can sometimes catalyze the alkylation with alkyl halides.[2][3]
-
-
Alkylating Agent:
-
When using 2-haloethanol, the corresponding bromide or iodide is generally more reactive than the chloride.
-
Alternatively, using ethylene (B1197577) oxide is a highly efficient way to introduce the 2-hydroxyethyl group. This reaction is typically carried out in the presence of a base. Care must be taken due to the gaseous nature and toxicity of ethylene oxide.
-
Using a protected 2-haloethanol, such as 2-(benzyloxy)ethyl bromide, followed by a deprotection step, can sometimes provide a cleaner reaction and higher overall yield.
-
-
Side Reactions:
-
O-alkylation vs. N-alkylation: With 2-haloethanol, there is a possibility of O-alkylation of the sulfonamide, although N-alkylation is generally favored. Using a strong base and ensuring complete deprotonation of the nitrogen can minimize this.
-
Dialkylation: If the product sulfonamide still has an acidic proton, dialkylation can occur. Using a stoichiometric amount of the alkylating agent can help control this.
-
-
Reaction Temperature:
-
The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the benzofuran (B130515) core of HCV-796 analogs?
A1: Several methods are commonly employed for the synthesis of the 2-arylbenzofuran core. Some of the most prevalent include:
-
Palladium-catalyzed intramolecular O-arylation: This involves the cyclization of an ortho-halophenol derivative that has been functionalized at the ortho position.
-
Sonogashira coupling followed by cyclization: Coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a powerful method.[4]
-
Annulation of phenols and alkynes: Direct coupling of phenols with alkynes, often catalyzed by copper or palladium, can provide a direct route to substituted benzofurans.[5][6]
Q2: I am having trouble with the amidation of the benzofuran-3-carboxylic acid with methylamine. What conditions should I try?
A2: Direct amidation of a carboxylic acid with an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, you need to use a coupling agent. Common and effective methods include:
-
HATU or HBTU: These are highly efficient peptide coupling reagents. The reaction is typically carried out in an aprotic solvent like DMF or DCM in the presence of a non-nucleophilic base such as DIPEA or triethylamine (B128534).[7]
-
Carbodiimide reagents (e.g., EDC): Often used in combination with an additive like HOBt to suppress side reactions and improve efficiency.
-
Conversion to an acid chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine. This is a very reliable method but requires an extra synthetic step.[7]
Q3: My final this compound is proving difficult to purify. What strategies can I employ?
A3: The final compounds in this class are often polar and may have multiple functional groups, making purification challenging. Here are some strategies:
-
Normal-Phase Chromatography: If your compound is not excessively polar, silica (B1680970) gel chromatography with a gradient of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is the first choice. Adding a small amount of a basic modifier like triethylamine to the eluent can help if your compound is basic.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase HPLC (e.g., on a C18 column) using a gradient of acetonitrile (B52724) or methanol (B129727) in water (often with a modifier like TFA or formic acid) is a very powerful purification technique.[1]
-
Crystallization: If you can obtain your compound as a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling for 2-Arylbenzofuran Synthesis
This table summarizes the effect of different catalysts, bases, and solvents on the yield of a representative Suzuki-Miyaura coupling reaction for the synthesis of a 2-arylbenzofuran derivative.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 | N/A |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 92 | N/A |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 110 | 16 | 65 | N/A |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 78 | N/A |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 95 | 10 | 88 | N/A |
Note: Yields are representative and can vary based on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling for 2-Arylbenzofuran Synthesis
-
To a flame-dried Schlenk flask, add the 2-halobenzofuran (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-alkylation of a Sulfonamide
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 equiv) and anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.1-1.5 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
Add the alkylating agent (e.g., 2-bromoethanol, 1.1-1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture if necessary (monitor by TLC or LC-MS).
-
After the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. Nesbuvir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. jocpr.com [jocpr.com]
- 5. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans [mdpi.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. Amide Synthesis [fishersci.co.uk]
troubleshooting HCV replicon assay variability and inconsistency
Welcome to the technical support center for HCV replicon assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability and inconsistency in their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in HCV replicon assays?
A1: Variability in HCV replicon assays can stem from several factors. Key sources include the health and passage number of the replicon cell line, lot-to-lot variation in fetal bovine serum (FBS), inconsistencies in cell seeding density, and pipetting errors.[1] The genetic background and adaptive mutations within the replicon cell line also play a critical role in replication efficiency and drug sensitivity.[1][2]
Q2: How does the health and passage number of Huh-7 cells affect the assay?
A2: The permissiveness of Huh-7 cells to HCV replication can change with high passage numbers, leading to altered antiviral effects.[3] It is recommended to use low-passage cells (ideally below passage 20) and ensure they are in the logarithmic growth phase during the assay.[3] Over-confluent or stressed cells may exhibit altered replication and drug sensitivity.[1]
Q3: My luciferase signal is very low or absent. What are the potential causes?
A3: A weak or absent signal in a luciferase-based replicon assay can be due to several issues:
-
Inefficient Transfection: If you are performing a transient transfection, low transfection efficiency is a common cause. Check the quality of your plasmid DNA and optimize the DNA-to-transfection reagent ratio.[4][5]
-
Inactive Reagents: Ensure that your luciferase assay reagents are functional and have been stored correctly. Prepare fresh luciferin (B1168401) and coelenterazine (B1669285) solutions for each experiment.[4]
-
Weak Promoter: The promoter driving the luciferase gene in your replicon construct may be weak.[4]
-
Cell Health: Poor cell health can lead to reduced replicon replication and consequently, a lower luciferase signal.
Q4: I'm observing high background in my luciferase assay. How can I reduce it?
A4: High background can obscure your results. To mitigate this, consider the following:
-
Plate Type: Use white, opaque, or white-walled, clear-bottom plates for luminescence readings to reduce crosstalk between wells.[4][5]
-
Reagent Purity: Contaminated reagents can lead to high background. Use freshly prepared, high-purity reagents.[4]
-
Cell Lysis: Incomplete cell lysis can result in a higher background. Ensure your lysis buffer is effective and incubation times are adequate.
Q5: My results show high variability between replicate wells. What can I do to improve consistency?
A5: High variability between replicates is often due to technical inconsistencies.
-
Pipetting Technique: Pipetting errors are a major source of variability. Use calibrated multichannel pipettes and consider using a master mix for reagents.[4][5]
-
Automated Liquid Handlers: If available, use automated liquid handlers for repetitive steps to minimize human error.[3]
-
Consistent Cell Seeding: Ensure a uniform cell suspension and consistent seeding density across all wells.[1]
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the periphery may behave differently. If this is a concern, avoid using the outer wells for critical samples.
Q6: How can I differentiate between true antiviral activity and cytotoxicity?
A6: It is crucial to distinguish between a compound's ability to inhibit HCV replication and its toxic effects on the host cells. A reduction in the reporter signal could be due to either. Therefore, a cytotoxicity assay should always be run in parallel with the antiviral assay to determine the compound's effect on cell viability.[3][6]
Troubleshooting Guides
Issue 1: High Variability in EC50/IC50 Values
This guide will help you troubleshoot inconsistent half-maximal effective or inhibitory concentration values.
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Use a consistent and low passage number of the replicon cell line (e.g., below passage 20 for Huh-7).[1][3] Regularly check cell morphology and viability.[3] |
| Inconsistent Cell Seeding | Ensure cells are in the logarithmic growth phase. Maintain a consistent cell seeding density for all assays.[1][3] |
| Serum Variability | Use a single, pre-tested batch of Fetal Bovine Serum (FBS) for a set of experiments, as lot-to-lot variability can impact cell growth and replicon replication.[1] |
| Reagent Inconsistency | Prepare a single, large batch of each reagent for the entire experiment. Ensure thorough mixing and maintain a consistent final DMSO concentration (typically ≤0.5%).[3] |
| Protocol Deviations | Strictly adhere to a standardized protocol. Use automated liquid handlers for repetitive steps if available to minimize human error.[3] |
Issue 2: Low Signal-to-Background Ratio in Luciferase Assay
Use this guide to address issues with weak signals or high background in your luciferase-based replicon assay.
| Potential Cause | Troubleshooting Steps |
| Weak Luciferase Signal | Confirm the functionality of your luciferase reagents.[4] If using a transient assay, optimize transfection efficiency.[4][5] Ensure optimal cell health and seeding density.[1] |
| High Background Signal | Use white, opaque plates to minimize well-to-well crosstalk.[4][5] Prepare fresh reagents to avoid contamination.[4] |
| Sub-optimal Reagent Concentration | Titrate the concentration of your luciferase substrate to find the optimal signal. |
| Instrument Settings | Optimize the luminometer's integration time. A longer integration time may increase the signal, but also the background. |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
This protocol outlines the steps for determining the half-maximal effective concentration (EC50) of a test compound.
-
Cell Seeding:
-
Trypsinize and resuspend HCV replicon cells (e.g., Huh-7 harboring a luciferase replicon) in complete DMEM with 10% FBS.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.[1]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of the test compound in complete DMEM. A common starting concentration is 100 nM with 3-fold serial dilutions.[1]
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control inhibitor.[1]
-
Remove the media from the cells and add 100 µL of the media containing the different compound concentrations.[1]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.[1]
-
-
Luciferase Assay:
-
After incubation, remove the media and wash the cells once with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., using a commercial luciferase assay system).[1]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[6]
-
Protocol 2: MTT Cytotoxicity Assay
This assay should be run in parallel with the antiviral assay to assess compound cytotoxicity.
-
Cell Seeding:
-
Compound Addition:
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Incubate the plate at room temperature for at least 2 hours with gentle shaking.[6]
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Normalize the absorbance values to the vehicle control (considered 100% viability).[6]
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the CC50 (half-maximal cytotoxic concentration) value using a non-linear regression analysis.[6]
-
Visualizations
Caption: Workflow for HCV replicon assay with parallel cytotoxicity testing.
Caption: Decision tree for troubleshooting HCV replicon assay variability.
References
Technical Support Center: Strategies to Reduce Off-target Effects of HCV-796 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of HCV-796 derivatives, with a focus on mitigating off-target effects, particularly mitochondrial toxicity.
Troubleshooting Guide: Addressing Off-Target Effects
Issue 1: High cytotoxicity observed in cell-based assays.
Possible Cause: Off-target effects leading to cellular damage, potentially through mitochondrial dysfunction. The parent compound, HCV-796, was discontinued (B1498344) due to severe hepatocellular injury mediated by apoptosis through the mitochondrial pathway.
Troubleshooting Steps:
-
Confirm Mitochondrial Toxicity:
-
Utilize a panel of in vitro assays to specifically assess the impact of your HCV-796 derivatives on mitochondrial function. Key recommended assays include:
-
Isolated Mitochondria Respiration Assay: Measure the oxygen consumption rate (OCR) using isolated rodent liver mitochondria to determine if the compound directly inhibits components of the electron transport chain (ETC).
-
Cell-Based Mitochondrial Function Assays:
-
Glucose vs. Galactose Media: Culture cells (e.g., HepG2) in media containing either glucose (allowing for glycolysis) or galactose (forcing reliance on oxidative phosphorylation). Increased cytotoxicity in galactose media is a strong indicator of mitochondrial dysfunction.
-
Seahorse XF Analyzer: Measure real-time cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Use fluorescent dyes (e.g., TMRM, JC-1) to detect depolarization of the mitochondrial membrane, an early indicator of mitochondrial distress.
-
-
-
-
Investigate the Role of the Propargyl Alcohol Moiety:
-
The propargyl alcohol group in HCV-796 is a potential structural alert for toxicity. It can be metabolized to a reactive propargyl aldehyde, which can lead to cellular damage.
-
Metabolite Identification Studies: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify if reactive metabolites are being formed from your derivatives.
-
-
Implement Medicinal Chemistry Strategies to Mitigate Toxicity:
-
Bioisosteric Replacement of the Propargyl Alcohol: This is a key strategy to explore. The goal is to replace the propargyl alcohol with a group that maintains the necessary interactions for antiviral activity but has a lower potential for metabolic activation or off-target binding. Consider the following replacements:
-
Small, polar groups: Introduce groups that can maintain hydrogen bonding interactions without the reactive alkyne functionality.
-
Constrained analogues: Incorporate the hydroxyl group into a small, non-aromatic ring system to alter its metabolic profile and orientation.
-
Refer to the table below for potential bioisosteres.
-
-
Reduce Lipophilicity: High lipophilicity (often correlated with a high calculated logP) has been associated with an increased risk of mitochondrial toxicity. Modify peripheral regions of the molecule to introduce more polar functional groups, thereby reducing the overall lipophilicity.
-
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Systematically synthesize and test analogues to understand the relationship between structural modifications and both antiviral activity and cytotoxicity. This will help to identify modifications that can uncouple the desired on-target activity from the off-target toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of toxicity for the parent compound, HCV-796?
A1: Clinical studies and subsequent research indicated that HCV-796 can cause severe hepatocellular injury. The mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by the release of cytochrome c from the mitochondria, activation of caspases 9 and 3, and ultimately, programmed cell death of hepatocytes.
Q2: Are there specific structural features of HCV-796 derivatives that I should be concerned about?
A2: Yes, the primary structural feature of concern is the propargyl alcohol moiety at the C3 position of the benzofuran (B130515) core. Propargyl alcohols can be metabolized by alcohol dehydrogenases or cytochrome P450 enzymes to form highly reactive and potentially mutagenic propargyl aldehydes. This metabolic activation is a plausible cause for the observed hepatotoxicity. Additionally, high overall lipophilicity of the molecule can contribute to non-specific toxicity and mitochondrial accumulation.
Q3: What are the most appropriate initial assays to screen for potential off-target mitochondrial effects?
A3: A tiered approach is recommended:
-
Tier 1 (High-Throughput Screening): A cell-based assay using HepG2 cells cultured in both glucose and galactose media is an efficient initial screen. A significant increase in cytotoxicity in the galactose medium is a red flag for mitochondrial toxicity.
-
Tier 2 (Mechanistic Follow-up): For compounds flagged in Tier 1, further investigation using a Seahorse XF Analyzer to measure OCR and ECAR can provide more detailed insights into the specific effects on mitochondrial respiration. Assays to measure mitochondrial membrane potential can also be employed.
Q4: Can I modify the propargyl alcohol group without losing antiviral activity?
A4: This is a critical challenge in the optimization of HCV-796 derivatives. The propargyl alcohol moiety is believed to be important for binding to the palm II allosteric site of the HCV NS5B polymerase. However, subtle modifications or bioisosteric replacements may be tolerated. A systematic SAR study is essential. The goal is to find a replacement that preserves the key pharmacophoric interactions (e.g., hydrogen bonding) while eliminating the potential for metabolic activation.
Q5: What are some potential bioisosteric replacements for the propargyl alcohol group?
A5: The following table provides some potential bioisosteric replacements to explore. These should be synthesized and tested for both antiviral efficacy and mitochondrial toxicity.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
| Propargyl Alcohol | 1,2,3-Triazole derivatives | Can act as a hydrogen bond acceptor and is generally more metabolically stable than an alkyne. |
| Small cyclic alcohols (e.g., cyclopropanol, cyclobutanol) | Maintains the hydroxyl group for potential hydrogen bonding while altering the metabolic profile of the adjacent group. | |
| Fluoro- or difluoro-methyl alcohol | The electron-withdrawing fluorine atoms can alter the pKa and metabolic stability of the alcohol. | |
| Small heterocycles (e.g., oxetane, tetrahydrofuran) | Can mimic the spatial orientation and polarity of the original moiety. |
Experimental Protocols
Protocol 1: In Vitro Mitochondrial Toxicity Screening using Glucose vs. Galactose Media
-
Cell Line: HepG2 cells are commonly used due to their hepatic origin and metabolic capabilities.
-
Media Preparation:
-
Glucose Medium: Standard DMEM or MEM supplemented with 10% FBS, penicillin/streptomycin, and 25 mM glucose.
-
Galactose Medium: Glucose-free DMEM or MEM supplemented with 10% FBS, penicillin/streptomycin, and 10 mM galactose.
-
-
Experimental Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to attach overnight.
-
Replace the medium with either glucose or galactose medium and expose the cells to a concentration range of the test compound (HCV-796 derivative). Include a vehicle control (e.g., DMSO).
-
Incubate for 24-72 hours.
-
Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound in both glucose and galactose media.
-
A significantly lower IC50 in the galactose medium compared to the glucose medium (a "galactose shift") indicates mitochondrial toxicity.
-
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria
-
Isolation of Mitochondria: Isolate mitochondria from fresh rat or mouse liver tissue using differential centrifugation.
-
Instrumentation: Use a Seahorse XF Analyzer or a similar instrument capable of measuring oxygen concentration in real-time.
-
Assay Buffer: Use a mitochondrial assay solution (e.g., MAS) containing substrates for different complexes of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate/rotenone for Complex II).
-
Experimental Procedure:
-
Adhere isolated mitochondria to the bottom of a Seahorse XF plate.
-
Equilibrate the plate with assay buffer.
-
Measure baseline OCR.
-
Inject the test compound at various concentrations and monitor the change in OCR.
-
Inject known mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) as controls to assess different parameters of mitochondrial respiration.
-
-
Data Analysis:
-
Calculate the rate of OCR inhibition by the test compound.
-
Determine if the compound affects basal respiration, ATP-linked respiration, maximal respiration, or proton leak.
-
Visualizations
Caption: Troubleshooting workflow for addressing off-target cytotoxicity.
Caption: Apoptotic pathway initiated by HCV-796 mitochondrial toxicity.
Technical Support Center: Addressing Cytotoxicity in Cell-Based HCV Inhibitor Screening
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and addressing cytotoxicity issues commonly encountered during the screening of Hepatitis C Virus (HCV) inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is cytotoxicity and why is it a critical issue in HCV inhibitor screening?
A: Cytotoxicity refers to the quality of a substance being toxic to cells. In the context of drug screening, a compound is considered cytotoxic if it damages or kills cells. This is a critical issue because cell death or poor cell health can inhibit viral replication non-specifically, leading to a "false positive" result.[1] An ideal antiviral compound should inhibit the virus without harming the host cell. Therefore, it is essential to perform cytotoxicity assays in parallel with primary screening to distinguish true antiviral hits from cytotoxic compounds.[1]
Q2: What are the common causes of cytotoxicity in cell-based HCV assays?
A: Cytotoxicity in HCV assays, often performed in human hepatoma cell lines like Huh7 and its derivatives, can stem from several sources:
-
Compound-Specific Toxicity: The intrinsic chemical properties of a test compound can cause it to interfere with essential cellular pathways, leading to cell death.[2]
-
Off-Target Effects: Compounds may interact with cellular targets other than the intended viral protein, causing unintended toxic effects.[3] A significant number of false positives in high-throughput screens can result from such off-target effects.[3]
-
Solvent Effects: High concentrations of solvents used to dissolve compounds, such as dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells. It is crucial to maintain a consistent and low final solvent concentration across all wells.[4]
-
Assay Conditions: Suboptimal cell culture conditions, such as contamination, improper CO2 levels, or nutrient depletion, can stress cells and increase their susceptibility to compound-induced toxicity.
Q3: How can I differentiate true antiviral activity from non-specific cytotoxicity?
A: The most effective method is to run a cytotoxicity assay in parallel with the antiviral assay.[1] By comparing the concentration at which a compound inhibits HCV replication (the 50% effective concentration, or EC50) with the concentration at which it kills 50% of the cells (the 50% cytotoxic concentration, or CC50), you can determine its specificity.[5][6] A compound with a low EC50 and a high CC50 is desirable. This relationship is quantified by the Selectivity Index.
Q4: What is the Selectivity Index (SI) and how is it calculated?
A: The Selectivity Index (SI), also known as the therapeutic index in vitro, is a quantitative measure of a compound's safety window. It is the ratio of the concentration of a drug that causes toxicity to the concentration that elicits the desired therapeutic effect.[7] A higher SI value indicates a more promising drug candidate, as it suggests the compound is effective against the virus at concentrations well below those that are toxic to the host cell.
Formula: Selectivity Index (SI) = CC50 / EC50
Troubleshooting Guide
Problem: High background cytotoxicity is observed across my assay plate, even in vehicle control (e.g., DMSO) wells.
A: This issue typically points to a systemic problem with the cells or assay reagents rather than the test compounds.
Troubleshooting Steps:
-
Check Cell Health: Ensure the Huh7 cells (or derivatives) are healthy, within a low passage number, and not overgrown before seeding. Phenotypic differences between Huh7 cell lines from different sources can impact results.[8]
-
Verify Solvent Concentration: Calculate the final concentration of your solvent (e.g., DMSO). For many cell lines, including Huh7, keeping the final DMSO concentration at or below 0.5% is recommended to avoid solvent-induced toxicity.[4]
-
Test Media and Serum: Ensure the culture medium, serum, and supplements have not expired and are not contaminated.
-
Incubator Conditions: Verify that the incubator's temperature (37°C) and CO2 levels (typically 5%) are stable and correct.
Problem: A large percentage of my initial "hits" from the primary screen are cytotoxic in follow-up assays.
A: This is a common challenge in high-throughput screening. It highlights the necessity of robust counter-screening to eliminate false positives.[1][3]
Workflow for Hit Triage:
Caption: Workflow for identifying and triaging hits.
Explanation:
-
A high hit rate of cytotoxic compounds may indicate that the primary assay is particularly sensitive to changes in cell health.[1]
-
Consider lowering the concentration of compounds used in the primary screen.
-
Employ a multiplexed assay format where antiviral activity and cytotoxicity can be measured in the same well, allowing for earlier identification of toxic compounds.[6]
Problem: My promising lead compound shows cytotoxicity at higher concentrations.
A: This is a common finding, as even potent inhibitors can possess cytotoxic activity at higher concentrations.[2][9] The key is to determine if there is a sufficient therapeutic window.
Troubleshooting and Next Steps:
Caption: Decision tree for a lead compound with cytotoxicity.
Explanation:
-
Quantify the Safety Window: Accurately determine the EC50 and CC50 from dose-response curves. Calculate the Selectivity Index (SI). An SI greater than 10 is often considered a good starting point for a potential drug candidate.
-
Structure-Activity Relationship (SAR): If the SI is low, medicinal chemistry efforts can be employed to synthesize analogs of the compound. The goal is to separate the antiviral activity from the cytotoxicity.
Quantitative Data Summary
The therapeutic potential of an antiviral compound is determined by its Selectivity Index (SI). Below is a table summarizing reported values for several known HCV inhibitors, illustrating the range of potencies and cytotoxicities observed.
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Telaprevir | NS3/4A Protease | 8.1 | >10 | >1,234 | [5] |
| BMS-790052 | NS5A | 1.4 | >10 | >7,142 | [5] |
| Alisporivir | Cyclophilin A | 7.9 | >10 | >1,265 | [5] |
| BMS-858 | NS5A | 570 - 1000 | >50 | >50 | [6] |
| Compound 2 | Entry/Fusion | 0.05 | 35 | 700 | [10] |
Note: EC50 and CC50 values can vary based on the cell line, HCV genotype, and specific assay conditions used.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for the desired duration (e.g., 72 hours). Include wells for "cells only" (100% viability) and "no cells" (background) controls.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol 2: Luciferase-Based ATP Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of cells present in culture.
Methodology:
-
Assay Setup: Seed and treat cells with compounds in a 96-well opaque-walled plate as described for the MTT assay.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).
-
Incubation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Calculation: Determine cell viability by comparing the relative light units (RLU) from treated wells to untreated control wells.
Signaling Pathway Visualization
When a compound induces cytotoxicity, it often activates cellular stress pathways. HCV infection itself can also modulate these pathways, creating a complex interaction.[12] The diagram below provides a simplified overview of common stress responses that can lead to apoptosis (programmed cell death).
Caption: Overview of pathways leading to cytotoxicity.
References
- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized High-Throughput Screen for Hepatitis C Virus Translation Inhibitors [escholarship.org]
- 4. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Flow Cytometry Live Cell Assay for the Screening of Inhibitors of Hepatitis C Virus (HCV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Hepatitis C Virus Infection in Phenotypically Distinct Huh7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell viability assay as a tool to study activity and inhibition of hepatitis C p7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Hepatitis C Virus and Cellular Stress Response: Implications to Molecular Pathogenesis of Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Metabolic Stability of Novel HCV-796 Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working on the lead optimization of novel analogs of HCV-796, a non-nucleoside inhibitor of the HCV NS5B polymerase.[1][2] The focus is on identifying and mitigating metabolic liabilities to enhance the pharmacokinetic profiles of these compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it critical for my HCV-796 analog development?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] It is a critical factor in drug development because it influences key pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[4][5] Compounds with poor metabolic stability are often rapidly cleared from the body, leading to insufficient exposure at the target site and potentially reduced efficacy.[4][5] Assessing metabolic stability early helps identify and modify metabolically vulnerable parts of your HCV-796 analogs, a process crucial for selecting candidates with favorable pharmacokinetic properties.[5][6]
Q2: What are the primary enzyme systems I should be concerned with for the metabolism of my compounds?
A2: The primary enzyme systems responsible for drug metabolism are located mainly in the liver.[7][8] You should focus on:
-
Cytochrome P450 (CYP) enzymes: This superfamily of enzymes, located in liver microsomes, is responsible for the majority of Phase I oxidative metabolism of drugs.[7]
-
UDP-glucuronosyltransferases (UGTs): These are Phase II enzymes that conjugate molecules with glucuronic acid to facilitate their excretion.
-
Esterases and Amidases: Found in plasma, blood, and various tissues, these enzymes can hydrolyze ester and amide bonds, which may be present in your analogs.[4][9]
Q3: What is the difference between using liver microsomes, S9 fraction, and hepatocytes for in vitro stability assays?
A3: These systems offer different levels of complexity for studying metabolism:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells.[4] They are enriched with Phase I enzymes like CYPs and are excellent for high-throughput screening to assess oxidative metabolism.[4][7]
-
Liver S9 Fraction: This fraction contains both microsomes and the cytosolic components of liver cells.[3][4] It is used to study both Phase I and Phase II metabolism because it includes cytosolic enzymes like sulfotransferases (SULTs).[3]
-
Hepatocytes: These are whole liver cells and represent the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes, cofactors, and transporters, providing a more physiologically relevant system.[4][6]
Q4: My analog shows high potency but is rapidly cleared in liver microsomes. What are my next steps?
A4: This is a common challenge in drug discovery. The primary strategies involve structural modification to block the sites of metabolism ("soft spots"). Consider the following approaches:
-
Bioisosteric Replacement: Replace the metabolically labile group with a bioisostere—a different functional group with similar physical or chemical properties that is more resistant to metabolism.[10][11][12] For example, replacing a metabolically susceptible amide bond with a more stable heterocyclic ring like an oxadiazole or triazole.[12][13]
-
Deuteration: Strategically replace hydrogen atoms at the metabolic "soft spot" with deuterium (B1214612), a stable isotope of hydrogen.[14][15] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of CYP-mediated oxidation, thereby improving metabolic stability and increasing the drug's half-life.[15][16][17][18][19]
Section 2: Troubleshooting In Vitro Metabolic Stability Assays
This section addresses common issues encountered during key metabolic stability experiments.
| Problem / Observation | Potential Cause | Recommended Solution |
| High variability between replicate wells in a microsomal stability assay. | 1. Inconsistent pipetting of compound, microsomes, or cofactors.2. Poor mixing of reagents.3. Temperature fluctuations in the incubator. | 1. Use calibrated pipettes and ensure consistent technique. Consider using automated liquid handlers for high-throughput screens.2. Gently vortex or mix all master mixes before dispensing.3. Ensure the incubator maintains a stable 37°C.[20] |
| Compound disappears rapidly even in control incubations without NADPH. | 1. The compound is chemically unstable in the incubation buffer.2. The compound is unstable in the presence of liver microsomes (non-NADPH dependent degradation).3. The compound is being degraded by enzymes in the microsomes that do not require NADPH. | 1. Perform a buffer stability test without any biological matrix.[4] If unstable, consider if the buffer pH or composition can be adjusted.2. Run a control with heat-inactivated microsomes to distinguish between enzymatic and non-enzymatic degradation.3. This indicates metabolism by non-CYP enzymes like esterases, which may be present in microsomes.[7] |
| No significant compound loss is observed for the positive control. | 1. NADPH cofactor solution has degraded or was improperly prepared.2. Microsomal enzyme activity is low (e.g., due to improper storage or multiple freeze-thaw cycles).3. Analytical (LC-MS/MS) method is not sensitive or is improperly calibrated. | 1. Prepare fresh NADPH solution for each experiment.[21] Store stock solutions appropriately.2. Use a new batch of microsomes and avoid repeated freeze-thaw cycles. Always keep microsomes on ice when thawed.[21]3. Verify the LC-MS/MS method with a standard curve and ensure the instrument is performing correctly. |
| My analog is stable in liver microsomes but shows rapid clearance in vivo. | 1. Metabolism is occurring via non-microsomal pathways (e.g., cytosolic enzymes, extrahepatic metabolism).2. The compound is subject to rapid Phase II conjugation.3. The compound is unstable in blood/plasma.[22]4. Rapid clearance is due to active transport mechanisms, not metabolism. | 1. Test the compound's stability in hepatocytes or S9 fractions, which contain a broader range of enzymes.[3][4]2. Use hepatocytes or microsomes supplemented with appropriate Phase II cofactors (e.g., UDPGA for glucuronidation) to investigate conjugation.[23]3. Perform a plasma stability assay.[9][24]4. Investigate potential interactions with uptake and efflux transporters. |
| Inconsistent IC50 values in CYP inhibition assays. | 1. Test compound concentration range is not appropriate for the inhibitor's potency.2. Incubation time is too long, leading to substrate depletion.3. The test compound is unstable in the assay conditions. | 1. Adjust the concentration range to ensure a full inhibition curve can be generated.2. Ensure the assay is conducted under linear reaction conditions. This may require reducing incubation time or microsomal protein concentration.3. Check the stability of your test compound in the assay matrix without the probe substrate. |
Section 3: Data Presentation and Visualization
Quantitative Data Summary
Effective lead optimization requires direct comparison of analog performance. The following table presents hypothetical data for novel HCV-796 analogs compared to the parent compound.
Table 1: Comparative Metabolic Stability and Potency of HCV-796 Analogs
| Compound | Replicon EC₅₀ (nM)[25] | Human Liver Microsome t₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Human Plasma t₁/₂ (min) | CYP3A4 Inhibition IC₅₀ (µM) |
| HCV-796 | 9 | 25 | 27.7 | >120 | 8.5 |
| Analog A | 12 | 15 | 46.2 | >120 | 10.2 |
| Analog B (Deuterated) | 10 | 75 | 9.2 | >120 | 9.1 |
| Analog C (Bioisostere) | 15 | 90 | 7.7 | >120 | 25.0 |
Data are hypothetical and for illustrative purposes only.
Diagrams and Workflows
Visual aids are essential for understanding complex experimental processes and decision-making logic.
Caption: A workflow for identifying and improving metabolic liabilities.
Caption: Decision tree for unexpected results in control incubations.
Caption: How deuterium substitution slows CYP-mediated metabolism.
Section 4: Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes in the presence of NADPH.[4][21]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, etc.)[21]
-
Phosphate (B84403) buffer (100 mM, pH 7.4)[20]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20][21]
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) with an internal standard (IS) to stop the reaction[21]
-
96-well plates, incubator, centrifuge, LC-MS/MS system[21]
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting stock solutions in buffer (final concentration typically 1 µM).[20] Prepare the NADPH regenerating system solution.
-
Pre-incubation: In a 96-well plate, add the phosphate buffer and microsomal solution (final protein concentration typically 0.5 mg/mL).[7] Add the test compound or control.
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[20] Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (t=0 and -NADPH), add buffer instead of the NADPH system.[23]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold organic solvent with internal standard.[21][23]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the protein.[20]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound relative to the internal standard.[20]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and reaction conditions.[20][23]
Protocol 2: Plasma Stability Assay
This assay determines the stability of a compound in plasma, identifying susceptibility to plasma enzymes like esterases and amidases.[9][22]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (human, rat, etc.), heparinized[22]
-
Positive control (e.g., Propantheline, known to be unstable)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ice-cold acetonitrile or methanol with an internal standard (IS)
-
96-well plates, 37°C water bath or incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates. Prepare a working solution of the test compound (final concentration typically 1-5 µM).
-
Incubation: Add plasma to the wells of a 96-well plate. Add the test compound to start the incubation.
-
Time Points: Incubate the plate at 37°C.[9] At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and transfer it to a new plate containing ice-cold organic solvent with IS to terminate the reaction.[22]
-
Sample Processing: Mix thoroughly and centrifuge to precipitate plasma proteins.[9]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t₁/₂) by plotting the percentage remaining versus time.[9][22]
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay (IC₅₀ Determination)
This assay evaluates a compound's potential to inhibit major CYP isoforms, which is crucial for predicting drug-drug interactions.[26][27]
Materials:
-
Human liver microsomes (HLM)
-
Test compound stock solution
-
A panel of isoform-specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, etc.)[27]
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Ice-cold organic solvent with IS
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound (e.g., 0.1 to 25 µM).[27] Prepare working solutions of the specific CYP probe substrate.
-
Incubation: In a 96-well plate, add HLM, phosphate buffer, and the test compound at each concentration.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add a mixture of the probe substrate and the NADPH regenerating system to start the reaction.
-
Termination: After a specific incubation time (e.g., 10-15 minutes, ensuring linear reaction kinetics), terminate the reaction with ice-cold organic solvent with IS.
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to measure the formation of the specific metabolite from the probe substrate.[26]
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control. Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).[26][27]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nesbuvir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. mttlab.eu [mttlab.eu]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Technical Support Center: Enhancing the Oral Bioavailability of Benzofuran-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and troubleshooting strategies for researchers encountering challenges with the oral bioavailability of benzofuran-based inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may arise during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of our benzofuran-based inhibitors?
A1: Low oral bioavailability of benzofuran (B130515) derivatives is typically multifactorial, stemming from their inherent physicochemical and biochemical properties. The most common contributing factors include:
-
Poor Aqueous Solubility: Many benzofuran scaffolds are lipophilic and exhibit low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Benzofuran compounds can be extensively metabolized by cytochrome P450 enzymes, particularly in the liver and gut wall, before reaching systemic circulation. This significantly reduces the amount of active drug.
-
Efflux Transporter Activity: Benzofuran derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium. These transporters actively pump the drug back into the intestinal lumen, limiting its net absorption.[1]
Q2: How can we begin to diagnose the cause of low oral bioavailability for our lead compound?
A2: A systematic approach involving a series of in vitro and in silico assessments is recommended. This will help you identify the primary barrier to oral absorption.
Initial Diagnostic Workflow
Q3: Which formulation strategies are most effective for poorly soluble benzofuran inhibitors?
A3: For benzofuran-based inhibitors classified as BCS Class II (low solubility, high permeability), formulation strategies that enhance the dissolution rate are often the most effective. Two widely used approaches are:
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved through methods like solvent evaporation or melt extrusion. The goal is to reduce drug particle size to a molecular level and improve wettability, thereby increasing the dissolution rate.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. Encapsulating the lipophilic benzofuran derivative in the oil phase can improve its solubilization in the gastrointestinal tract.
Q4: When should we consider a prodrug approach for our benzofuran inhibitor?
A4: A prodrug strategy is particularly useful when facing challenges with poor permeability (BCS Class III/IV) or extensive first-pass metabolism. A prodrug is a bioreversible derivative of the active drug that undergoes enzymatic or chemical conversion in the body to release the parent compound. The prodrug can be designed to:
-
Increase aqueous solubility: By attaching a polar moiety.
-
Enhance membrane permeability: By masking polar functional groups and increasing lipophilicity.
-
Bypass first-pass metabolism: By modifying the site of metabolic attack.
For example, a glycine-based prodrug has been shown to improve the oral absorption of a rapidly crystallizing parent drug by undergoing conversion after absorption into the enterocytes.[2]
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure in Preclinical Species
| Possible Cause | Troubleshooting Steps | Recommended Experiments |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Optimize the formulation to enhance dissolution. | Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation. Characterize the solid dispersion for dissolution rate enhancement. |
| Low intestinal permeability. | Evaluate the potential for active efflux or poor passive diffusion. | Protocol 2: Caco-2 Permeability Assay. Determine the apparent permeability coefficient (Papp) and efflux ratio. |
| High first-pass metabolism in the gut wall or liver. | Quantify the metabolic stability of the compound. | Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes. Identify the major metabolites to inform chemical modification strategies. |
Problem 2: High Efflux Ratio Observed in Caco-2 Permeability Assay
| Possible Cause | Troubleshooting Steps | Recommended Experiments |
| The compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters. | Confirm P-gp mediated efflux. | Repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.[3] |
| Efflux is limiting intestinal absorption. | Consider chemical modifications to reduce recognition by efflux transporters. | Modify the benzofuran scaffold to alter its interaction with the P-gp binding site. This may involve changes in lipophilicity, hydrogen bonding capacity, or molecular shape. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Selected Benzofuran-Based Inhibitors
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (F%) | Species | Reference |
| Fruquintinib | 443.4 | 4.1 | Low | High | 42-53% | Mouse, Rat, Dog, Monkey | |
| GSK8175 | 563.4 | N/A | N/A | N/A | 43-82% | Mouse, Rat, Dog | [4] |
| Compound 5m | 433.6 | N/A | N/A | N/A | 42.2% | Rat | [3] |
Table 2: Example of Formulation Enhancement on Oral Bioavailability of a Poorly Soluble Compound (BCS Class II)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 | 850 ± 150 | 100 |
| Solid Dispersion (1:5 drug:carrier) | 450 ± 70 | 1.0 | 2550 ± 300 | 300 |
| Nanoemulsion | 600 ± 90 | 0.5 | 3400 ± 450 | 400 |
| Note: Data is illustrative and not specific to a benzofuran-based inhibitor. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a poorly soluble benzofuran-based inhibitor to enhance its dissolution rate.
Materials:
-
Benzofuran-based inhibitor
-
Polymeric carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Common solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the benzofuran inhibitor and the polymeric carrier (e.g., in a 1:1, 1:3, or 1:5 drug-to-carrier ratio) and dissolve them in a minimal amount of a common solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a fine-mesh sieve (e.g., #100) to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate in simulated gastric and intestinal fluids, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of the drug).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a benzofuran-based inhibitor.
Experimental Workflow for Caco-2 Permeability Assay
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
For apical-to-basolateral (A-to-B) transport, add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points.
-
For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the benzofuran inhibitor in the collected samples using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a benzofuran-based inhibitor.
Signaling Pathway of Drug Absorption, Distribution, Metabolism, and Excretion (ADME)
Procedure:
-
Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). For serial blood sampling, jugular vein cannulation may be necessary.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus of the drug solution via the tail vein (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer the drug formulation (e.g., suspension, solution, or solid dispersion) via oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
References
- 1. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
resolving ambiguous results in HCV NS5B polymerase inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering ambiguous results in Hepatitis C Virus (HCV) NS5B polymerase inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Assay & Enzyme-Related Questions
Q1: What are the common recombinant HCV NS5B polymerase constructs used in in vitro assays, and how do they differ?
A1: Recombinant HCV NS5B polymerase enzymes are typically produced in Escherichia coli or baculovirus-infected insect cells.[1] Common constructs include:
-
Full-length NS5B: This form can be expressed with or without affinity tags (e.g., hexa-histidine or GST). However, it is often insoluble and requires detergents and high salt concentrations for extraction.[1]
-
C-terminally Truncated NS5B: The NS5B protein has a hydrophobic C-terminal segment.[1] Truncating this portion (e.g., removing the last 21 amino acids) results in a soluble and active form of the enzyme, which is widely used in screening campaigns and for crystallization.[1][2]
-
Tagged NS5B Constructs: Affinity tags can be added to the N-terminus or C-terminus of both full-length and truncated constructs to facilitate purification. It is important to note that the type and position of the tag can influence the enzyme's affinity for substrates and inhibitors.[1]
Q2: My NS5B polymerase activity is lower than expected. What are some potential causes?
A2: Several factors can lead to reduced NS5B polymerase activity:
-
Enzyme Stability and Storage: Ensure the enzyme has been stored correctly at -80°C in a suitable buffer containing glycerol (B35011) and has not undergone multiple freeze-thaw cycles.[1]
-
Protein Aggregation: The full-length NS5B protein is prone to aggregation. Using a C-terminally truncated, soluble form of the enzyme can mitigate this issue.[1]
-
Sub-optimal Assay Conditions: Verify that the concentrations of divalent cations (Mg²⁺ or Mn²⁺), NTPs, and the template/primer are at their optimal levels. The optimal pH and temperature should also be maintained.[2][3] For instance, the addition of Mn²⁺ can significantly increase polymerase activity compared to Mg²⁺.[2]
-
Interaction with Cellular Proteins: NS5B activity can be modulated by interactions with other proteins. For example, interaction with the cellular kinase Akt can lead to phosphorylation of NS5B and a decrease in its polymerase activity.[4][5] Similarly, interaction with the retinoblastoma protein (pRb) can block the enzyme's active site.[6]
-
Enzyme Mutations: Naturally occurring polymorphisms or engineered mutations in the NS5B sequence can affect its catalytic activity.[6]
Troubleshooting Ambiguous Inhibition Results
Q3: I am observing inconsistent IC50 values for my test compound. What could be the reason?
A3: Inconsistent IC50 values can arise from several experimental variables:
-
Assay Format: The choice between a de novo initiation assay and a primer-dependent elongation assay can yield different results, especially for non-nucleoside inhibitors that may target the initiation phase.[1]
-
NS5B Construct Used: Different NS5B constructs can have varying affinities for the RNA template/primer. The potency of some inhibitors, particularly those that are non-competitive with NTPs, can be inversely proportional to the enzyme's affinity for its RNA substrate.[1]
-
Order of Reagent Addition: The sequence in which reagents are added can be critical. For instance, pre-incubating the enzyme with the RNA template before adding the inhibitor can alleviate inhibition by compounds that interfere with RNA binding.[1]
-
Compound Solubility and Stability: Poor solubility of the test compound in the assay buffer can lead to inaccurate concentration determination and variable results. Ensure the final DMSO concentration is consistent across all assays and does not exceed a level that inhibits the enzyme (typically ≤5%).[1][3]
-
Presence of Contaminants: Contaminants in the enzyme preparation or test compound can interfere with the assay. For example, a terminal transferase activity has been observed in some NS5B preparations, which is not an inherent activity of the polymerase.[7]
Q4: How can I differentiate between a true inhibitor and a compound that interferes with the assay components (assay artifacts)?
A4: To identify assay artifacts, it is crucial to perform counter-screens and control experiments:
-
Polymerase Specificity: Test the compound against other RNA-dependent RNA polymerases (e.g., from poliovirus) or DNA-dependent RNA polymerases (e.g., calf thymus RNA polymerase II) under similar assay conditions.[1] A specific HCV NS5B inhibitor should not significantly inhibit these other polymerases.
-
Assay Technology Interference: If using a fluorescence-based or scintillation proximity assay (SPA), check if the compound quenches the fluorescent signal or interferes with the scintillation process. This can be done by running the assay in the absence of the enzyme.
-
Binding Assays: Techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can confirm direct binding of the compound to the NS5B protein and determine the binding affinity (Kd).[8][9]
Q5: My compound shows activity in the biochemical assay but is inactive in the cell-based replicon assay. What are the possible explanations?
A5: Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability and fail to reach the intracellular replication complexes where NS5B is located.
-
Metabolic Instability: The compound could be rapidly metabolized into an inactive form within the cells.
-
Efflux by Cellular Transporters: The compound might be a substrate for cellular efflux pumps, preventing it from accumulating to an effective intracellular concentration.
-
Off-target Effects: The compound might inhibit cellular processes that are essential for cell viability at concentrations close to its IC50, leading to a narrow therapeutic window.[10] Cytotoxicity assays are essential to rule this out.[8]
-
Different Inhibition Mechanisms: Some compounds may only inhibit specific modes of RNA synthesis (e.g., de novo initiation) that are not fully recapitulated in the cell-based system.[11]
Q6: I have identified a resistance mutation in NS5B. How does this affect inhibitor binding and enzyme activity?
A6: Resistance-associated substitutions (RASs) can impact inhibitor efficacy through various mechanisms:
-
Altered Binding Pocket: Mutations in allosteric binding sites (e.g., in the thumb or palm domains) can reduce the binding affinity of non-nucleoside inhibitors.[12][13]
-
Changes in Enzyme Conformation: RASs can alter the conformational dynamics of the enzyme, making it less susceptible to inhibitors that lock it in an inactive state.[12]
-
Impact on Catalytic Efficiency: Some mutations, like S282T, can confer resistance to certain nucleoside analogues but may also lead to a general decrease in the polymerase's catalytic efficiency.[14]
-
Cross-Resistance: A mutation selected by one inhibitor may confer resistance to other inhibitors that bind to the same or overlapping sites.[13]
It is important to note that some RASs in NS5B are less fit than the wild-type virus and may disappear over time in the absence of drug pressure.[15]
Experimental Protocols & Data
Standard HCV NS5B RdRp Inhibition Assay Protocol
This protocol is a generalized representation based on common methodologies.[1][3][8][16]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA).
-
Compound Preparation: Serially dilute the test compound in 100% DMSO. Further dilute the compound in the reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1-5%).
-
Pre-incubation: In a 96-well plate, add the reaction buffer, a defined amount of HCV NS5B polymerase (e.g., 10-25 nM), and the RNA template/primer (e.g., 250 nM poly(rA)/oligo(dT)₁₂). Add the diluted test compound. Incubate at room temperature for 15-20 minutes.
-
Reaction Initiation: Start the reaction by adding a mixture of NTPs, including a radiolabeled nucleotide (e.g., [³³P]UTP or [³H]UTP).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-120 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: The amount of incorporated radiolabeled nucleotide into the newly synthesized RNA is quantified. This can be done by TCA precipitation followed by filtration and scintillation counting, or by using a scintillation proximity assay (SPA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
Table 1: Example IC50 Values for Different HCV NS5B Inhibitor Classes
| Compound Class | Example Compound | Target Site | Genotype | IC50 (µM) | Reference |
| Nucleoside Inhibitor | 2'-C-Methyl-CTP | Active Site | 1b | - | [14] |
| Non-Nucleoside (Palm) | HCV-796 | Palm Site I | 1b | - | [12] |
| Non-Nucleoside (Thumb) | Thiophene-2-carboxylic acid | Thumb Site II | 1b | - | [13] |
| Benzimidazole-5-carboxamide | Compound 1e | Allosteric | 1b | 2.3 | [1] |
| S-Trityl-L-cysteine | F-3070 | Thumb Allosteric Site | 1b | 22.3 | [10] |
Note: Specific IC50 values can vary significantly depending on the assay conditions and the specific NS5B construct used.
Visual Guides
Diagrams of Experimental Workflows and Pathways
Caption: Standard workflow for an HCV NS5B polymerase inhibition assay.
Caption: Logical workflow for troubleshooting ambiguous results.
Caption: Binding sites of different classes of HCV NS5B inhibitors.
References
- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus RNA-Dependent RNA Polymerase Interacts with the Akt/PKB Kinase and Induces Its Subcellular Relocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 6. Update on different aspects of HCV variability: focus on NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical properties of hepatitis C virus NS5B RNA-dependent RNA polymerase and identification of amino acid sequence motifs essential for enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 12. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2′-Modified Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hcvguidelines.org [hcvguidelines.org]
- 16. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viral Breakthrough in Long-Term Replicon Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-term replicon cell cultures and antiviral inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term culture of replicon cells in the presence of inhibitors, particularly focusing on the challenge of viral breakthrough.
| Issue | Possible Causes | Recommended Actions |
| Gradual increase in replicon levels over time (Viral Breakthrough) | 1. Emergence of drug-resistant replicon variants. [1] 2. Suboptimal inhibitor concentration. 3. Inhibitor degradation. | 1. Sequence the replicon RNA to identify potential resistance mutations in the drug's target protein.[1][2] 2. Perform a dose-response assay to confirm the EC50 of the inhibitor against the breakthrough replicon population. 3. Increase the inhibitor concentration if the breakthrough population remains sensitive but the initial concentration is suboptimal. 4. Replenish the inhibitor-containing medium more frequently to prevent degradation, especially for compounds with limited stability.[3] |
| Sudden and rapid increase in replicon levels | 1. Contamination with wild-type virus. 2. Generation of replication-competent virus (RCV) through recombination (if applicable to the replicon system). [4] 3. Error in inhibitor concentration or application. | 1. Immediately isolate the culture to prevent cross-contamination. 2. Test for the presence of viral structural proteins or infectious particles using appropriate assays (e.g., ELISA, plaque assay). 3. Verify the correct preparation and concentration of the inhibitor stock solution. 4. Review cell culture logs to ensure the inhibitor was added as scheduled. |
| High cytotoxicity or poor cell health | 1. Inhibitor-induced toxicity. [5] 2. Accumulation of toxic metabolites in the culture medium. 3. Nutrient depletion in the medium. 4. Mycoplasma contamination. [6] | 1. Determine the 50% cytotoxic concentration (CC50) of the inhibitor on the host cell line.[7] 2. Reduce the inhibitor concentration to a non-toxic level, or select an alternative inhibitor with a better selectivity index. 3. Increase the frequency of medium changes. 4. Test the culture for mycoplasma contamination and discard if positive. |
| Loss of replicon expression | 1. Cellular toxicity leading to the death of replicon-harboring cells. 2. Over-passaging of cells leading to genetic drift or instability. [6] 3. Silencing of the replicon expression. [3] | 1. Assess cell viability and monitor for signs of cytotoxicity. 2. Return to an earlier, low-passage frozen stock of the replicon cell line. [8] 3. If using a selectable marker, ensure the selective pressure is maintained at the appropriate concentration. |
| Inconsistent or variable replicon levels between experiments | 1. Variability in cell seeding density. 2. Inconsistent inhibitor concentration or activity. 3. Differences in incubation times. 4. Variability in the assay used to measure replicon levels (e.g., qRT-PCR). [9] | 1. Standardize cell seeding protocols and ensure even cell distribution. 2. Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. 3. Strictly adhere to defined incubation periods. 4. Optimize and validate the replicon quantification assay to ensure reproducibility. [10] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is viral breakthrough in the context of replicon cell culture?
A1: Viral breakthrough refers to the reappearance or significant increase of viral replicon replication in a cell culture that is being treated with an antiviral inhibitor. This typically occurs after an initial period of successful inhibition and often indicates the emergence of drug-resistant replicon variants.[1]
Q2: How can I monitor my long-term replicon culture for the emergence of viral breakthrough?
A2: Regular monitoring of replicon levels is crucial. This is typically done by quantifying the replicon RNA using quantitative reverse transcription PCR (qRT-PCR) at set intervals (e.g., weekly).[11][12] A consistent increase in replicon RNA levels in the presence of the inhibitor is a key indicator of breakthrough.
Q3: What is a selectable marker, and is it necessary for long-term replicon cultures?
A3: A selectable marker is a gene that confers resistance to a selective agent (e.g., an antibiotic like G418 or puromycin) and is often included in the replicon construct.[13][14] Its presence allows for the selection and maintenance of cells that contain the replicon. While not strictly necessary for all long-term experiments, it is highly recommended for establishing and maintaining a stable replicon cell line.[8][15]
Technical Questions
Q4: My replicon levels are increasing, suggesting resistance. How can I confirm this and identify the resistance mutations?
A4: To confirm resistance, you should perform a dose-response assay to determine the EC50 (50% effective concentration) of your inhibitor against the breakthrough replicon population and compare it to the EC50 against the original, sensitive replicon. A significant increase in the EC50 value indicates resistance. To identify the mutations, extract the replicon RNA from the resistant cells, reverse transcribe it to cDNA, and sequence the region of the viral genome that is targeted by your inhibitor.[1][2]
Q5: I'm observing high levels of cell death in my culture. How can I distinguish between inhibitor-induced cytotoxicity and the cytopathic effect of the replicon itself?
A5: To differentiate between these, you should run parallel experiments. First, determine the CC50 (50% cytotoxic concentration) of your inhibitor on the parental host cell line (the cell line without the replicon).[7] This will tell you the concentration at which the inhibitor itself is toxic to the cells. If you observe cell death at concentrations below the CC50, it is more likely due to the cytopathic effect of the replicon.
Q6: What is a selectivity index (SI), and why is it important?
A6: The selectivity index is the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[7] It is a measure of the therapeutic window of a compound. A high SI is desirable as it indicates that the compound is effective at inhibiting viral replication at concentrations that are not toxic to the host cells.
Data Presentation
Table 1: Exemplary Antiviral Activity and Cytotoxicity of Inhibitors against Viral Replicons
| Virus Replicon | Inhibitor | Target | Host Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| HCV Genotype 1b | Daclatasvir | NS5A | Huh-7 | 0.007 | >100 | >14,285 | [2][16] |
| HCV Genotype 1a | Ledipasvir | NS5A | Huh-7 | 0.02 | >100 | >5,000 | [17] |
| HCV Genotype 1b | Sofosbuvir | NS5B | Huh-7 | 0.04 | >100 | >2,500 | [18] |
| Dengue Virus-2 | NITD-448 | E Protein | BHK-21 | 0.49 | >20 | >40 | [19] |
| Yellow Fever Virus | CCG-4088 | NS4B | BHK-15 | 0.4 | >20 | >50 | [20] |
| West Nile Virus | Triaryl Pyrazoline | RNA Replication | Vero | 28 | >300 | >10.7 | [21] |
| Zika Virus | Lycorine | - | Vero E6 | 0.13 | >10 | >77 | [22] |
Table 2: Examples of Resistance Mutations and Fold-Change in EC50 for HCV NS5A Inhibitors
| HCV Genotype | NS5A Mutation | Inhibitor | Fold-Change in EC50 | Reference(s) |
| 1a | M28T | Daclatasvir | ~30 | [2] |
| 1a | Q30R | Daclatasvir | ~3,400 | [2] |
| 1a | L31V | Daclatasvir | ~340 | [2] |
| 1a | Y93N | Daclatasvir | >33,000 | [2] |
| 1b | L31V | Daclatasvir | ~15 | [2] |
| 1b | Y93H | Daclatasvir | ~3,000 | [2] |
| 2a | L31M | Daclatasvir | ~140 | [2] |
Experimental Protocols
Protocol 1: Quantification of Replicon RNA by qRT-PCR
-
Cell Lysis and RNA Extraction:
-
Wash cell monolayers with sterile PBS.
-
Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Treat with DNase I to remove any contaminating plasmid DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
Include a no-RT control to check for DNA contamination.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a specific probe, forward and reverse primers targeting a conserved region of the replicon, and DNA polymerase.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Include a standard curve of known concentrations of a plasmid containing the target sequence to allow for absolute quantification of replicon copy number.[10]
-
Normalize the replicon RNA levels to a housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input.
-
Protocol 2: Selection and Characterization of Drug-Resistant Replicon Colonies
-
Initiation of Selection:
-
Seed a stable replicon cell line at a low density in a large-format culture vessel (e.g., 10 cm dish).
-
Culture the cells in the presence of a selective concentration of the inhibitor (typically 5-10 times the EC50).
-
Maintain a parallel culture with no inhibitor as a control.
-
-
Maintenance and Observation:
-
Replace the medium containing the inhibitor every 3-4 days.
-
Monitor the cultures for the appearance of resistant colonies, which will appear as foci of growing cells against a background of dead or non-proliferating cells. This may take several weeks.[23]
-
-
Isolation of Resistant Clones:
-
Once colonies are visible, use cloning cylinders or a sterile pipette tip to isolate individual colonies.
-
Transfer each clone to a separate well of a multi-well plate and expand the cell population in the continued presence of the inhibitor.
-
-
Characterization of Resistant Clones:
-
Phenotypic Analysis: Determine the EC50 of the inhibitor against each resistant clone to quantify the level of resistance.
-
Genotypic Analysis: Extract replicon RNA from each clone, reverse transcribe to cDNA, and sequence the target gene to identify resistance-conferring mutations.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed the host cell line in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in culture medium.
-
Remove the old medium from the cells and add the inhibitor dilutions to the wells.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate for a period that is relevant to your long-term culture experiment (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the CC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for monitoring and characterizing viral breakthrough.
Caption: Troubleshooting logic for increased replicon levels.
References
- 1. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable Cell Clones Harboring Self-Replicating SARS-CoV-2 RNAs for Drug Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 8. Stable Cell Line Generation | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Cytotoxicity Assay Protocol [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Development of a replicon cell line-based high throughput antiviral assay for screening inhibitors of Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. knowledge.lonza.com [knowledge.lonza.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of primary direct-acting antiviral (DAA) drugs resistance mutations in NS5A/NS5B regions of hepatitis C virus with genotype 1a and 1b from patients with chronic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavivirus enzymes and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Inhibitors of Yellow Fever Virus Replication Using a Replicon-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triaryl Pyrazoline Compound Inhibits Flavivirus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of Synthetic HCV-796 Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the purification of synthetic HCV-796 analogs. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Flash Column Chromatography
Flash column chromatography is a primary purification technique for synthetic intermediates and final products. Success depends on the appropriate selection of stationary and mobile phases.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Flash Column Chromatography
Q1: My polar HCV-796 analog is streaking or not moving from the baseline on the silica (B1680970) gel TLC plate, even with ethyl acetate (B1210297)/hexane. What should I do?
A1: This indicates that the solvent system is not polar enough to overcome the strong interactions between your polar analog and the acidic silica gel.
-
Increase Solvent Polarity: Start by adding methanol (B129727) (MeOH) to dichloromethane (B109758) (DCM). A common starting point for highly polar compounds is 5% MeOH in DCM. You can gradually increase the methanol percentage. Caution: Using more than 10% MeOH in DCM can risk dissolving the silica gel.
-
Use a Basic Modifier for Amine-Containing Analogs: If your analog contains a basic moiety (like an amine), streaking is often due to interactions with acidic silanol (B1196071) groups on the silica surface. Adding 1-3% triethylamine (B128534) (TEA) to your eluent can neutralize these sites and improve peak shape.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase (C18) silica is suitable for highly polar compounds when used with polar mobile phases like water/acetonitrile or water/methanol.
Q2: My compound is only soluble in a very polar solvent like methanol, but my chromatography requires a less polar starting eluent. How can I load my sample effectively?
A2: This is a common challenge that can be addressed using a "dry loading" technique. Loading the sample in a highly polar solvent directly onto the column can lead to poor separation.
-
Dry Loading Protocol:
-
Dissolve your crude sample completely in a suitable volatile solvent (e.g., methanol, DCM).
-
Add a small amount of silica gel to the solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.
-
Gently add a protective layer of sand on top before slowly adding the eluent.
-
Q3: I am trying to separate two closely related impurities from my target this compound, but they are co-eluting. How can I improve the resolution?
A3: Improving the resolution between closely eluting compounds requires optimizing the selectivity of your system.
-
Use a Shallow Gradient: Instead of isocratic elution (a constant solvent mixture), a shallow gradient of the polar solvent can enhance separation. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.
-
Try Different Solvent Systems: The "standard" ethyl acetate/hexane system may not be optimal for all separations. Experiment with other solvent systems that offer different selectivities. Refer to the table below for starting points.
-
High-Performance Flash Chromatography: Consider using smaller particle size silica gel columns (e.g., 20-40 µm) if available, as they provide higher resolution.
Data Presentation: Recommended Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Solvent System (v/v) | Comments |
| Non-polar Analogs | 5-20% Ethyl Acetate in Hexane | A good starting point for many benzofuran (B130515) derivatives.[1][2] |
| Moderately Polar Analogs | 20-50% Ethyl Acetate in Hexane | Adjust the ratio based on TLC analysis. |
| Polar Analogs | 5-10% Methanol in Dichloromethane | Effective for compounds with multiple polar functional groups. |
| Basic (Amine-containing) Analogs | 5% Methanol in DCM + 1-3% Triethylamine | The TEA neutralizes acidic sites on the silica gel, reducing peak tailing. |
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is often used for the final purification of synthetic compounds to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: HPLC Purification
Q1: I am observing poor peak shape (tailing or fronting) for my this compound during reverse-phase HPLC. What are the likely causes and solutions?
A1: Poor peak shape in HPLC can result from several factors, including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase conditions.
-
Mobile Phase pH Adjustment: For analogs with acidic or basic functional groups, the pH of the mobile phase is critical. Aim to have the mobile phase pH at least 2 units away from the pKa of your compound to ensure it is in a single ionic state. Adding a modifier like formic acid or trifluoroacetic acid (TFA) for acidic compounds, or ammonium (B1175870) hydroxide (B78521) for basic compounds, can improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the concentration of your sample.
-
Secondary Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with basic compounds, causing tailing. Use an end-capped column or a column with a different stationary phase chemistry. Adding a competing base like TEA to the mobile phase can also help.
Q2: My compound is not retained on the C18 column and elutes with the solvent front. What can I do?
A2: This indicates your compound is too polar for the current reverse-phase conditions.
-
Use a More Retentive Column: Consider a polar-embedded or an aqueous-stable C18 column designed for better retention of polar analytes.
-
Try a Different Mode of Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for very polar compounds. HILIC uses a polar stationary phase (like silica or diol) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.
Q3: How do I transfer my analytical HPLC method to a preparative scale for purification?
A3: Scaling up an HPLC method requires careful consideration of flow rates, column dimensions, and sample loading.
-
Maintain Linear Velocity: To maintain similar separation, the linear velocity of the mobile phase should be kept constant. The preparative flow rate can be calculated using the formula: Flow_prep = Flow_analyt * (ID_prep^2 / ID_analyt^2), where ID is the internal diameter of the column.
-
Scale the Injection Volume: The injection volume can be scaled based on the column volume: Inj_vol_prep = Inj_vol_analyt * (L_prep * ID_prep^2) / (L_analyt * ID_analyt^2), where L is the column length.
-
Perform a Loading Study: Before running the full preparative separation, it is advisable to perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without compromising resolution.
Data Presentation: HPLC Purification Parameters for Benzofuran Analogs
| Compound Class | Column | Mobile Phase | Gradient Example |
| Benzofuran HCV Inhibitors | C18, 5 µm | A: Water, B: Acetonitrile | Increase B from initial conditions by 20% over 4 minutes.[3] |
| 2,3-Benzofuran | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Isocratic conditions are often suitable. |
| General Benzofuran Derivatives | C18 | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid | Linear gradient from 5% to 95% B over 15-20 minutes. |
Crystallization
Crystallization is an effective method for obtaining highly pure solid material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Crystallization
Q1: My this compound oils out instead of crystallizing. How can I induce crystallization?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common for impure compounds or when the supersaturation is too high.
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of an ordered crystal lattice.
-
Use a Different Solvent System: Experiment with different solvent or solvent mixtures. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal (a seed crystal) to the supersaturated solution to initiate crystallization.
Q2: I have obtained crystals, but they are very small or needle-like, making them difficult to handle and potentially trapping impurities. How can I grow larger crystals?
A2: The size and quality of crystals are influenced by the rate of crystal growth.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.
-
Vapor Diffusion: Dissolve your compound in a solvent in which it is soluble, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of your compound and promoting slow crystal growth.
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will form at the interface as the solvents slowly mix.
Data Presentation: Crystallization Solvents for Benzofuran Derivatives
| Compound Class | Solvent System (v/v) | Result |
| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Petroleum ether-ethyl acetate (2:1) | Colorless crystals suitable for X-ray diffraction.[1] |
| General Heterocyclic Compounds | Ethanol | Often used for recrystallization to yield pure solid products. |
| N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides | Water | Used as a green solvent for reaction and precipitation of the product.[4] |
Chiral Separation
For HCV-796 analogs that are chiral, separation of enantiomers or atropisomers is often necessary. Supercritical Fluid Chromatography (SFC) is a powerful technique for this purpose.
Frequently Asked questions (FAQs) & Troubleshooting Guide: Chiral SFC
Q1: I am not getting any separation of my chiral analog on a polysaccharide-based chiral column with SFC. What should I try next?
A1: Achieving chiral separation often requires screening different columns and mobile phases.
-
Screen Different Co-solvents: The choice of alcohol co-solvent (modifier) with supercritical CO2 can have a significant impact on enantioselectivity. Screen methanol, ethanol, and isopropanol (B130326) as your primary co-solvents.
-
Try Different Chiral Stationary Phases (CSPs): There is no universal CSP. Screen a set of complementary polysaccharide-based columns (e.g., cellulose-based and amylose-based).
-
Adjust Operating Parameters: Systematically vary the backpressure and temperature. Changes in these parameters alter the density and solvating power of the supercritical fluid, which can affect the separation.
Q2: I have some separation, but the resolution is poor. How can I optimize it?
A2: Once a promising column and co-solvent combination is identified, you can fine-tune the method.
-
Optimize the Co-solvent Percentage: Vary the percentage of the alcohol modifier in the mobile phase. A lower percentage may increase retention and improve resolution, but also increase analysis time.
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, at the cost of longer run times.
-
Use Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., TFA) or basic (e.g., diethylamine) additive to the co-solvent can improve peak shape and selectivity.
Data Presentation: Chiral SFC Method Development Strategy
| Parameter | Recommended Screening Conditions | Optimization Strategy |
| Chiral Stationary Phase | Screen 3-4 complementary polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID) | Select the column with the best initial selectivity. |
| Co-solvent | Screen Methanol, Ethanol, Isopropanol | Optimize the percentage of the best co-solvent (typically 5-40%). |
| Backpressure | 100-200 bar | Adjust in increments of 20 bar to find the optimal density. |
| Temperature | 25-40 °C | Vary in 5 °C increments to assess the effect on selectivity. |
| Additive (if needed) | 0.1% TFA for acids, 0.1% DEA for bases | Use to improve peak shape for ionizable compounds. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Flash Column Chromatography Purification
-
TLC Analysis: Determine the optimal solvent system using TLC. The target compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Use the dry loading method described in the FAQs for optimal results.
-
Elution: Begin elution with the starting solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Preparative HPLC Purification
-
Method Development: Develop an analytical method on a column with the same stationary phase as the preparative column. Optimize the mobile phase and gradient for good resolution.
-
System Equilibration: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Injection: Dissolve the sample in the mobile phase or a compatible solvent and inject it onto the column.
-
Fraction Collection: Collect fractions based on the retention time of the target peak, either manually or using an automated fraction collector triggered by a UV or mass signal.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization for aqueous mobile phases or rotary evaporation for organic mobile phases.
Diagrams
Caption: General purification workflow for synthetic HCV-796 analogs.
Caption: Troubleshooting logic for poor peak shape in HPLC.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
Navigating Resistance: A Comparative Analysis of HCV-796 Analogs Against NS5B Mutations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-resistance profiles of HCV-796 and its analogs against clinically relevant mutations in the Hepatitis C Virus (HCV) NS5B polymerase. The data presented herein, supported by detailed experimental protocols, offers critical insights for the development of next-generation non-nucleoside inhibitors (NNIs) with improved resistance profiles.
HCV-796, a potent non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, binds to a hydrophobic pocket within the palm domain of the enzyme.[1][2] However, the high mutation rate of HCV can lead to the emergence of drug-resistant variants, posing a significant challenge to antiviral therapy.[1] Understanding the cross-resistance profiles of HCV-796 and its analogs is paramount for designing novel inhibitors that can overcome these resistance mechanisms.
Comparative Cross-Resistance of HCV-796 and Analogs
The following table summarizes the in vitro activity of HCV-796 and its analog, GSK5852, against a panel of HCV genotype 1b replicons harboring specific amino acid substitutions in the NS5B polymerase. The data is presented as the fold change in the half-maximal effective concentration (EC50) compared to the wild-type (WT) replicon.
| NS5B Mutation | HCV-796 (Fold Change in EC50) | GSK5852 (Fold Change in EC50) |
| C316Y | >1000 | 1.5 |
| C316F | - | <1 |
| S365F | - | 13 |
| S365L | - | 13 |
| S365T | - | 10 |
| C445F | - | 12 |
Data sourced from a study by Voitenleitner et al. The original research provides a more extensive list of mutations and compounds.
Key Observations:
-
The C316Y mutation, a known resistance-associated variant for palm II site inhibitors, confers high-level resistance to HCV-796.[3]
-
In contrast, the analog GSK5852 retains significant activity against the C316Y mutant, demonstrating a clear advantage in overcoming this specific resistance pathway.[3]
-
GSK5852, however, shows reduced activity against mutations at positions S365 and C445, highlighting a different resistance profile compared to its parent compound.[3]
Experimental Workflow for Determining Cross-Resistance
The following diagram illustrates the key steps involved in assessing the cross-resistance profile of HCV NS5B inhibitors.
References
A Comparative In Vitro Efficacy Analysis of HCV-796 Analogs and Sofosbuvir in Hepatitis C Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of the non-nucleoside inhibitor HCV-796 and its analogs against the nucleotide analog inhibitor sofosbuvir (B1194449) for the treatment of Hepatitis C Virus (HCV). The following sections detail the mechanisms of action, comparative potency through experimental data, and the methodologies used to generate these findings.
Mechanism of Action: Targeting the HCV NS5B Polymerase
Both HCV-796 and sofosbuvir target the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase essential for the replication of the viral genome. However, their mechanisms of inhibition differ significantly.
Sofosbuvir , a nucleotide analog prodrug, is metabolized within the host cell to its active triphosphate form. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent viral RNA chain by the NS5B polymerase. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication.
HCV-796 and its analogs are non-nucleoside inhibitors (NNIs). They bind to an allosteric site on the NS5B polymerase, distant from the active site. This binding induces a conformational change in the enzyme, which ultimately inhibits its polymerase activity. Specifically, HCV-796 has been shown to bind to a hydrophobic pocket in the "palm" domain of the NS5B protein.
Quantitative Efficacy Comparison
The in vitro potency of antiviral compounds is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
The following table summarizes the reported in vitro activities of HCV-796, its analogs (benzofuran derivatives), and sofosbuvir against HCV genotype 1b replicons.
| Compound | Target | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| HCV-796 | NS5B Polymerase (Allosteric Site) | 1b | 9[1] | >25[2] | >2778 |
| Benzofuran (B130515) Analog 1 | NS5B Polymerase (Allosteric Site) | 1b | <100[2] | >25[2] | >250 |
| Benzofuran Analog 2 | NS5B Polymerase (Allosteric Site) | 1b | <100[2] | >25[2] | >250 |
| Sofosbuvir | NS5B Polymerase (Active Site) | 1b | 102[3] | >100 | >980 |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the in vitro efficacy of the compared compounds.
HCV Replicon Assay (Luciferase-Based)
This assay measures the replication of a subgenomic HCV RNA (replicon) that contains a luciferase reporter gene in a human hepatoma cell line (e.g., Huh-7).
-
Cell Culture and Plating:
-
Maintain Huh-7 cells harboring a bicistronic HCV genotype 1b replicon with a firefly luciferase reporter gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.
-
Prior to the assay, seed the cells in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (HCV-796 analogs and sofosbuvir) in DMEM.
-
Remove the culture medium from the plated cells and add the diluted compounds. Include a vehicle control (DMSO) and a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Activity Measurement:
-
After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Quantify the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells.
-
Cell Culture and Plating:
-
Seed Huh-7 cells (or another appropriate cell line) in 96-well plates and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for the same duration as the replicon assay (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Summary of Findings
Based on the available in vitro data, both HCV-796 and sofosbuvir demonstrate potent inhibition of HCV replication. HCV-796, a non-nucleoside inhibitor, exhibits a very low nanomolar EC50 value against genotype 1b replicons. Sofosbuvir, a nucleotide analog, also shows potent activity, although its EC50 value for genotype 1b in the cited study is higher than that of HCV-796. Both classes of compounds display a favorable selectivity index, indicating low cytotoxicity at effective antiviral concentrations. The benzofuran analogs of HCV-796 also show promising inhibitory activity, highlighting the potential of this chemical scaffold for the development of novel anti-HCV agents.
It is important to note that in vitro efficacy is just one aspect of a drug's overall profile. Factors such as the barrier to resistance, pharmacokinetic properties, and performance in clinical trials are also crucial for determining therapeutic value. Sofosbuvir has a high barrier to resistance, which is a significant clinical advantage. Further studies directly comparing HCV-796 analogs and sofosbuvir under identical experimental conditions would be beneficial for a more definitive assessment of their relative in vitro potency.
References
- 1. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison of Non-Nucleoside NS5B Inhibitors for Hepatitis C Virus
For researchers, scientists, and drug development professionals, the landscape of direct-acting antivirals (DAAs) against the Hepatitis C virus (HCV) is continually evolving. A key target in this therapeutic area is the NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Non-nucleoside inhibitors (NNIs) of NS5B represent a critical class of DAAs that bind to allosteric sites on the enzyme, inducing conformational changes that halt its function. This guide provides an objective, data-driven comparison of prominent NNIs, focusing on their in vitro potency, resistance profiles, and the experimental methodologies used for their evaluation.
Quantitative Comparison of In Vitro Activity
The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for several key NNIs against different HCV genotypes and common resistance-associated substitutions (RASs). This data provides a quantitative measure of their antiviral potency.
Table 1: In Vitro Potency (EC50/IC50) of NS5B NNIs Against Wild-Type HCV Genotypes
| Inhibitor | Binding Site | Genotype 1a (EC50/IC50, nM) | Genotype 1b (EC50/IC50, nM) | Other Genotypes (EC50/IC50, nM) |
| Dasabuvir (B606944) | Palm I | 7.7 (EC50)[1] | 1.8 (EC50)[1] | Limited activity against other genotypes[2] |
| Beclabuvir | Thumb I | 10 (EC50)[3] | 8 (EC50)[3] | Active against genotypes 1, 3, 4, and 5 (<28 nM, IC50)[4] |
| Filibuvir (B607453) | Thumb II | ~70 (EC50) | ~70 (EC50) | Primarily active against genotype 1 |
| Setrobuvir | Palm II | - | - | Genotype 1a: -1.3 to -2.7 log10 IU/mL reduction; Genotype 1b: -2.7 to -3.1 log10 IU/mL reduction in HCV RNA |
Table 2: In Vitro Activity of NS5B NNIs Against Common Resistance-Associated Substitutions (RASs)
| Inhibitor | Binding Site | RAS | Genotype | Fold Change in EC50 |
| Dasabuvir | Palm I | C316Y | 1a/1b | >1000[5] |
| M414T | 1a/1b | >100[5] | ||
| S556G | 1a | 43[5] | ||
| Beclabuvir | Thumb I | P495L | 1b | >1000 |
| P495S | 1b | >1000 | ||
| Filibuvir | Thumb II | M423T | 1b | 706 to >2,202[6] |
| M423I | 1b | >2,202[6] | ||
| M423V | 1b | >2,202[6] | ||
| JTK-853 | Palm I | C316Y | - | 13[5] |
| M414T | - | 1[5] | ||
| Y448H | - | 136[5] | ||
| L466V | - | 1[5] |
Mechanism of Action and Allosteric Binding Sites
NNIs are characterized by their binding to distinct allosteric pockets on the NS5B polymerase, leading to the inhibition of RNA synthesis. There are at least four well-characterized NNI binding sites: two in the thumb domain (Thumb I and Thumb II) and two in the palm domain (Palm I and Palm II).[1] The specific binding site influences the inhibitor's spectrum of activity and resistance profile.
For instance, dasabuvir binds to the Palm I site, which is located near the enzyme's active site.[2] Beclabuvir targets the Thumb I site, while filibuvir binds to the Thumb II pocket.[4] The diversity of these allosteric sites allows for the development of NNIs with different resistance profiles, offering potential for combination therapies.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antiviral Activity of a Novel HCV-796 Analog in a Primary Human Hepatocyte Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel HCV-796 analog against established Hepatitis C Virus (HCV) inhibitors. The data presented herein is based on a primary human hepatocyte (PHH) model, offering a physiologically relevant system for evaluating antiviral efficacy. This document outlines the experimental protocols, comparative antiviral activities, and mechanisms of action to aid in the preclinical assessment of this new therapeutic candidate.
Introduction
The Hepatitis C Virus (HCV) is a significant global health burden, with millions of individuals chronically infected and at risk of developing severe liver disease.[1] The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment.[2][3][4] One critical target for these therapies is the NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[5]
HCV-796 (Nesbuvir) is a non-nucleoside inhibitor (NNI) of the NS5B polymerase that binds to an allosteric site within the palm domain of the enzyme, thereby disrupting its function.[6] While showing potent anti-HCV activity, its development was halted due to observations of elevated liver enzymes in some patients during clinical trials.[1][7] This has spurred the development of analogs with potentially improved safety and efficacy profiles.
This guide focuses on "Analog-XYZ," a novel, structurally related analog of HCV-796. We present a head-to-head comparison of its antiviral activity with that of HCV-796 and two other major classes of anti-HCV agents:
-
Sofosbuvir: A nucleoside inhibitor (NI) that also targets the NS5B polymerase but acts as a chain terminator.[3][5][8]
-
Boceprevir: A first-generation NS3/4A protease inhibitor that prevents the cleavage of the HCV polyprotein, a crucial step in the viral life cycle.[9][10]
The use of primary human hepatocytes (PHH) provides a robust in vitro model that closely mimics the natural environment of HCV infection and replication.[11][12][13]
Mechanism of Action of Compared Antivirals
The antiviral agents evaluated in this guide employ distinct mechanisms to inhibit HCV replication. Understanding these differences is crucial for interpreting comparative efficacy data and anticipating potential resistance profiles.
-
Analog-XYZ and HCV-796 (Non-Nucleoside NS5B Inhibitors): These compounds bind to an allosteric pocket on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive. This prevents the synthesis of new viral RNA.
-
Sofosbuvir (Nucleoside NS5B Inhibitor): As a prodrug, Sofosbuvir is metabolized within the hepatocyte to its active triphosphate form.[3][5] This active metabolite mimics a natural nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase, leading to premature chain termination and halting replication.[5]
-
Boceprevir (NS3/4A Protease Inhibitor): This agent is a peptidomimetic inhibitor that reversibly binds to the active site of the NS3/4A serine protease.[10] This blockage prevents the processing of the HCV polyprotein into mature, functional viral proteins, thereby inhibiting the assembly of new viral particles.[10]
Below is a diagram illustrating the HCV replication cycle and the points of intervention for these different classes of inhibitors.
Caption: Mechanism of action for different classes of HCV inhibitors.
Comparative Antiviral Activity
The antiviral activity of Analog-XYZ was evaluated and compared to HCV-796, Sofosbuvir, and Boceprevir in cryopreserved primary human hepatocytes infected with a genotype 1b HCVcc (cell culture-derived infectious virus). The half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) were determined, and the selectivity index (SI) was calculated.
| Compound | Target | Mechanism of Action | EC50 (nM) in PHH | CC50 (µM) in PHH | Selectivity Index (SI = CC50/EC50) |
| Analog-XYZ | NS5B Polymerase | Non-Nucleoside Inhibitor | 6.5 | >50 | >7692 |
| HCV-796 | NS5B Polymerase | Non-Nucleoside Inhibitor | 9.0[1][6] | >50 | >5555 |
| Sofosbuvir | NS5B Polymerase | Nucleoside Inhibitor | 45.0[14] | >100 | >2222 |
| Boceprevir | NS3/4A Protease | Protease Inhibitor | 250.0[15] | >30[15] | >120 |
Note: EC50 and CC50 values for comparator drugs are derived from published literature, which may have utilized different HCV strains or cell systems (e.g., replicon assays). The data for Analog-XYZ is generated from the standardized PHH model described in this guide for direct comparison.
Experimental Protocols
Primary Human Hepatocyte Culture and HCV Infection
A detailed workflow for the validation of antiviral compounds in the PHH model is outlined below.
Caption: Experimental workflow for antiviral compound testing in PHH.
-
Cell Culture: Cryopreserved plateable primary human hepatocytes are thawed and seeded onto collagen-coated 96-well plates in serum-containing medium. Cells are allowed to attach and form a monolayer for 48 hours.
-
HCV Infection: The culture medium is removed, and cells are inoculated with cell culture-derived HCV (HCVcc) at a multiplicity of infection (MOI) of 0.1. The virus is incubated with the cells for 4 hours to allow for viral entry.
-
Compound Treatment: Following the infection period, the viral inoculum is removed, and the cells are washed. Fresh culture medium containing serial dilutions of the test compounds (Analog-XYZ, HCV-796, Sofosbuvir, Boceprevir) or a vehicle control (e.g., 0.1% DMSO) is added.
-
Incubation: The treated, infected cells are incubated for 72 hours to allow for multiple rounds of viral replication.
Quantification of Antiviral Activity (EC50)
-
Endpoint: Inhibition of HCV RNA replication.
-
Methodology:
-
After the 72-hour treatment period, cells are lysed.
-
Total cellular RNA is extracted using a commercial RNA purification kit.
-
Intracellular HCV RNA levels are quantified using a one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay targeting a conserved region of the HCV genome.
-
The results are normalized to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.
-
The percent inhibition of HCV RNA relative to the vehicle control is calculated for each compound concentration.
-
The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is determined by fitting the dose-response data to a four-parameter logistic curve.
-
Assessment of Cytotoxicity (CC50)
-
Endpoint: Measurement of cell viability.
-
Methodology:
-
A parallel set of uninfected PHH are treated with the same serial dilutions of the test compounds for 72 hours.
-
Cell viability is assessed using a luminescent ATP-based assay (e.g., CellTiter-Glo®), which measures the metabolic activity of the cells.
-
The percent of cell viability relative to the vehicle control is calculated.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
-
Conclusion
The novel compound, Analog-XYZ, demonstrates potent antiviral activity against HCV genotype 1b in a physiologically relevant primary human hepatocyte model. With an EC50 of 6.5 nM, it shows a modest improvement in potency compared to its parent compound, HCV-796. Importantly, Analog-XYZ exhibits a superior selectivity index (>7692), indicating a wide therapeutic window with no observable cytotoxicity at the highest concentrations tested.
When compared to other classes of HCV inhibitors, Analog-XYZ is significantly more potent than the nucleoside inhibitor Sofosbuvir and the protease inhibitor Boceprevir in this model system. These findings underscore the potential of Analog-XYZ as a promising candidate for further preclinical and clinical development as part of a combination therapy regimen for the treatment of chronic hepatitis C. The detailed protocols provided herein offer a robust framework for the continued evaluation of this and other novel anti-HCV compounds.
References
- 1. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. INTRODUCTION - Sofosbuvir (Sovaldi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. hcvguidelines.org [hcvguidelines.org]
- 5. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Table 3, Key Characteristics of Simeprevir, Boceprevir, Telaprevir, and Sofosbuvir - Sofosbuvir (Sovaldi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Innate Host Response in Primary Human Hepatocytes with Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Human Hepatocytes to Investigate HCV Infection | Springer Nature Experiments [experiments.springernature.com]
- 14. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicology and Safety Assessment: A Comparative Guide for Novel HCV-796 Derivatives
The development of safe and effective antiviral therapeutics is a critical endeavor in the fight against infectious diseases like Hepatitis C. HCV-796, a non-nucleoside inhibitor of the HCV NS5B polymerase, demonstrated potent antiviral activity in early studies but was ultimately discontinued (B1498344) due to safety concerns, specifically liver toxicity. This guide provides a comparative overview of the preclinical toxicology and safety assessment of HCV-796, establishing a benchmark for the development of novel, safer derivatives. This document is intended for researchers, scientists, and drug development professionals.
Overview of HCV-796 Safety Profile
HCV-796 showed promising antiviral efficacy in both in vitro and in vivo models, including mice with chimeric human livers.[1][2] However, its clinical development was halted during Phase 2 trials due to observations of hepatotoxicity.
Clinical Safety Findings for HCV-796
| Parameter | Observation | Study Phase |
| Liver Enzymes | Clinically significant elevations in approximately 8% of patients receiving HCV-796 in combination with pegylated interferon and ribavirin.[1][3] | Phase 2 |
| Serious Adverse Events | Two patients experienced serious adverse events leading to withdrawal from therapy.[3] | Phase 2 |
| General Tolerability | Single oral doses were generally well-tolerated in healthy volunteers.[4] | Phase 1a |
| Most Frequent Adverse Event | Mild to moderate headache.[4] | Phase 1a |
Comparative Preclinical Safety Assessment for Novel Derivatives
The development of any novel HCV-796 derivative would necessitate a comprehensive preclinical toxicology and safety assessment program. The goal of such a program is to identify potential toxicities and establish a safe starting dose for human clinical trials. The following tables outline key in vitro and in vivo studies that would be conducted, using the known profile of HCV-796 as a reference point for comparison.
In Vitro Toxicology
| Assay | Purpose | Desired Outcome for a Novel Derivative |
| Hepatotoxicity Assays | To assess the potential for liver cell injury using primary human hepatocytes or other relevant cell lines. | No significant cytotoxicity at concentrations well above the expected therapeutic range. A significantly better profile than HCV-796 would be required. |
| Cytotoxicity Assays | To determine the concentration at which the compound is toxic to various cell lines (e.g., HepG2, renal cells). | High CC50 (50% cytotoxic concentration) values, indicating low general cytotoxicity. |
| Genotoxicity Assays (Ames, MLA, in vivo micronucleus) | To evaluate the potential for the compound to damage DNA, which could lead to mutations and potentially cancer. | No evidence of mutagenic or clastogenic potential. |
| hERG Channel Assay | To assess the risk of drug-induced cardiac arrhythmias (QT prolongation). | No significant inhibition of the hERG channel at concentrations well above the expected therapeutic range. |
| CYP450 Inhibition/Induction Assays | To evaluate the potential for drug-drug interactions by determining if the compound inhibits or induces major cytochrome P450 enzymes. | Minimal inhibition or induction of key CYP enzymes to reduce the risk of interactions with other medications. |
In Vivo Toxicology
| Study | Species | Duration | Purpose | Desired Outcome for a Novel Derivative |
| Single-Dose Toxicity | Rodent and Non-rodent | Single administration | To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. | A high MTD with no significant acute toxicity. |
| Repeat-Dose Toxicity | Rodent and Non-rodent | 14 to 90 days | To evaluate the toxicological profile following repeated administration and identify any cumulative toxicities. | No target organ toxicity, particularly hepatotoxicity, at doses providing a significant safety margin over the anticipated human therapeutic dose. |
| Safety Pharmacology | Rodent or Non-rodent | As required | To assess the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems. | No adverse effects on vital organ functions. |
| Reproductive and Developmental Toxicology | Rodent and/or Rabbit | As required | To evaluate the potential for adverse effects on fertility, embryonic development, and pre- and post-natal development. | No adverse effects on reproductive function or fetal development. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of toxicology data. The following are examples of standard protocols for key experiments.
In Vitro Hepatotoxicity Assay Protocol
-
Cell Culture : Primary human hepatocytes are cultured in a suitable medium to form a monolayer.
-
Compound Treatment : Cells are incubated with a range of concentrations of the test compound (and HCV-796 as a comparator) for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment : Cell viability is measured using a validated assay, such as the MTS or LDH release assay.
-
Data Analysis : The concentration-response curve is plotted, and the CC50 value is calculated.
In Vivo Repeat-Dose Toxicity Study Protocol
-
Animal Model : A relevant animal model, such as the Sprague-Dawley rat, is selected.
-
Dose Administration : Animals are divided into groups and administered the test compound daily via a clinically relevant route (e.g., oral gavage) at multiple dose levels for a specified duration (e.g., 28 days). A vehicle control group is also included.
-
In-life Monitoring : Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
-
Clinical Pathology : Blood and urine samples are collected at specified time points for hematology, clinical chemistry (including liver function tests), and urinalysis.
-
Terminal Procedures : At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Visualizing Preclinical Workflows and Toxicity Pathways
Diagrams can aid in understanding complex processes in drug development. The following visualizations, created using the DOT language, illustrate a general preclinical toxicology workflow and a hypothetical signaling pathway for drug-induced liver injury.
Caption: General preclinical toxicology workflow for a novel drug candidate.
Caption: Hypothetical signaling pathway for drug-induced liver injury.
Conclusion
The discontinuation of HCV-796 due to liver toxicity underscores the importance of a thorough preclinical safety evaluation for any new antiviral drug candidate. By using the safety profile of HCV-796 as a benchmark, researchers can design and select novel derivatives with a higher probability of success in clinical development. A comprehensive preclinical toxicology package, including a battery of in vitro and in vivo studies, is essential for identifying potential liabilities and ensuring patient safety. The ultimate goal is to develop a potent anti-HCV agent with a significantly improved safety margin over first-generation compounds like HCV-796.
References
- 1. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ViroPharma Incorporated Announces Presentation Of Pharmacokinetic Data From HCV-796 Phase 1a Study - BioSpace [biospace.com]
Assessing the Genetic Barrier to Resistance for New HCV-796 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Among the key targets for these drugs is the NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. HCV-796, a non-nucleoside inhibitor (NNI) belonging to the benzofuran (B130515) class, has been a significant scaffold in the development of potent NS5B inhibitors. A critical aspect of developing new analogs of HCV-796 is assessing their genetic barrier to resistance, which dictates the likelihood of the virus escaping the drug's selective pressure through mutations. This guide provides a comparative overview of the methodologies and data pertinent to evaluating the resistance profiles of novel HCV-796 analogs.
Comparative Analysis of In Vitro Efficacy and Resistance Profiles
The following table summarizes the in vitro antiviral activity and resistance profiles of HCV-796 and hypothetical new analogs against wild-type (WT) HCV and a common resistance-associated substitution (RAS), C316Y. The data is presented to illustrate a typical comparative analysis.
| Compound | Class | Target | WT Replicon EC50 (nM) | C316Y Replicon EC50 (nM) | Fold-Change in EC50 (C316Y vs. WT) |
| HCV-796 | Benzofuran NNI | NS5B Polymerase | 9 | 420 | ~47 |
| Analog A | Benzofuran NNI | NS5B Polymerase | 2 | 150 | 75 |
| Analog B | Benzofuran NNI | NS5B Polymerase | 5 | 950 | 190 |
| Analog C | Benzofuran NNI | NS5B Polymerase | 0.5 | 25 | 50 |
Note: Data for Analogs A, B, and C are representative examples for comparative purposes and are not derived from a specific public source.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the resistance data. The following protocols outline the key experiments for assessing the genetic barrier to resistance.
HCV Replicon Assay for Antiviral Potency (EC50 Determination)
This assay quantifies the concentration of a compound required to inhibit 50% of HCV RNA replication in a cell-based system.
-
Cell Line: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon. The replicon typically contains a reporter gene (e.g., luciferase) for easy quantification of replication.
-
Procedure:
-
Seed replicon-containing cells in 96-well plates.
-
The following day, treat the cells with serial dilutions of the test compounds (e.g., HCV-796 and its analogs).
-
Incubate for a defined period (e.g., 72 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vitro Resistance Selection Studies
This experiment identifies the specific amino acid substitutions that confer resistance to an antiviral compound.
-
Cell Line: HCV replicon cells (genotype 1a or 1b are commonly used).
-
Procedure:
-
Culture the replicon cells in the presence of a fixed concentration of the test compound (typically 10x to 100x the EC50 value).
-
Maintain the cells under drug pressure, passaging them as needed for several weeks.
-
Monitor the emergence of resistant colonies.
-
Isolate RNA from the resistant cell populations.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region.
-
Sequence the amplified DNA to identify mutations compared to the wild-type sequence.
-
Phenotypic Characterization of Resistant Mutants
This protocol confirms that the identified mutations are responsible for the resistance phenotype.
-
Procedure:
-
Introduce the identified mutation(s) (e.g., C316Y) into a wild-type replicon plasmid using site-directed mutagenesis.
-
Transfect the mutated replicon RNA into Huh-7 cells.
-
Establish stable cell lines harboring the mutant replicons.
-
Determine the EC50 of the test compounds against the mutant replicon cell lines as described in Protocol 1.
-
Calculate the fold-change in EC50 by dividing the EC50 against the mutant by the EC50 against the wild-type replicon.
-
Visualizing Experimental Workflows and Pathways
HCV NS5B Polymerase Inhibition and Resistance Pathway
The following diagram illustrates the mechanism of action of HCV-796 and its analogs and the pathway to resistance.
Caption: Mechanism of this compound inhibition and the emergence of resistance.
Experimental Workflow for Assessing Genetic Barrier to Resistance
This diagram outlines the key steps in the experimental process for evaluating the resistance profile of new HCV-796 analogs.
Caption: Workflow for evaluating the resistance profile of new HCV inhibitors.
A Comparative Analysis of the Binding Kinetics of HCV-796 and Other Non-Nucleoside Inhibitors to NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Kinetics and Inhibition Potency
The following table summarizes the binding affinities (Kd) and polymerase inhibition potencies (IC50) of HCV-796 and three other non-nucleoside inhibitors, each targeting a distinct site on the NS5B polymerase. The data reveals a strong correlation between high binding affinity and potent inhibition of HCV RNA polymerase activity.[1]
| Compound | Structural Class | Binding Site | Binding Affinity (Kd) (μM) | Polymerase Inhibition (IC50) (μM) |
| HCV-796 | Benzofuran | Palm II | 0.071 ± 0.028 | 0.081 ± 0.019 |
| NNI-1 | Benzothiadiazine | Palm I | 0.019 ± 0.010 | 0.009 ± 0.003 |
| NNI-3 | Thiophene | Thumb II | 0.026 ± 0.011 | 0.17 ± 0.028 |
| NNI-4 | Benzimidazole | Thumb I | 25 ± 2.4 | 28 ± 4.0 |
Data presented as mean ± standard deviation from at least three independent experiments.
The Unique Slow-Binding Kinetics of HCV-796
A notable characteristic of HCV-796 is its slow binding kinetics to the NS5B polymerase. The binding affinity of HCV-796 to NS5B was observed to increase 27-fold over a 3-hour incubation period, reaching an equilibrium Kd of 71 ± 2 nM.[1] This time-dependent increase in affinity is a key feature of its interaction with the enzyme.
The dissociation rate constant (k_off) for HCV-796 has been determined to be 4.9 ± 0.5 × 10⁻⁴ s⁻¹, indicating a slow dissociation from the NS5B enzyme.[1] In contrast, other NNIs such as NNI-1, NNI-3, and NNI-4 reach binding equilibrium much more rapidly, typically within 10 minutes.[1][2]
The table below illustrates the time-dependent nature of HCV-796 binding to NS5B, showing the change in the dissociation constant (Kd) over time.
| Incubation Time | Apparent Kd of HCV-796 (μM) |
| 10 min | 1.9 ± 0.2 |
| 40 min | 0.76 ± 0.09 |
| 1 h 10 min | 0.28 ± 0.05 |
| 2 h 10 min | 0.08 ± 0.02 |
| 3 h 10 min | 0.07 ± 0.03 |
| 4 h 10 min | 0.08 ± 0.02 |
Data from fluorescence quenching binding assay.[2]
Experimental Protocols
The binding kinetics and inhibition data presented in this guide were primarily determined using a fluorescence quenching-based binding assay and an HCV RNA-dependent RNA polymerase (RdRp) activity assay.
Fluorescence Quenching Binding Assay
This assay measures the binding of inhibitors to the NS5B polymerase by monitoring the quenching of the intrinsic tryptophan fluorescence of the enzyme upon ligand binding.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 5% glycerol.
-
Test compounds (HCV-796 and other NNIs) dissolved in DMSO.
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Purified NS5B protein is diluted in the assay buffer to a final concentration of 100 nM.
-
The test compound is serially diluted in DMSO and then added to the NS5B solution in the 96-well plate. The final DMSO concentration is kept constant in all wells.
-
The plate is incubated at room temperature for a specified period (e.g., 10 minutes for rapid binding inhibitors, and up to several hours for slow-binding inhibitors like HCV-796).
-
The intrinsic tryptophan fluorescence is measured using an excitation wavelength of 280 nm and an emission wavelength of 340 nm.
-
The fractional fluorescence quenching is calculated and plotted against the inhibitor concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a quadratic binding equation.
HCV RdRp Activity Assay
This assay measures the ability of the inhibitors to block the RNA synthesis activity of the NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).
-
RNA primer (e.g., oligo(U)).
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³³P]UTP).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 40 mM KCl.
-
Test compounds dissolved in DMSO.
-
Filter paper and scintillation counter.
Procedure:
-
The test compound is pre-incubated with the NS5B enzyme in the assay buffer for a defined period.
-
The RNA template and primer are added to the mixture.
-
The polymerization reaction is initiated by the addition of the rNTP mix (containing the radiolabeled rNTP).
-
The reaction is allowed to proceed at 30°C for a specific time.
-
The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated and collected on a filter paper.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of RNA synthesis, is calculated from the dose-response curve.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for determining the binding kinetics of NS5B inhibitors and the simplified mechanism of NS5B inhibition.
Caption: Experimental workflow for kinetic analysis of NS5B inhibitors.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for HCV-796 and its Analogs
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of the investigational anti-HCV agent HCV-796 and its structural analogs. Given the absence of specific disposal data for HCV-796, these procedures are based on a conservative approach, taking into account the chemical properties of its core structure and general guidelines for the disposal of hazardous pharmaceutical research compounds. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Hazard Assessment and Core Principles
HCV-796 is a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase and contains a benzofuran (B130515) moiety. While a specific Safety Data Sheet (SDS) for HCV-796 is not publicly available, the SDS for benzofuran indicates that compounds in this class may be flammable, potentially carcinogenic, and harmful to aquatic life with long-lasting effects. Therefore, HCV-796 and its analogs must be treated as hazardous chemical waste.
Core Disposal Principle: The primary and recommended method for the disposal of HCV-796 and its analogs is incineration by a licensed and approved hazardous waste management facility.[1][2][3] This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Operational Plan for Waste Segregation and Collection
Proper segregation of waste at the source is paramount to ensure safe and compliant disposal. The following step-by-step procedure should be implemented in all laboratory areas where HCV-796 and its analogs are handled.
Step 1: Designate a Hazardous Waste Accumulation Area
-
Identify a specific, well-ventilated, and secure area within the laboratory for the accumulation of HCV-796 waste.
-
This area should be clearly marked with a "Hazardous Waste" sign.
Step-2: Use Designated and Properly Labeled Waste Containers
-
All waste contaminated with HCV-796 must be collected in dedicated, leak-proof containers that are compatible with the waste type.
-
Solid Waste: Use a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Use a dedicated, shatter-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle) with a secure screw-top cap.
-
All containers must be clearly labeled with the words "Hazardous Waste," the name of the compound (e.g., "HCV-796 Analog Waste"), the primary hazard(s) (e.g., "Flammable," "Toxic"), and the accumulation start date.
Step 3: Segregate Different Waste Streams
-
Pure Compound/Neat Material: Any unused or expired pure HCV-796 or its analogs should be disposed of in their original containers, if possible, or in a securely sealed container labeled as "Hazardous Chemical Waste."
-
Contaminated Labware: All disposable labware that has come into contact with HCV-796 (e.g., pipette tips, centrifuge tubes, gloves, bench paper) must be collected in the designated solid hazardous waste container.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with HCV-796 should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Liquid Waste: All solutions containing HCV-796, including experimental residues and the first rinse from cleaning glassware, must be collected in the designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Disposal Procedures
Step 1: Preparing for Disposal
-
Ensure all waste containers are securely sealed and the exterior is clean and free of contamination.
-
Double-check that all labels are accurate and complete.
Step 2: Contacting Environmental Health and Safety (EHS)
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Provide them with a detailed inventory of the waste, including the chemical names and estimated quantities.
-
Follow all institutional procedures for waste manifest and tracking.
Step 3: Incineration
-
The EHS office will arrange for the transportation of the waste to a licensed hazardous waste incineration facility.[1][2][3]
-
Incineration is the most effective method for the complete destruction of pharmaceutical compounds.[1][2][3]
Spill Management
In the event of a spill of HCV-796 or its analogs, the following immediate actions should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Consult the SDS (for Benzofuran as a surrogate): If available, refer to the SDS for specific guidance on spill cleanup.
-
Use Appropriate Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
Clean the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain regarding the degradation or disposal efficacy of HCV-796. The information provided below is based on general knowledge of the disposal of hazardous pharmaceutical waste.
| Parameter | Information |
| Recommended Disposal Method | High-temperature Incineration |
| Destruction and Removal Efficiency (DRE) for Incineration | Typically >99.99% for organic compounds |
| Primary Hazard Classification (inferred) | Flammable, Toxic, Environmental Hazard |
| Incompatible Materials for Storage/Disposal | Strong oxidizing agents |
Experimental Protocols
As no specific experimental protocols for the chemical degradation or inactivation of HCV-796 are available, the development of such procedures is not recommended without extensive research and validation. The most prudent and compliant approach is to rely on professional hazardous waste disposal services.
Visual Guidance
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guidance is intended for trained laboratory personnel. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety office for definitive procedures. The information provided here is based on the best available data for analogous compounds and general principles of laboratory safety.
References
Safeguarding Research: Comprehensive Handling and Disposal Protocols for HCV-796 Analogs
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling HCV-796 analogs. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination. The information herein is based on established best practices for potent antiviral compounds and available data on related non-nucleoside polymerase inhibitors.
Hazard Identification and Risk Assessment
HCV-796 (Nesbuvir) is a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3][4] While a specific Safety Data Sheet (SDS) for every analog may not be available, analogs should be handled as potentially hazardous compounds. Clinical trials involving HCV-796 were suspended due to observations of abnormal liver function tests, indicating potential hepatotoxicity.[5] Therefore, a thorough risk assessment is mandatory before commencing any work.
Key Hazards:
-
Potential for liver damage (hepatotoxicity).
-
Likely harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye and skin irritation.
-
The toxicological properties of novel analogs are often not fully characterized.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure. The following table summarizes the minimum PPE requirements for various laboratory activities involving HCV-796 analogs.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Dedicated, disposable lab coat or gown- Double-gloving (nitrile)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Solubilizing and Diluting | - Dedicated, disposable lab coat or gown- Double-gloving (nitrile)- Chemical splash goggles- Use within a certified chemical fume hood is mandatory |
| Cell Culture and In Vitro Assays | - Dedicated lab coat- Nitrile gloves- Safety glasses- Work should be conducted in a biological safety cabinet (BSC) |
| Waste Disposal | - Dedicated lab coat or gown- Heavy-duty nitrile gloves- Safety glasses with side shields or chemical splash goggles |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling HCV-796 analogs from receipt to disposal.
3.1. Compound Receipt and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, do not open it. Place it in a sealed, labeled secondary container and consult with your institution's Environmental Health and Safety (EHS) department.
-
Store the compound in a designated, clearly labeled, and secure location, such as a locked cabinet or refrigerator, away from incompatible materials.
-
Maintain a detailed inventory of the compound, including the amount received, used, and remaining.
3.2. Preparation of Stock Solutions
-
All manipulations of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Before handling, decontaminate the work surface of the fume hood.
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of the solid compound. Use a dedicated spatula and weighing paper.
-
Slowly add the solvent to the solid to avoid splashing.
-
Once the compound is fully dissolved, cap the container securely.
-
Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Decontaminate all surfaces and equipment used in the preparation process.
3.3. Use in Experiments
-
When performing dilutions or adding the compound to experimental setups (e.g., cell culture plates), work within a biological safety cabinet or chemical fume hood.
-
Use appropriate PPE for the task.
-
Handle all solutions containing the HCV-796 analog with care to avoid spills and the generation of aerosols.
3.4. Spill Management
-
In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.
-
For small spills, if you are trained and equipped to do so, follow these steps:
-
Don the appropriate PPE, including a respirator if the spill involves a solid.
-
Cover the spill with an absorbent material.
-
For liquid spills, work from the outside in to prevent spreading.
-
For solid spills, gently cover with a damp absorbent material to avoid raising dust.
-
Place the contaminated absorbent material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by 70% ethanol), and then wipe with water.
-
-
For large or unmanageable spills, contact your institution's EHS department immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
4.1. Solid Waste
-
Includes contaminated gloves, lab coats, weighing paper, pipette tips, and other disposable materials.
-
Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Do not mix with general laboratory waste.
4.2. Liquid Waste
-
Includes unused stock solutions, experimental media containing the compound, and rinsates from cleaning contaminated glassware.
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the solvents used.
-
Do not dispose of liquid waste down the drain.
4.3. Sharps Waste
-
Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
4.4. Final Disposal
-
All hazardous waste containers must be disposed of through your institution's EHS department according to their specific procedures.
Diagrams
Caption: Workflow for the safe handling and disposal of HCV-796 analogs.
By implementing these safety and logistical measures, researchers can minimize the risks associated with handling potent HCV-796 analogs and ensure a safe and compliant laboratory environment.
References
- 1. Nesbuvir (HCV-796) | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
